Doxorubicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-TZSSRYMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25316-40-9 (hydrochloride) | |
| Record name | Doxorubicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021480 | |
| Record name | Doxorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red, crystalline solid | |
CAS No. |
23214-92-8 | |
| Record name | Doxorubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxorubicin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxorubicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |
| Record name | Doxorubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXORUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Doxorubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and History of Doxorubicin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin, a cornerstone of cancer chemotherapy for decades, stands as a testament to the power of natural product discovery and subsequent medicinal chemistry efforts. This whitepaper provides an in-depth technical guide to the discovery, history, and core mechanisms of action of this compound. It details the journey from a soil microbe to a potent antineoplastic agent, including the key experimental protocols that enabled its isolation and characterization. Quantitative data from early comparative studies are presented, and the intricate signaling pathways through which this compound exerts its cytotoxic effects are visualized. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Dawn of a Potent Anthracycline
The story of this compound begins in the 1950s with a systematic search for novel anticancer compounds from soil microorganisms by the Italian pharmaceutical company, Farmitalia Research Laboratories.[1][2] This endeavor led to the isolation of a new strain of Streptomyces peucetius from a soil sample collected near the 13th-century Castel del Monte in Apulia, Italy.[1] This bacterium produced a red-pigmented antibiotic that demonstrated significant activity against murine tumors.[1]
Initially, in 1963, the isolated compound was named daunomycin, later renamed daunorubicin.[3] While effective in treating acute leukemia and lymphoma, a significant limitation emerged by 1967: fatal cardiac toxicity. This critical drawback spurred further research at Farmitalia, led by Federico Arcamone, to identify less toxic and more effective analogs.
The Emergence of this compound: A Tale of Mutation and Enhanced Efficacy
A breakthrough came in 1967 when researchers at Farmitalia successfully mutated a daunorubicin-producing strain of Streptomyces peucetius using N-nitroso-N-methyl urethane. This new strain produced a different red-colored antibiotic, which they named Adriamycin, after the Adriatic Sea. The name was later changed to this compound to adhere to scientific naming conventions.
Structural analysis revealed that this compound was the 14-hydroxy derivative of daunorubicin. This seemingly minor chemical modification resulted in a significantly improved therapeutic profile. Early studies in murine tumor models revealed that this compound possessed a broader spectrum of activity, particularly against solid tumors, and a higher therapeutic index compared to its predecessor, daunorubicin.
Experimental Protocols: From Soil to Scalpel
The isolation and characterization of this compound involved a series of meticulous experimental procedures. While the precise, proprietary protocols of Farmitalia in the 1960s are not fully public, the following outlines the general methodologies based on subsequent research and publications.
Fermentation of Streptomyces peucetius
The production of this compound relies on the submerged fermentation of a mutated strain of Streptomyces peucetius var. caesius.
-
Culture Medium: A typical fermentation medium consists of a carbon source (e.g., glucose), a nitrogen source (e.g., brewer's yeast, soybean meal), and inorganic salts.
-
Inoculation and Incubation: A seed culture of the S. peucetius strain is grown and then transferred to a larger production medium. The culture is incubated with aeration and agitation at a controlled temperature (typically around 28-30°C) for several days to allow for the accumulation of this compound.
Isolation and Purification of this compound
The red pigment characteristic of this compound aids in tracking its purification.
-
Solvent Extraction: The fermentation broth is first treated with a water-miscible organic solvent like acetone to extract the this compound from the mycelia. This is followed by extraction with a water-immiscible solvent such as chloroform.
-
Chromatography: The crude extract is then subjected to chromatographic purification. Early methods utilized chromatography on buffered cellulose columns. Modern techniques often employ hydrophobic porous synthetic resin carriers or immobilized metal ion affinity chromatography (IMAC).
-
Crystallization: The purified this compound is then crystallized, typically as this compound hydrochloride, to yield a stable, high-purity product.
Quantitative Data from Early Clinical Investigations
The superior preclinical activity of this compound over daunorubicin prompted its rapid advancement into clinical trials. While detailed data from the earliest head-to-head comparative trials are not extensively published in a consolidated format, subsequent meta-analyses and retrospective studies provide valuable quantitative insights.
| Drug | Indication | Complete Remission (CR) Rate | Overall Survival (5-year) | Key Findings |
| This compound | Acute Myeloid Leukemia (AML) | Comparable to Idarubicin (a daunorubicin analog) | Not significantly different from Idarubicin | A retrospective study showed comparable CR rates and overall survival between this compound and idarubicin in AML induction therapy. |
| Daunorubicin | Acute Myeloid Leukemia (AML) | 53% | 9% | A meta-analysis of trials comparing idarubicin to daunorubicin showed a lower CR rate and 5-year overall survival for daunorubicin. |
| Idarubicin | Acute Myeloid Leukemia (AML) | 62% | 13% | The same meta-analysis demonstrated superior CR rates and overall survival for idarubicin compared to daunorubicin. |
Note: Early direct comparative data for this compound versus daunorubicin in solid tumors is limited in the public domain. The data above for AML provides a comparative context for anthracycline efficacy.
A 1974 preliminary trial of this compound in 23 patients with advanced malignant diseases, including 18 with breast cancer, demonstrated its significant clinical activity as a single agent at a dose of 60 mg/m².
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's potent anticancer activity stems from its ability to interfere with fundamental cellular processes through multiple mechanisms.
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action involves the intercalation of this compound's planar anthracycline ring between the base pairs of the DNA double helix. This physical insertion leads to the inhibition of DNA replication and transcription.
Crucially, this compound also acts as a topoisomerase II "poison." Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to relieve torsional stress during replication and transcription. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis (programmed cell death).
Generation of Reactive Oxygen Species (ROS)
A second critical mechanism of this compound's cytotoxicity is the generation of reactive oxygen species (ROS). The quinone moiety of the this compound molecule can undergo redox cycling, catalyzed by enzymes such as NADPH cytochrome P450 reductase. This process generates superoxide radicals and hydrogen peroxide, leading to oxidative stress.
This oxidative stress damages cellular components, including lipids, proteins, and DNA. Mitochondrial DNA is particularly susceptible to ROS-induced damage, which can further impair cellular energy metabolism and contribute to apoptosis. While ROS generation contributes to the anticancer effect, it is also a major contributor to the cardiotoxicity associated with doorubicin.
Conclusion: A Legacy and a Future
The discovery of this compound represents a landmark achievement in cancer chemotherapy. From its humble origins in a soil sample to its widespread clinical use, the journey of this compound highlights the importance of natural product screening, chemical modification, and a deep understanding of its mechanisms of action. While challenges such as cardiotoxicity and drug resistance remain, this compound continues to be a vital tool in the oncologist's armamentarium. Ongoing research focuses on developing targeted delivery systems and combination therapies to enhance its efficacy and mitigate its side effects, ensuring that the legacy of this remarkable molecule will continue to evolve in the fight against cancer.
References
Doxorubicin's Core Mechanism of Action: A Technical Guide to DNA Intercalation and its Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin, a cornerstone of chemotherapy regimens for decades, exerts its potent anti-cancer effects through a multi-pronged mechanism, with DNA intercalation as a central event. This technical guide provides an in-depth exploration of this compound's interaction with DNA, the resultant cellular damage, and the signaling cascades that ultimately lead to apoptosis. We will delve into the quantitative biophysical parameters governing this interaction, detail common experimental protocols for its study, and visualize the key signaling pathways initiated by this potent anthracycline.
The Central Dogma of this compound's Action: DNA Intercalation
This compound's planar anthracycline ring structure is key to its ability to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix has profound consequences for cellular processes that rely on the integrity of the genetic material, primarily replication and transcription.[1] The intercalation process distorts the DNA's helical structure, obstructing the progression of DNA and RNA polymerases and thereby hindering nucleic acid synthesis, a critical requirement for rapidly proliferating cancer cells.[1]
The binding of this compound to DNA is a complex process influenced by factors such as DNA sequence and ionic strength.[3] Molecular dynamics simulations have revealed that van der Waals interactions are the primary driving force for the formation of a stable this compound-DNA complex. While electrostatic interactions and the energy required for DNA deformation are unfavorable, they are overcome by these strong van der Waals forces and other favorable energetic contributions.
Quantitative Analysis of this compound-DNA Interaction
The affinity of this compound for DNA has been quantified through various biophysical methods. These studies provide crucial data for understanding the drug's potency and for the development of new analogs with improved therapeutic profiles.
| Parameter | Value | Method | Reference |
| Binding Affinity (K) | 0.10 to 0.16 x 10⁶ M⁻¹ | Optical Method (Scatchard Plot) | |
| 3.2 × 10⁴ L mol⁻¹ | UV-Vis Spectrophotometry | ||
| 2.5 (± 0.5) × 10⁴ M⁻¹ | Spectroscopic Methods | ||
| Binding Free Energy (ΔG) | -9.1 to -12.74 kcal mol⁻¹ (calculated) | Modified MM-GBSA/MM-PBSA | |
| -7.7 ± 0.3 kcal mol⁻¹ (experimental) | Experimental Measurement | ||
| -4.99 kcal mol⁻¹ (calculated) | Molecular Modeling | ||
| Stoichiometry (n) | 1.2 molecules per DNA | Spectroscopic Methods |
Beyond Intercalation: A Multi-faceted Assault on the Cell
While DNA intercalation is a primary mechanism, this compound's cytotoxicity is amplified by several other interconnected activities:
-
Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA. This enzyme is crucial for relieving torsional stress during DNA replication and transcription by creating transient double-strand breaks. By preventing the re-ligation of these breaks, this compound leads to the accumulation of permanent DNA double-strand breaks, a potent trigger for cell death pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxic effects.
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress is the activation of apoptotic pathways. This compound-induced DNA damage triggers the activation of signaling cascades involving key proteins such as ATM, ATR, and p53, which orchestrate the cell's response to genotoxic stress.
Key Signaling Pathways in this compound-Induced Cell Death
The cellular response to this compound-induced DNA damage is a complex network of signaling pathways that ultimately determine the cell's fate.
Caption: this compound-induced DNA damage response pathway.
This compound-induced DNA double-strand breaks lead to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of p53 is a critical event, as it can induce cell cycle arrest to allow for DNA repair, or, in the case of severe damage, trigger apoptosis. p53-mediated apoptosis involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and programmed cell death.
Experimental Protocols for Studying this compound-DNA Intercalation
A variety of biophysical and biochemical techniques are employed to characterize the interaction between this compound and DNA.
UV-Visible (UV-Vis) Spectrophotometry
Principle: This technique measures the change in the absorbance spectrum of this compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the this compound absorption spectrum.
Methodology:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer.
-
In a quartz cuvette, place a fixed concentration of this compound solution.
-
Record the initial UV-Vis absorption spectrum of the this compound solution (typically in the range of 300-600 nm).
-
Titrate the this compound solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate and record the UV-Vis spectrum.
-
Analyze the changes in absorbance at the wavelength of maximum absorption of this compound to determine the binding constant (K) using appropriate models, such as the Benesi-Hildebrand equation or by fitting the data to a binding isotherm.
Caption: Experimental workflow for UV-Vis titration.
Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine the binding parameters.
Methodology:
-
Prepare solutions of this compound and DNA as described for UV-Vis spectrophotometry.
-
In a fluorescence cuvette, place a fixed concentration of this compound solution.
-
Excite the this compound at its excitation wavelength (around 480 nm) and record the emission spectrum (typically 500-700 nm).
-
Titrate the this compound solution with increasing concentrations of DNA.
-
After each addition of DNA, record the fluorescence emission spectrum.
-
Analyze the decrease in fluorescence intensity to calculate the binding constant and stoichiometry using models such as the Stern-Volmer equation.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The intercalation of this compound into the chiral DNA molecule induces a CD signal in the absorption region of the drug, providing information about the binding mode and conformational changes in the DNA.
Methodology:
-
Prepare solutions of this compound and DNA.
-
Record the CD spectrum of the DNA solution alone.
-
Record the CD spectrum of the this compound solution alone (which should be zero as it is achiral).
-
Prepare a mixture of this compound and DNA at a specific molar ratio.
-
Record the CD spectrum of the mixture.
-
The appearance of an induced CD signal for this compound confirms its interaction with the DNA. Changes in the DNA's intrinsic CD signal can indicate conformational alterations.
Conclusion and Future Directions
This compound's mechanism of action, centered on DNA intercalation, is a powerful example of how disrupting a fundamental cellular process can lead to effective cancer therapy. The detailed understanding of its biophysical interactions and the resultant signaling cascades provides a solid foundation for the rational design of new anticancer agents. Future research will likely focus on developing drugs that can replicate this compound's efficacy while minimizing its off-target toxicities, potentially through more specific targeting of cancer cells or by modulating the downstream signaling pathways to enhance apoptosis in malignant cells while sparing healthy tissues. The experimental protocols outlined in this guide are fundamental tools in this ongoing endeavor.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Doxorubicin
This compound is a potent and widely utilized anthracycline antibiotic in chemotherapy. Its efficacy in treating a broad spectrum of cancers, including breast, lung, ovarian, and various lymphomas, is well-documented.[1][2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and the molecular mechanisms that underpin its therapeutic and toxicological effects.
Chemical Structure and Identification
This compound possesses a distinctive chemical architecture, consisting of a tetracyclic aglycone, adriamycinone, linked via a glycosidic bond to the amino sugar daunosamine.[3] This structure is fundamental to its mechanism of action, enabling it to interact with cellular macromolecules.
Key Structural Features:
-
Anthraquinone Chromophore: The planar aromatic tetracycline ring system is responsible for the drug's characteristic red color and its ability to intercalate between DNA base pairs.[2]
-
Daunosamine Sugar: This amino sugar moiety is crucial for the proper positioning of the molecule within the DNA minor groove and contributes to the stability of the DNA-doxorubicin complex.
-
Hydroxyl and Ketone Groups: These functional groups are involved in hydrogen bonding with DNA and other biomolecules, as well as participating in redox cycling to generate reactive oxygen species.[3]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt, the most common formulation, are summarized below. These properties influence its solubility, stability, and pharmacokinetic profile. This compound hydrochloride is often used to enhance water solubility for clinical applications.
Table 1: Chemical Identification of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
| Synonyms | Adriamycin, Hydroxydaunorubicin | Adriamycin Hydrochloride, DOX HCl |
| CAS Number | 23214-92-8 | 25316-40-9 |
| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₁·HCl |
| Molecular Weight | 543.52 g/mol | 579.98 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value (this compound) | Value (this compound Hydrochloride) |
| Appearance | Red-orange crystalline powder | Orange-red crystalline, hygroscopic powder |
| Melting Point | 205 °C (decomposes) | ~216 °C (decomposes) |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | Soluble in water (approx. 10 mg/mL with slight warming), methanol, and DMSO (approx. 100 mg/mL); slightly soluble in ethanol; practically insoluble in non-polar organic solvents like acetone, chloroform, and benzene. |
| pKa | pKa1: 7.34 (amino group), pKa2: 8.46, pKa3: 9.46 (phenolic hydroxyls) (Estimated) | pKa (Strongest Acidic): 8, pKa (Strongest Basic): 9.93 (Predicted) |
| LogP (Octanol/Water) | 1.27 | Apparent partition coefficient (1-octanol/Tris buffer pH 7.0): 0.52 |
| UV/Vis Absorption Maxima (in Methanol) | 233, 253, 290, 477, 495, 530 nm | λmax: 234, 252, 288, 479 nm |
| Optical Rotation | [α]D²⁰ +248° (c = 0.1 in methanol) | [α]D²⁰ +248±2° (c = 0.1 in methanol) |
Core Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cancer cell death.
A primary mechanism of this compound is its ability to insert its planar anthracycline ring into the DNA double helix. This intercalation distorts the DNA structure, obstructing the processes of replication and transcription. Furthermore, this compound stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication. By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, this compound leads to the accumulation of permanent double-strand breaks, which trigger apoptotic pathways.
Caption: this compound's interaction with DNA and Topoisomerase II.
The quinone moiety of this compound can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species (ROS). This occurs through the enzymatic reduction of this compound to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent compound while producing ROS. Elevated levels of ROS induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, thereby contributing to both its anticancer activity and its cardiotoxicity.
Caption: this compound-induced generation of reactive oxygen species.
The extensive DNA damage caused by this compound activates cellular stress responses, prominently involving the p53 tumor suppressor protein. Upon sensing severe DNA damage, p53 is activated and translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes like PUMA and BAX. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death.
Caption: p53-mediated apoptosis induced by this compound.
A significant limitation of this compound therapy is its dose-dependent cardiotoxicity. The underlying mechanisms are complex and include massive ROS production in mitochondria, which are abundant in cardiomyocytes. This leads to mitochondrial dysfunction, impaired ATP production, and disruption of calcium homeostasis. These events trigger cardiomyocyte apoptosis and necrosis, ultimately leading to cardiac dysfunction.
Caption: Key pathways in this compound-induced cardiotoxicity.
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize the activity of this compound.
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Workflow:
References
An In-Depth Technical Guide to Doxorubicin Biosynthesis in Streptomyces peucetius
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the doxorubicin biosynthetic pathway in Streptomyces peucetius. It covers the genetic and enzymatic basis of this compound production, quantitative data on yields and enzyme kinetics, detailed experimental protocols for pathway investigation, and visual representations of the key molecular processes.
Introduction
This compound is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] It is a secondary metabolite produced by the Gram-positive bacterium Streptomyces peucetius. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to yield the final bioactive compound. Understanding this intricate pathway is crucial for the genetic engineering of S. peucetius to enhance this compound production and for the potential creation of novel anthracycline analogs with improved therapeutic properties.
The biosynthesis of this compound can be broadly divided into three main stages:
-
Aglycone Core Formation: Synthesis of the tetracyclic aglycone, ε-rhodomycinone, from simple metabolic precursors via the polyketide pathway.[1][2]
-
Deoxysugar Synthesis: Formation of the deoxysugar, TDP-L-daunosamine, from glucose-1-phosphate.[1][2]
-
Glycosylation and Post-Glycosylation Modifications: Attachment of TDP-L-daunosamine to ε-rhodomycinone and subsequent enzymatic modifications to produce daunorubicin and finally this compound.
The genes responsible for this compound biosynthesis are organized into three main clusters: the dps (daunorubicin-doxorubicin polyketide synthase) genes, the dnm (daunosamine biosynthesis) genes, and the dnr (daunorubicin biosynthesis and regulation) genes. Additionally, a set of drr genes confers self-resistance to the producing organism by encoding an efflux pump.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the formation of a 21-carbon polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is catalyzed by the "minimal PKS" comprising an acyl carrier protein (ACP), a ketosynthase (KS)/chain length factor (CLF) heterodimer, and a malonyl-CoA:ACP acyltransferase (MAT). The resulting polyketide chain undergoes a series of cyclization and modification reactions to form key intermediates.
Formation of the Aglycone (ε-rhodomycinone)
The initial polyketide chain is cyclized and aromatized to form the tetracyclic intermediate, aklanonic acid. This is then converted to ε-rhodomycinone through a series of enzymatic steps including methylation, decarboxylation, and hydroxylation.
Synthesis of TDP-L-daunosamine
The deoxysugar moiety, TDP-L-daunosamine, is synthesized from glucose-1-phosphate in a six-step enzymatic pathway encoded by the dnm gene cluster.
Final Assembly and Modification
The glycosyltransferase DnrS catalyzes the attachment of TDP-L-daunosamine to ε-rhodomycinone, forming rhodomycin D. Subsequent modifications, including demethylation and decarboxylation, lead to the formation of daunorubicin. The final and often rate-limiting step is the C-14 hydroxylation of daunorubicin to this compound, catalyzed by the cytochrome P450 monooxygenase, DoxA.
Quantitative Data
The production of this compound is influenced by the efficiency of the biosynthetic enzymes and the genetic background of the S. peucetius strain. Genetic engineering efforts have focused on overexpressing key enzymes and deleting genes involved in competing pathways to improve yields.
Enzyme Kinetics
The final step in this compound biosynthesis, the conversion of daunorubicin to this compound by DoxA, is a significant bottleneck. The catalytic efficiency of DoxA for this reaction is relatively low compared to its other activities.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| DoxA | 13-deoxydaunorubicin | 22,000 | |
| DoxA | 13-dihydrodaunorubicin | 14,000 | |
| DoxA | 13-dihydrocarminomycin | 280 | |
| DoxA | Daunorubicin | 130 |
This compound Production in Engineered Strains
Various genetic modifications have been shown to significantly increase this compound titers.
| S. peucetius Strain | Genetic Modification | This compound Yield (mg/L) | Fold Increase | Reference |
| ATCC 29050 (wild-type) | - | 4.2 | - | |
| Mutant 33-24 | UV and ARTP mutagenesis | 570 | ~135 | |
| Mutant SIPI-DU-1557 | This compound-resistance screening | 535 | ~127 | |
| Engineered Strain | Overexpression of dnrS/dnrQ and desIII/desIV | ~10 | 5.6 | |
| Engineered Strain ΔU1/drrC | dnrU knockout, drrC overexpression | 1128 | ~268 | |
| Optimized Fermentation of ΔU1/drrC | - | 1461 | ~348 |
Experimental Protocols
Fermentation of S. peucetius for this compound Production
This protocol describes the general procedure for the cultivation of S. peucetius to produce this compound.
Materials:
-
S. peucetius strain
-
Seed medium (e.g., Tryptone Soya Broth)
-
Production medium (specific composition can be optimized)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate the seed medium with spores or mycelial fragments of S. peucetius.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 2 days.
-
Transfer a portion of the seed culture to the production medium.
-
Incubate the production culture under the same conditions for 5-8 days.
-
Monitor this compound production by periodically taking samples for HPLC analysis.
Protoplast Preparation and Transformation of S. peucetius
This protocol is for the introduction of foreign DNA into S. peucetius via protoplast transformation.
Materials:
-
S. peucetius mycelia
-
YEME medium supplemented with glycine
-
Lysozyme solution
-
P buffer
-
PEG solution
-
Plasmid DNA
-
Regeneration plates (e.g., R2YE medium)
Procedure:
-
Grow S. peucetius in YEME medium with glycine to weaken the cell walls.
-
Harvest the mycelia by centrifugation and wash with a sucrose solution.
-
Resuspend the mycelia in lysozyme solution to digest the cell walls and form protoplasts.
-
Filter the protoplast suspension to remove mycelial debris.
-
Wash the protoplasts with P buffer and resuspend in a small volume.
-
Mix the protoplasts with plasmid DNA and PEG solution to induce DNA uptake.
-
Plate the transformation mixture on regeneration plates and incubate until colonies appear.
-
Select for transformants based on antibiotic resistance markers on the plasmid.
Gene Disruption by Homologous Recombination
This protocol outlines the steps for creating a targeted gene knockout in S. peucetius.
Materials:
-
S. peucetius genomic DNA
-
PCR primers to amplify regions flanking the target gene
-
An antibiotic resistance cassette
-
A suicide vector (cannot replicate in Streptomyces)
-
E. coli strain for cloning and conjugation
-
S. peucetius protoplasts or competent cells
Procedure:
-
Amplify by PCR the upstream and downstream regions (homology arms) of the gene to be deleted.
-
Clone the homology arms and an antibiotic resistance cassette into a suicide vector.
-
Introduce the resulting construct into S. peucetius via protoplast transformation or conjugation.
-
Select for colonies where a double crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.
-
Confirm the gene disruption by PCR and Southern blot analysis.
HPLC Analysis of this compound and Intermediates
This protocol describes a general method for the quantification of this compound from culture extracts.
Materials:
-
S. peucetius culture broth
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
-
HPLC system with a C18 reverse-phase column and a suitable detector (UV or fluorescence)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic or phosphoric acid)
-
This compound standard
Procedure:
-
Acidify the culture broth and extract the anthracyclines with an organic solvent.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Filter the sample before injection into the HPLC system.
-
Separate the compounds using a C18 column and an appropriate mobile phase gradient.
-
Detect this compound and other anthracyclines by their absorbance (e.g., at 254 nm or 480 nm) or fluorescence.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. Several regulatory genes, including dnrI and dnrN, have been identified as key players in controlling the expression of the biosynthetic genes. DnrI is a transcriptional activator that is essential for the expression of most of the dnr genes. DnrN is a response regulator that, along with its cognate sensor kinase, likely responds to environmental signals to modulate this compound biosynthesis. Overexpression of these positive regulators has been shown to increase this compound production.
Conclusion
The biosynthesis of this compound in Streptomyces peucetius is a well-characterized yet complex process that offers numerous opportunities for metabolic engineering. A thorough understanding of the genes, enzymes, and regulatory networks involved is fundamental for the rational design of strategies to improve this compound titers and to generate novel, potentially more effective anthracycline derivatives. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in the field of natural product biosynthesis and drug development.
References
The Intricate Dance of a Potent Anti-Cancer Agent: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of chemotherapy regimens for decades, continues to be a subject of intense preclinical investigation. Its potent anti-neoplastic activity is unfortunately paralleled by significant toxicities, most notably cardiotoxicity. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in relevant preclinical models is paramount for the development of safer and more effective this compound-based therapies, including novel drug delivery systems and combination regimens. This technical guide provides an in-depth overview of the preclinical PK and PD of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Pharmacokinetics of this compound in Preclinical Models
The systemic exposure and distribution of this compound are critical determinants of both its efficacy and toxicity. Preclinical studies, primarily in rodents, have characterized the pharmacokinetic profiles of conventional this compound and its liposomal formulations.
Conventional this compound
Intravenous administration of conventional this compound in preclinical models is characterized by rapid distribution from the plasma into tissues, followed by a slower elimination phase.
Table 1: Pharmacokinetic Parameters of Conventional this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Nude Mice | 12 (IV) | - | ~1.5 | [1] |
| Nude Mice | 12 (IP) | - | ~0.75 | [1] |
| Rats | 6 (IV) | 1.7 | 1.95 | [2] |
Note: '-' indicates data not reported in the cited source. AUC values are approximate based on graphical data where necessary.
Liposomal this compound
Encapsulation of this compound within liposomes, particularly pegylated liposomes (PLD), significantly alters its pharmacokinetic profile. This modification is designed to increase the drug's circulation time, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and reduce its uptake by healthy tissues, thereby mitigating toxicity.
Table 2: Pharmacokinetic Parameters of Liposomal this compound in Rodent Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Pegylated Liposomal this compound (PLD) | Mice | - | - | 499.61 ± 72.35 | [2] |
| Cardiolipin Liposomes | Rats | 6 (IV) | 20.9 | 81.4 | [2] |
Experimental Protocols: Pharmacokinetic Studies
The reliable determination of this compound concentrations in biological matrices is crucial for accurate pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.
Sample Collection and Processing
-
Blood Collection: Blood samples are typically collected from rodents via tail vein, saphenous vein, or cardiac puncture at predetermined time points after this compound administration. Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation of whole blood.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., tumor, heart, liver, kidneys) are excised, weighed, and snap-frozen or processed immediately.
-
Sample Storage: Plasma and tissue samples are stored at -80°C until analysis.
Analytical Method: UPLC-MS/MS for this compound Quantification
The following provides a general protocol for the quantification of this compound in plasma and tissue homogenates.
Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound in biological samples using UPLC-MS/MS.
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
To a 50 µL aliquot of the sample, add 50 µL of an internal standard solution (e.g., daunorubicin at 200 ng/mL).
-
Add 225 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
UPLC Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Ionization: Electrospray ionization in the positive mode (ESI+).
-
Detection: Multiple reaction monitoring (MRM) is used to detect the transitions for this compound (e.g., m/z 544.2 → 397.1) and the internal standard.
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the corresponding blank matrix.
Pharmacodynamics of this compound in Preclinical Models
The pharmacodynamic effects of this compound are primarily evaluated by assessing its anti-tumor activity in various preclinical cancer models.
In Vitro Cytotoxicity
The cytotoxic potential of this compound is initially assessed in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies.
Table 3: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.67 | |
| 4T1 | Murine Breast Cancer | - | |
| B16-F10 | Murine Melanoma | - | |
| A2780 | Ovarian Cancer | - | |
| T24/DOX (resistant) | Bladder Cancer | Significantly higher than T24 |
Note: '-' indicates specific IC50 values were not provided in the abstract, but the studies focused on these cell lines.
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of this compound is evaluated in vivo using xenograft or syngeneic tumor models in mice. Key endpoints include tumor growth inhibition (TGI) and survival.
Table 4: In Vivo Pharmacodynamic Effects of this compound in Murine Cancer Models
| Cancer Model | Animal Model | This compound Formulation | Dose and Schedule | Outcome | Reference |
| MDA-MB-231 Xenograft | Mice | Conventional | 2 mg/kg | Moderate tumor growth inhibition | |
| 4T1 Breast Cancer | BALB/c Mice | Conventional | 10 mg/kg, 4 times at 3-day intervals | Retarded tumor growth | |
| Lewis Lung Carcinoma | BDF1 Mice | Conventional | 8 mg/kg (single dose) | Tumor size did not exceed 20% of control | |
| 4T1 Breast Cancer | BALB/c Mice | Conventional | - | Partially suppressed multiorgan metastasis |
Experimental Protocols: Pharmacodynamic Studies
In vivo pharmacodynamic studies are essential to evaluate the therapeutic potential of this compound formulations.
Tumor Model Establishment
-
Cell Culture: Cancer cells are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used for human cancer cell line xenografts, while immunocompetent mice (e.g., BALB/c) are used for syngeneic murine tumors.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
Treatment and Monitoring
-
Treatment Initiation: Treatment with this compound or vehicle control is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
Dosing: this compound is administered via an appropriate route, most commonly intravenously or intraperitoneally, at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Body Weight and Health Monitoring: The body weight and general health of the animals are monitored regularly as an indicator of toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: A typical workflow for a preclinical in vivo study evaluating the pharmacodynamics of this compound.
Key Signaling Pathways in this compound's Pharmacodynamics
This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS). These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cell death.
DNA Damage Response and Apoptosis
This compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This damage activates the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.
This compound-Induced DNA Damage and Apoptosis Pathway
Caption: this compound induces DNA damage, leading to the activation of the ATM/ATR-p53 pathway and subsequent cell cycle arrest and apoptosis.
Cardiotoxicity Pathway
A major limitation of this compound therapy is its dose-dependent cardiotoxicity. This is largely attributed to the generation of reactive oxygen species (ROS) in cardiomyocytes, which have lower levels of antioxidant enzymes compared to cancer cells.
Simplified Pathway of this compound-Induced Cardiotoxicity
References
Doxorubicin-induced cardiotoxicity molecular mechanisms
An In-depth Technical Guide to the Molecular Mechanisms of Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DOX) is a highly effective anthracycline antibiotic widely used in chemotherapy. However, its clinical application is severely limited by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[1] Understanding the intricate molecular mechanisms underlying this toxicity is paramount for developing effective cardioprotective strategies. This technical guide provides a comprehensive overview of the core molecular pathways implicated in this compound-induced cardiotoxicity, including oxidative stress, topoisomerase IIβ poisoning, mitochondrial dysfunction, and programmed cell death. It further details common experimental models and protocols used to investigate these mechanisms and presents key quantitative data in a structured format.
Core Molecular Mechanisms of this compound Cardiotoxicity
The cardiotoxicity of this compound is multifactorial, involving a complex interplay of several interconnected molecular events.[2][3] The primary mechanisms include the generation of reactive oxygen species (ROS), DNA damage via topoisomerase IIβ, severe mitochondrial dysfunction, and the activation of multiple cell death pathways.[1][4]
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
One of the most established mechanisms of DOX-induced cardiotoxicity is the induction of profound oxidative stress. The heart is particularly vulnerable due to its high energy demand, dense mitochondrial population, and relatively low levels of antioxidant enzymes.
-
Mitochondrial ROS Production : After administration, DOX preferentially accumulates in the inner mitochondrial membrane. Here, its quinone moiety undergoes redox cycling, catalyzed by mitochondrial complex I, leading to the one-electron reduction of molecular oxygen to form superoxide radicals (O₂⁻). This process disrupts the electron transport chain, further amplifying ROS production.
-
NADPH Oxidase (NOX) Activation : this compound has been shown to activate Rac1, a key subunit of the NOX enzyme complex in cardiomyocytes. This activation leads to increased production of ROS, contributing to cellular damage.
-
Nitric Oxide Synthase (eNOS) Uncoupling : DOX can bind to the reductase domain of endothelial nitric oxide synthase (eNOS), causing it to become "uncoupled." In this state, eNOS produces superoxide instead of nitric oxide (NO), exacerbating oxidative stress.
The resulting surge in ROS leads to widespread damage of cellular macromolecules, including lipids (peroxidation), proteins (oxidation), and DNA, ultimately triggering cell death pathways.
Topoisomerase IIβ Poisoning and DNA Damage
While this compound's anti-cancer effect involves inhibiting topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, its cardiotoxic effect is mediated by its action on topoisomerase IIβ (TOP2B), the primary isoform expressed in quiescent cardiomyocytes.
DOX intercalates into DNA and traps TOP2B in a covalent complex, preventing the re-ligation of DNA strands. This results in the formation of persistent DNA double-strand breaks (DSBs). The accumulation of DSBs triggers a robust DNA damage response, leading to:
-
Transcriptional Repression : The DNA damage response alters the cardiomyocyte transcriptome, notably repressing genes essential for mitochondrial biogenesis and function.
-
p53 Activation : DSBs activate the tumor suppressor protein p53, a key regulator of apoptosis. Activated p53 translocates to the mitochondria and promotes the transcription of pro-apoptotic genes like Bax.
-
Apoptosis : The combination of mitochondrial decay and p53-mediated signaling ultimately drives the cell towards apoptosis.
Cardiomyocyte-specific deletion of Top2b has been shown to protect mice from DOX-induced DNA damage, mitochondrial dysfunction, and heart failure, confirming the central role of this enzyme in cardiotoxicity.
Mitochondrial Dysfunction
Mitochondria are a primary target of this compound, and mitochondrial injury is a hallmark of its cardiotoxicity. The damage is multifaceted, stemming from direct and indirect effects.
-
Cardiolipin Binding : DOX has a high affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is crucial for the structural integrity and function of respiratory chain complexes. This binding disrupts enzyme activities and electron transport.
-
Calcium Dysregulation : DOX impairs the ability of mitochondria to buffer intracellular calcium (Ca²⁺), leading to Ca²⁺ overload. This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner membrane.
-
mPTP Opening : Persistent mPTP opening dissipates the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, halts ATP synthesis, and causes mitochondrial swelling. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.
-
Impaired Mitophagy : this compound can inhibit the clearance of damaged mitochondria by disrupting mitophagy, the selective autophagic removal of mitochondria. This leads to the accumulation of dysfunctional, ROS-generating organelles, perpetuating a cycle of cellular damage.
Programmed Cell Death Pathways
The culmination of ROS-induced damage, DNA breaks, and mitochondrial collapse is the activation of programmed cell death pathways, leading to the progressive loss of cardiomyocytes.
-
Apoptosis : DOX activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The intrinsic pathway is triggered by mitochondrial cytochrome c release, which activates caspase-9 and the executioner caspase-3. The extrinsic pathway can also be activated, involving death receptors like Fas.
-
Necroptosis : Beyond apoptosis, DOX can induce necroptosis, a form of programmed necrosis. This pathway is mediated by the activation of receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). DOX can also activate an alternative pathway where RIPK3 phosphorylates CaMKII, leading to mPTP opening and necroptotic cell death.
-
Ferroptosis : Recently, ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been identified as a key mechanism in DOX cardiotoxicity. DOX can disrupt iron homeostasis, leading to mitochondrial iron overload and subsequent lipid ROS formation.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's clinical and experimental cardiotoxic effects.
Table 1: Clinical Incidence of this compound-Induced Heart Failure
| Cumulative DOX Dose (mg/m²) | Estimated Incidence of Heart Failure |
|---|---|
| 400 | 5% |
| 500 | 16% |
| 550 | 26% |
Data sourced from.
Table 2: Experimental Effects of this compound on Cardiomyocytes In Vitro
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| Mitochondrial ROS | 0.5 µM this compound + 10 µM H₂O₂ (AMVMs) | ~212% increase vs. untreated | |
| Mitochondrial Membrane Potential (ΔΨm) | 0.5 µM this compound for 24h (NRVMs) | ~33% decrease vs. untreated | |
| Apoptosis (TUNEL Assay) | Increasing doses of this compound for 24h (H9c2 cells) | Dose-dependent increase in TUNEL-positive cells | |
| Protein Expression | This compound treatment (H9c2 cells) | Dose-dependent increase in Bax and cleaved caspase-3; decrease in Bcl-xL |
AMVMs: Adult Mouse Ventricular Myocytes; NRVMs: Neonatal Rat Ventricular Myocytes.
Experimental Models and Protocols
Investigating DOX cardiotoxicity requires robust in vivo and in vitro models and standardized protocols to assess specific cellular and molecular endpoints.
Experimental Models
-
Rodent Models (Rats and Mice) : These are the most common in vivo models. Chronic cardiotoxicity is often induced by multiple intraperitoneal or intravenous injections to a cumulative dose of 10-24 mg/kg. Acute models use a single higher dose (e.g., 15-20 mg/kg). These models allow for functional assessment (e.g., echocardiography) and histological analysis.
-
Cell Culture Models (H9c2, Primary Cardiomyocytes) : Rat embryonic heart-derived H9c2 myoblasts and primary neonatal rat or mouse ventricular myocytes are standard in vitro tools. They are used to dissect specific signaling pathways and for initial drug screening. DOX is typically used at concentrations ranging from 0.1 to 10 µM.
Key Experimental Protocols
This protocol is for detecting intracellular ROS using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Plating : Plate cardiomyocytes (e.g., H9c2) in a suitable format (e.g., 12-well plate or 96-well black-walled plate) and allow them to adhere overnight.
-
Loading with DCFH-DA : Wash cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Treatment : Wash cells twice with PBS to remove excess probe. Add media containing this compound (and any potential protective agents) to the respective wells.
-
Incubation : Incubate for the desired time period (e.g., 3 to 24 hours).
-
Measurement :
-
Microscopy : Wash cells with PBS and capture fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm, emission ~525 nm). Quantify fluorescence intensity using image analysis software.
-
Plate Reader : Measure fluorescence intensity directly using a microplate reader.
-
-
Data Analysis : Normalize the fluorescence intensity of treated groups to the untreated control group.
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation : Prepare samples (e.g., paraffin-embedded cardiac tissue sections or cells grown on coverslips). Fix, permeabilize, and rehydrate the samples according to standard protocols. For tissue, pretreatment with Proteinase K is often required to allow enzyme access.
-
Equilibration : Incubate the samples with an equilibration buffer provided in the kit to prepare the DNA ends for labeling.
-
TdT Labeling Reaction : Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP or BrdU), in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Stopping the Reaction : Terminate the reaction by washing the samples with a stop buffer or PBS.
-
Detection :
-
Fluorescence : If a fluorescently labeled nucleotide was used, counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide (PI). Mount the coverslip or tissue section and visualize using a fluorescence or confocal microscope.
-
Chromogenic : If an indirectly labeled nucleotide was used (e.g., biotin), incubate with a conjugate (e.g., Streptavidin-HRP) followed by a chromogenic substrate like DAB to produce a colored precipitate, which can be viewed by light microscopy.
-
-
Quantification : Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (determined by the counterstain).
Western blotting is used to quantify changes in the expression levels of key proteins involved in DOX cardiotoxicity.
-
Protein Extraction : Treat cardiomyocytes or homogenize cardiac tissue samples to extract total protein using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Key targets in DOX cardiotoxicity include:
-
Apoptosis : Cleaved Caspase-3, Bax, Bcl-2
-
Oxidative Stress : NOX2, p47phox
-
DNA Damage : γ-H2AX, p-p53
-
Cardiac Damage : Cardiac Troponin T (cTnT)
-
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. Molecular mechanisms of this compound-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular mechanisms of this compound cardiotoxicity: latest leading-edge advances and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
The Double-Edged Sword: Unraveling the Role of Reactive Oxygen Species in Doxorubicin's Anticancer Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (DOX), a cornerstone of chemotherapy regimens for a broad spectrum of malignancies, exerts its potent anticancer effects through a multifaceted mechanism of action. Central to its efficacy is the generation of reactive oxygen species (ROS), highly reactive molecules that induce cellular damage and trigger programmed cell death in cancer cells. This technical guide provides a comprehensive exploration of the pivotal role of ROS in this compound's therapeutic activity. We delve into the core mechanisms of DOX-induced ROS production, delineate the intricate signaling pathways activated by oxidative stress, and present detailed experimental protocols for the accurate measurement of these processes. Furthermore, this guide summarizes key quantitative data in structured tables for comparative analysis and provides visual representations of complex biological pathways and experimental workflows to facilitate a deeper understanding of this critical aspect of cancer therapy.
Introduction: this compound and the Paradigm of ROS-Mediated Cancer Therapy
This compound, an anthracycline antibiotic, has been a mainstay in the treatment of various cancers, including breast cancer, lymphomas, and sarcomas, for decades.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals.[2][3] The production of ROS is a critical component of this compound's cytotoxic effects on cancer cells.[4] While beneficial for its anticancer activity, this ROS generation is also implicated in the dose-limiting cardiotoxicity associated with this compound treatment, presenting a significant clinical challenge.[5] A thorough understanding of the molecular underpinnings of DOX-induced ROS is therefore paramount for optimizing its therapeutic index and developing novel strategies to mitigate its adverse effects.
Mechanisms of this compound-Induced Reactive Oxygen Species Generation
This compound induces ROS production through multiple pathways, primarily centered around its quinone moiety, which can undergo redox cycling.
-
Mitochondrial Redox Cycling: this compound accumulates in the mitochondria of cancer cells. Within the mitochondria, the quinone group of this compound is reduced to a semiquinone radical by enzymes such as NADH dehydrogenase (Complex I of the electron transport chain). This unstable semiquinone radical then reacts with molecular oxygen to regenerate the parent this compound molecule and produce a superoxide anion (O₂⁻). This futile redox cycle generates a continuous flux of superoxide radicals, leading to significant oxidative stress within the mitochondria.
-
Enzymatic Activation in the Cytosol and Endoplasmic Reticulum: Other enzymes, including NADPH cytochrome P450 reductase and other flavin-containing reductases in the cytosol and endoplasmic reticulum, can also catalyze the one-electron reduction of this compound, contributing to superoxide production.
-
Iron-Mediated ROS Formation: this compound can form complexes with intracellular iron, which can then catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton and Haber-Weiss reactions.
The accumulation of these ROS overwhelms the antioxidant capacity of the cancer cells, leading to widespread oxidative damage to lipids, proteins, and nucleic acids.
ROS-Mediated Signaling Pathways in this compound-Induced Apoptosis
The excessive production of ROS by this compound triggers a cascade of signaling events that converge on the induction of apoptosis, or programmed cell death.
-
Mitochondrial Permeability Transition and Cytochrome c Release: ROS-induced damage to the mitochondrial inner membrane can lead to the opening of the mitochondrial permeability transition pore (mPTP). This results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Modulation of Bcl-2 Family Proteins: ROS can also influence the expression and activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. This compound treatment has been shown to upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2, further promoting the release of cytochrome c.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress activates stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. These pathways can further contribute to apoptosis by phosphorylating and regulating the activity of various downstream targets, including transcription factors and Bcl-2 family members.
Below is a diagram illustrating the central signaling pathway of this compound-induced, ROS-mediated apoptosis.
Caption: this compound-induced ROS-mediated apoptosis pathway.
Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | |
| MDA-MB-231 | Breast Cancer | 1 | 48 | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | |
| Jurkat | T-cell Leukemia | ~0.1 (100 nM) | 72 | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | |
| A549 | Lung Cancer | > 20 | 24 | |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | |
| M21 | Melanoma | 2.77 ± 0.20 | 24 |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| Jurkat | 100 nM | 72 | Up to 54% | |
| Jurkat | 40 nM | 72 | ~8% (apoptosis), ~90% (necrosis) | |
| Jurkat | 5-100 µM | Not Specified | 8-48% (DNA fragmentation) | |
| 32D BCR-ABL1+ (S) | 1 µM | 24 | ~20% | |
| 32D BCR-ABL1+ (253) | 1 µM | 24 | ~45% |
Table 3: this compound-Induced Changes in Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration | Treatment Duration | Change in ΔΨm | Reference |
| H9c2 | 0.1 µM | Not Specified | 21.9% reduction in Red/Green ratio | |
| Jurkat | 5-100 µM | Not Specified | 33-92% loss |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound-induced ROS and apoptosis.
Measurement of Intracellular ROS Production
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method for detecting general ROS, including hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with 1X Phosphate-Buffered Saline (PBS).
-
Load the cells with 10 µM DCFDA solution in serum-free medium and incubate for 45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Treat the cells with the desired concentrations of this compound or controls.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
DHE is a fluorescent probe used for the specific detection of superoxide anions.
Protocol:
-
Prepare a 10 mM stock solution of DHE in DMSO.
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the specified time.
-
Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry using an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.
Protocol:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Culture cells on glass-bottom dishes or in appropriate plates.
-
Treat cells with this compound.
-
Load the cells with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Image the cells immediately using a fluorescence microscope with an excitation of ~510 nm and an emission of ~580 nm, or analyze by flow cytometry.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound.
-
Add JC-1 staining solution (typically 1-10 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both green and red wavelengths using a fluorescence plate reader.
-
Calculate the red/green fluorescence ratio. A decrease in this ratio indicates a loss of ΔΨm.
Quantification of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Fix and permeabilize this compound-treated cells or tissue sections.
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
The following diagram illustrates a general experimental workflow for assessing this compound's ROS-dependent cytotoxicity.
Caption: Experimental workflow for assessing this compound's ROS-dependent cytotoxicity.
Conclusion and Future Directions
The generation of reactive oxygen species is undeniably a critical mechanism underlying the anticancer efficacy of this compound. The resulting oxidative stress triggers a cascade of events culminating in the apoptotic demise of cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and further elucidate the intricate role of ROS in this compound's action.
Future research should focus on developing strategies to selectively enhance ROS production within tumor cells while protecting healthy tissues, particularly the heart. This could involve the development of tumor-targeted pro-oxidant therapies or the co-administration of agents that modulate cellular redox status. A deeper understanding of the complex interplay between ROS, cellular signaling, and cell death pathways will be instrumental in optimizing the use of this compound and other ROS-inducing anticancer agents, ultimately leading to more effective and less toxic cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Autophagolysosome Formation Is Partly Prevented by Mitochondrial ROS Elimination in DOX-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin: A Technical Guide to Cellular Uptake and Intracellular Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a cornerstone of chemotherapy regimens for a wide array of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its efficacy is primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, the therapeutic window of this compound is narrowed by significant cardiotoxicity and the frequent emergence of multidrug resistance (MDR). A comprehensive understanding of how this compound enters cancer cells and navigates the intracellular environment is paramount for developing strategies to enhance its therapeutic efficacy and mitigate its adverse effects. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's cellular uptake and intracellular trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Cellular Uptake Mechanisms of this compound
The entry of this compound into cancer cells is a multifaceted process involving a combination of passive diffusion, carrier-mediated active transport, and endocytosis. The relative contribution of each mechanism can vary depending on the cell type, the concentration of the drug, and its formulation (e.g., free this compound versus liposomal formulations).
Passive Diffusion
Due to its amphipathic nature, this compound can traverse the lipid bilayer of the cell membrane via passive diffusion. This process is driven by the concentration gradient of the drug across the membrane. The uncharged form of the this compound molecule is thought to diffuse through the lipid domain of the cell membrane[1]. However, the efficiency of passive diffusion can be influenced by the lipid composition of the cell membrane[2].
Active Transport
Carrier-mediated transport plays a significant role in the cellular uptake of this compound. Several members of the Solute Carrier (SLC) superfamily of transporters have been identified as key players in the influx of this compound.
-
Organic Cation Transporters (OCTs): this compound has been identified as a substrate for Organic Cation Transporter 1 (OCT1), OCT2, and OCT3[3][4]. These transporters facilitate the entry of cationic drugs into cells.
-
Organic Anion-Transporting Polypeptides (OATPs): OATP1A2 has been shown to be capable of significant this compound uptake[5]. Interestingly, while OATP1B1 and OATP1B3 did not show significant uptake in one study using a recombinant expression system, other assays revealed their capacity to transport this compound.
The expression and activity of these transporters can be regulated by complex signaling pathways, offering potential targets for modulating this compound uptake.
Endocytosis
Endocytosis is a major pathway for the internalization of liposomal and nanoparticle-formulated this compound. This energy-dependent process involves the engulfment of the drug carrier by the cell membrane to form intracellular vesicles. The primary endocytic pathways involved are:
-
Clathrin-Mediated Endocytosis (CME): This is a dominant pathway for the internalization of many nanoparticle formulations of this compound.
-
Caveolae-Mediated Endocytosis: This pathway also contributes to the uptake of this compound-loaded nanoparticles.
-
Macropinocytosis: This non-specific endocytic mechanism is involved in the uptake of larger drug carriers.
The involvement of active transport mechanisms like endocytosis is supported by temperature-dependent uptake studies, which show that this compound uptake is hindered at lower temperatures.
Intracellular Trafficking of this compound
Once inside the cell, this compound embarks on a journey through various subcellular compartments, with its ultimate destination largely determining its cytotoxic effect.
Nuclear Localization and Action
The nucleus is the primary site of action for this compound. Upon entering the cell, this compound rapidly localizes to the nucleus where it intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The accumulation of this compound in the nucleus can be observed within hours of exposure.
Mitochondrial Accumulation
This compound can also accumulate in the mitochondria, the cell's powerhouses. This accumulation can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the initiation of apoptosis through the intrinsic pathway.
Lysosomal Sequestration
In some cases, particularly with carrier-mediated delivery, this compound can be trafficked to lysosomes. The acidic environment of lysosomes can facilitate the release of this compound from its carrier. However, sequestration in lysosomes can also represent a mechanism of drug resistance, as it prevents the drug from reaching its nuclear target. The intracellular trafficking pathway often follows an early endosome-late endosome-lysosome route.
Quantitative Data on this compound Uptake and Efficacy
The following tables summarize quantitative data from various studies on this compound's cellular uptake and cytotoxic effects in different cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | >20 | |
| HepG2 | Hepatocellular Carcinoma | 48 | 0.30 ± 0.04 | |
| HepG2 | Hepatocellular Carcinoma | 72 | 0.29 ± 0.02 | |
| Huh7 | Hepatocellular Carcinoma | 24 | >20 | |
| SNU449 | Hepatocellular Carcinoma | - | - | |
| MCF-7 | Breast Cancer | 24 | 2.5 | |
| BT474 | Breast Cancer | - | 0.035 | |
| MDA-MB-231 | Breast Cancer | - | 0.200 | |
| A549 | Lung Cancer | 24 | >20 | |
| A549 | Lung Cancer | 48 | 0.31 ± 0.05 | |
| A549 | Lung Cancer | 72 | 0.27 ± 0.02 | |
| HeLa | Cervical Cancer | 24 | 2.9 | |
| BFTC-905 | Bladder Cancer | 24 | 2.3 | |
| UMUC-3 | Bladder Cancer | 24 | 5.1 | |
| TCCSUP | Bladder Cancer | 24 | 12.6 | |
| VMCUB-1 | Bladder Cancer | 24 | >20 | |
| M21 | Skin Melanoma | 24 | 2.8 |
Table 2: Intracellular Concentration of this compound in Cancer Cell Lines
| Cell Line | Extracellular DOX Concentration (µM) | Incubation Time (h) | Intracellular DOX Concentration (µM) | Reference |
| HeLa | 1 | 2 | ~15 | |
| Caco-2 | 1 | 2 | ~10 | |
| PC3 | 1 | 2 | ~5 | |
| B16F10 | 5 | 0.5 | ~10 pmol/10^6 cells | |
| B16F10 | 0.5 - 20 µg/mL | 3 | - |
Table 3: this compound Uptake Kinetics and Permeability
| Cell Line | Parameter | Value | Reference |
| HepG2 | Apparent Cell Permeability (Pcell) | 9.00 ± 0.74 × 10⁻⁴ µm/s | |
| MDCKII-MDR1 | Apparent Permeability (Papp) at 10 µM | 0.32 ± 0.23 × 10⁻⁶ cm/s | |
| MDCKII-MDR1 | Apparent Permeability (Papp) at 100 µM | 3.7 ± 0.53 × 10⁻⁶ cm/s | |
| MDCKII-MDR1 | Apparent Permeability (Papp) at 1 mM | 9.7 ± 0.94 × 10⁻⁶ cm/s |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's cellular uptake and trafficking.
Fluorescence Microscopy for this compound Uptake Visualization
Objective: To visualize the cellular uptake and subcellular localization of this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Glass-bottom culture dishes or coverslips
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission for DOX: ~480 nm / ~590 nm)
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells three times with PBS to remove extracellular this compound.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If nuclear counterstaining is desired, incubate the cells with DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. This compound will exhibit red fluorescence.
Flow Cytometry for Quantifying this compound Uptake
Objective: To quantify the intracellular accumulation of this compound in a cell population.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
After treatment, wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and resuspend them in culture medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and detect the this compound fluorescence in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575/26 nm).
-
Gate the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the this compound signal in the gated population. The MFI is proportional to the average intracellular this compound concentration.
Subcellular Fractionation for this compound Localization Analysis
Objective: To determine the distribution of this compound in different subcellular compartments (nucleus, mitochondria, cytoplasm).
Materials:
-
Cancer cell line of interest
-
This compound hydrochloride
-
Subcellular fractionation kit (commercially available) or buffers for differential centrifugation (e.g., hypotonic buffer, mitochondrial isolation buffer, nuclear extraction buffer). A general protocol involves a hypotonic buffer for cell lysis, followed by differential centrifugation to separate nuclei, mitochondria, and the cytosolic fraction.
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Method for this compound quantification (e.g., HPLC, fluorescence spectrophotometry)
Procedure (General Principle using Differential Centrifugation):
-
Treat cells with this compound as described in the previous protocols.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.
-
Lyse the cells by mechanical disruption using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasm and mitochondria.
-
Wash the nuclear pellet with a suitable buffer and lyse it using a nuclear extraction buffer. This is the nuclear fraction .
-
Centrifuge the supernatant from step 6 at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction .
-
Wash the mitochondrial pellet and lyse it using a suitable buffer. This is the mitochondrial fraction .
-
Quantify the concentration of this compound in each fraction using a sensitive analytical method like HPLC or by measuring its intrinsic fluorescence.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.
Caption: Overview of this compound's entry into the cell.
Caption: this compound's journey to subcellular targets.
Caption: Workflow for studying this compound uptake.
Conclusion
The cellular uptake and intracellular trafficking of this compound are intricate processes that are fundamental to its anticancer activity and associated toxicities. A thorough understanding of the interplay between passive diffusion, active transport via SLC transporters, and endocytic pathways, as well as the subsequent journey of this compound to the nucleus and other organelles, provides a solid foundation for rational drug design and the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide offer valuable tools for researchers and drug development professionals to further investigate and manipulate these processes, with the ultimate goal of improving cancer treatment outcomes. By elucidating the mechanisms that govern this compound's cellular fate, we can pave the way for more effective and less toxic cancer therapies.
References
- 1. Characteristics of this compound transport in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and modeling of kinetics of cancer cell killing by this compound and this compound encapsulated in targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Monitoring this compound Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
Doxorubicin's Dual Strike: A Technical Guide to Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast, lung, ovarian, and hematological cancers. Its potent antitumor activity stems from a multi-pronged attack on cancer cells, primarily through the induction of DNA damage, leading to two critical cellular outcomes: cell cycle arrest and apoptosis. Understanding the intricate molecular mechanisms underpinning these processes is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel combination strategies. This in-depth technical guide delineates the core signaling pathways activated by this compound, provides quantitative data on its effects, and offers detailed protocols for key experimental assays.
Core Mechanisms of this compound Action
This compound exerts its cytotoxic effects through several established mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, obstructing DNA and RNA synthesis.[1] Furthermore, it forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks (DSBs), a potent trigger for cell cycle arrest and apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of this compound leads to the production of semiquinone free radicals, which in turn generate reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[2] Excessive ROS can induce oxidative damage to DNA, proteins, and lipids, contributing to cellular stress and activating apoptotic pathways.[2][3]
-
DNA Adduct Formation: this compound and its metabolites can form covalent adducts with DNA, further contributing to genomic instability and the activation of DNA damage response pathways.
This compound-Induced Cell Cycle Arrest: The G2/M Checkpoint
In response to this compound-induced DNA damage, cancer cells activate cell cycle checkpoints to halt progression and allow for DNA repair. A predominant effect of this compound is the induction of cell cycle arrest at the G2/M transition. This prevents cells with damaged DNA from entering mitosis, a catastrophic event that could lead to widespread genomic instability.
The G2/M arrest is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways. Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2). Chk2, in turn, phosphorylates and inactivates the Cdc25C phosphatase. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. Consequently, the cell is arrested in the G2 phase. In some contexts, this compound has also been shown to induce a G1/S arrest, often in a p53-dependent manner.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the effects of this compound on the cell cycle distribution in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| PC3 (Prostate Cancer) | 50 µg/ml | Not Specified | 46.23 | 38.61 | 15.16 | |
| MCF-7 (Breast Cancer) | 0.5 µg/ml (with Resveratrol) | 48 hours | 80 | Not Specified | Not Specified | |
| P388 (Murine Leukemia) | 1 µM | 6-12 hours | Not Specified | Not Specified | Marked Arrest | |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | Arrest | Arrest | Arrest | |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | No Arrest | No Arrest | Arrest |
This compound-Induced Apoptosis: Orchestrating Cell Death
When DNA damage is irreparable, this compound triggers programmed cell death, or apoptosis, to eliminate the compromised cells. This process is mediated by a complex network of signaling pathways, with the tumor suppressor protein p53 playing a central role in many, but not all, cellular contexts.
The p53-Dependent Apoptotic Pathway
In cells with wild-type p53, this compound-induced DNA damage leads to the activation of ATM/ATR kinases, which in turn phosphorylate and stabilize p53. Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, most notably those belonging to the Bcl-2 family.
-
Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) apoptotic pathway. They are broadly categorized into pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). p53 can directly activate the transcription of pro-apoptotic members like Bax and PUMA (p53 upregulated modulator of apoptosis). This shifts the balance in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane, a process known as MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome. The apoptosome then activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
p53-Independent Apoptotic Pathways
This compound can also induce apoptosis in cells lacking functional p53. This can occur through several mechanisms:
-
Direct Activation of Caspases: this compound has been shown to activate various caspases, including caspase-2, -3, -4, -6, -7, -8, -9, and -10 in some cell lines.
-
ROS-Mediated Apoptosis: The generation of ROS by this compound can directly damage mitochondria, leading to MOMP and the release of cytochrome c, thereby initiating the caspase cascade independently of p53.
-
Fas-Mediated Apoptosis: this compound can upregulate the expression of the Fas death receptor on the cell surface, sensitizing the cells to Fas ligand-mediated apoptosis (the extrinsic pathway).
-
Notch Signaling Pathway: Recent studies have implicated the Notch signaling pathway in this compound-driven apoptosis. This compound can increase the expression of Notch pathway components, and the Notch target HES1 is required for this compound-induced apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes the apoptotic effects of this compound in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| MCF-7 (Breast Cancer) | 0.25 µg/ml | 48 hours | 76.1 | Not Specified | |
| MCF-7 (Breast Cancer) | 0.25 µg/ml (with Resveratrol) | 48 hours | 91.2 | Not Specified | |
| MDA-MB-231 (Breast Cancer) | 1 µM | 72 hours | 38.8 | 4.40 | |
| MDA-MB-231 (Breast Cancer) | 0.01 mM | 24 hours | 6.6 | 50 |
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 hours | |
| UMUC-3 | Bladder Cancer | 5.1 | 24 hours | |
| TCCSUP | Bladder Cancer | 12.6 | 24 hours | |
| BFTC-905 | Bladder Cancer | 2.3 | 24 hours | |
| HeLa | Cervical Cancer | 2.9 | 24 hours | |
| MCF-7 | Breast Cancer | 2.5 | 24 hours | |
| M21 | Skin Melanoma | 2.8 | 24 hours | |
| A549 | Lung Cancer | > 20 | 24 hours | |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 hours | |
| VMCUB-1 | Bladder Cancer | > 20 | 24 hours | |
| P388 (synchronized in S phase) | Murine Leukemia | 0.50 ± 0.16 | 1 hour | |
| P388 (asynchronized) | Murine Leukemia | 1.64 ± 0.12 | 1 hour |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis and Cell Cycle Arrest Signaling Pathway
Caption: this compound signaling pathways for apoptosis and cell cycle arrest.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for analyzing this compound's cellular effects.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on single cells to exclude doublets and aggregates. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Key Apoptotic and Cell Cycle Proteins
This protocol is for the detection of proteins such as p53, Bcl-2, Bax, and caspases.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p53, Bcl-2, Bax, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash this compound-treated and control cells with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound's efficacy as a chemotherapeutic agent is intricately linked to its ability to induce both cell cycle arrest and apoptosis. By understanding the detailed molecular pathways and having access to robust experimental protocols, researchers and drug development professionals can better investigate the nuances of this compound's action. This knowledge is crucial for developing strategies to enhance its therapeutic index, overcome resistance mechanisms, and design more effective and targeted cancer therapies. The quantitative data and methodologies provided in this guide serve as a valuable resource for advancing our understanding and application of this vital anticancer drug.
References
Methodological & Application
Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays with the widely used chemotherapeutic agent, doxorubicin. This document outlines detailed protocols for common cytotoxicity assays, presents a compilation of this compound's cytotoxic activity across various cancer cell lines, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction to this compound and In Vitro Cytotoxicity Testing
This compound is an anthracycline antibiotic with broad-spectrum anticancer activity, approved by the FDA in 1974.[1][2] It is a cornerstone of many chemotherapy regimens, used to treat a variety of cancers including breast, lung, ovarian, and various lymphomas and sarcomas.[1] Its primary mechanisms of action involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3]
In vitro cytotoxicity assays are essential tools in cancer research and drug development. They are used to determine the concentration of a compound required to inhibit the proliferation of or kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. These assays are crucial for screening potential anticancer drugs, understanding mechanisms of drug resistance, and elucidating the molecular pathways of drug-induced cell death.
Experimental Protocols for Cytotoxicity Assays
Several methods are commonly employed to measure the cytotoxic effects of this compound on cancer cell lines. The choice of assay can depend on the specific research question, cell type, and laboratory equipment. Below are detailed protocols for three widely used assays: MTT, Sulforhodamine B (SRB), and alamarBlue™.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 1 x 10⁴ cells/well) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and create a series of dilutions in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing this compound. Note: this compound's color can interfere with the absorbance reading, so its removal is crucial for accurate results.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the TCA solution and wash the wells five times with distilled water or 1% (v/v) acetic acid.
-
Ensure to remove the washing solution completely after the final wash and allow the plate to air dry at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes on a shaker to ensure complete dissolution.
-
Read the absorbance at 510-540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay uses the redox indicator resazurin to measure the metabolic activity of viable cells. In living cells, resazurin is reduced to the fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
alamarBlue™ Addition and Incubation:
-
After the treatment period, add alamarBlue™ reagent directly to the culture medium in each well to a final concentration of 10% (v/v).
-
Incubate the plate for 1-8 hours at 37°C, protected from light. The optimal incubation time can vary depending on the cell type and density. For some applications with 3D cultures, a longer incubation of up to 24 hours may be necessary.
-
-
Fluorescence or Absorbance Reading:
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Alternatively, the absorbance can be measured at 570 nm and 600 nm (as a reference wavelength).
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
This compound Cytotoxicity Data in Cancer Cell Lines
The cytotoxic effect of this compound, as measured by the IC50 value, varies significantly across different cancer cell lines. This variability can be attributed to factors such as the tissue of origin, the expression of drug transporters, and the status of cellular pathways involved in DNA repair and apoptosis. The following table summarizes IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference(s) |
| A549 | Lung Carcinoma | MTT | 24 | > 20 | |
| A549 | Lung Carcinoma | - | 24 | 0.13 - 2 | |
| A549 | Lung Carcinoma | - | 48 | 0.6 | |
| A549 | Lung Carcinoma | - | 72 | 0.23 | |
| BFTC-905 | Bladder Cancer | MTT | 24 | 2.3 | |
| HeLa | Cervical Carcinoma | MTT | 24 | 2.9 | |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 | 12.2 | |
| HepG2 | Hepatocellular Carcinoma | - | 48 | ~0.1-1 | |
| HCT116 | Colon Carcinoma | MTT | - | 24.30 (µg/ml) | |
| Huh7 | Hepatocellular Carcinoma | MTT | 24 | > 20 | |
| M21 | Skin Melanoma | MTT | 24 | 2.8 | |
| MCF-7 | Breast Adenocarcinoma | MTT | 24 | 2.5 | |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 1.25 | |
| PC3 | Prostate Cancer | MTT | - | 2.64 (µg/ml) | |
| SNU449 | Hepatocellular Carcinoma | - | 24-72 | High (Resistant) | |
| TCCSUP | Bladder Cancer | MTT | 24 | 12.6 | |
| UMUC-3 | Bladder Cancer | MTT | 24 | 5.1 | |
| VMCUB-1 | Bladder Cancer | MTT | 24 | > 20 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, medium composition, and assay methodology.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a complex interplay of molecular events. The primary mechanisms include DNA damage, generation of reactive oxygen species (ROS), and induction of apoptosis and cell cycle arrest.
This compound's Mechanism of Action
This compound has a pleiotropic anticancer activity. The main mechanisms are:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA, which disrupts DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme essential for DNA replication, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): this compound can be metabolized to a semiquinone radical, which in the presence of oxygen, generates ROS such as superoxide and hydrogen peroxide. High levels of ROS cause oxidative damage to DNA, proteins, and lipids, contributing to cell death.
This compound-Induced Apoptosis
The DNA damage and oxidative stress induced by this compound trigger apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound-induced DNA damage activates the ATM/ATR and CHK1/CHK2 pathways, leading to the activation of the tumor suppressor protein p53. p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis. ROS also directly contribute to mitochondrial damage and the release of cytochrome c.
-
Extrinsic (Death Receptor) Pathway: this compound treatment can upregulate the expression of Fas, a death receptor on the cell surface. Binding of the Fas ligand (FasL) to Fas triggers a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, inducing apoptosis.
This compound-Induced Cell Cycle Arrest
This compound-induced DNA damage also activates cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the replication of damaged DNA. This cell cycle arrest can be mediated by the p53-p21 pathway. If the DNA damage is too severe to be repaired, the cell will undergo apoptosis.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: this compound-induced signaling pathways leading to cell death.
References
Application Notes and Protocols: Establishing Doxorubicin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a multitude of cancers. However, the development of this compound resistance remains a significant clinical challenge, often leading to treatment failure. The establishment of this compound-resistant cancer cell lines in vitro is a critical tool for researchers to investigate the molecular mechanisms underpinning this resistance and to develop novel therapeutic strategies to overcome it. This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines, along with an overview of the key signaling pathways involved.
The primary mechanism of this compound-induced cytotoxicity involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1] Resistance can arise through various mechanisms, including increased drug efflux, alterations in drug metabolism, enhanced DNA repair capacity, and dysregulation of apoptotic signaling pathways.[1][2]
Data Presentation
Table 1: Examples of this compound IC50 Values and Fold Resistance in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various parental (sensitive) and their derived resistant cancer cell lines. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | 0.1 - 2.5 | 1.9 - 128.5 | ~2 - 78 | [2][3] |
| MDA-MB-231 (Breast Cancer) | ~0.025 | ~0.035 | ~1.4 (up to 9-fold at specific concentrations) | |
| HeLa (Cervical Cancer) | 2.664 | 5.470 | ~2 | |
| K562 (Leukemia) | Not specified | Not specified (103-fold increase in ABCB1 expression) | - | |
| U-2OS (Osteosarcoma) | Not specified | Not specified | 14.4 | |
| A549 (Lung Cancer) | >20 (classified as resistant) | - | - | |
| HepG2 (Liver Cancer) | 1.3 - 12.2 | - | - | |
| Huh7 (Liver Cancer) | 5.2 - >20 (classified as resistant) | - | - |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions, such as cell culture media, passage number, and the specific viability assay used.
Experimental Protocols
Two primary methods are commonly employed to establish this compound-resistant cancer cell lines: intermittent high-dose exposure and continuous low-dose exposure with escalating concentrations.
Protocol 1: Intermittent High-Dose this compound Exposure
This method mimics the cyclical nature of clinical chemotherapy.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
T-25 or T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 25 nM to 6000 nM) for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, SRB, or CCK-8) to determine the IC50 value.
-
-
Initial High-Dose Treatment:
-
Seed the parental cells in a T-25 or T-75 flask and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at a concentration equal to or slightly above the predetermined IC50 for a short duration (e.g., 1-3 days).
-
Following treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
-
Recovery and Expansion:
-
Allow the surviving cells to recover and proliferate. This may take several days to weeks, as a significant portion of the cells will undergo apoptosis.
-
Once the cells reach 70-80% confluency, subculture them into new flasks.
-
-
Subsequent Treatment Cycles:
-
Repeat the high-dose this compound treatment and recovery cycle for several passages (e.g., 2-3 passages).
-
Gradually increase the concentration of this compound in subsequent treatment cycles as the cells show increased tolerance.
-
-
Confirmation of Resistance:
-
After several cycles of treatment and recovery, determine the IC50 of the selected cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the establishment of a this compound-resistant cell line.
-
Protocol 2: Continuous Low-Dose this compound Exposure with Escalating Concentrations
This method involves the continuous culture of cells in the presence of this compound, with a gradual increase in concentration over time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Follow the same procedure as in Protocol 1.
-
-
Initial Low-Dose Treatment:
-
Seed the parental cells in a T-25 or T-75 flask.
-
Culture the cells in complete medium containing a low concentration of this compound (e.g., starting at IC5 or IC10).
-
-
Gradual Dose Escalation:
-
Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them.
-
With each passage, or every few passages, gradually increase the concentration of this compound in the culture medium. The rate of increase should be slow enough to allow the cells to adapt.
-
-
Maintenance and Stabilization:
-
Continue this process of gradual dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50. This process can take several months.
-
Once a stable resistant population is established, maintain the cells in a medium containing a constant, sub-lethal concentration of this compound to preserve the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the resistant cell population and compare it to the parental cell line to monitor the level of resistance.
-
Mandatory Visualization
Signaling Pathways in this compound Resistance
The development of this compound resistance is a multifactorial process involving the dysregulation of several key signaling pathways. The diagram below illustrates the interplay between the PI3K/Akt, MAPK/ERK, and Nrf2 pathways, which are frequently implicated in chemoresistance.
References
Doxorubicin in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in cancer chemotherapy. Its mechanism of action primarily involves the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research, providing a valuable in vivo platform to assess the efficacy and toxicity of chemotherapeutic agents like this compound.
These application notes provide detailed protocols and quantitative data for the use of this compound in mouse xenograft studies. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor activity of this compound, while adhering to best practices for animal welfare.
This compound Dosage and Administration
The selection of an appropriate this compound dosage and administration route is critical for achieving therapeutic efficacy while managing toxicity. Dosages can vary significantly depending on the tumor model, mouse strain, and experimental goals.
Recommended Dosage Ranges
Table 1: this compound Dosage Regimens in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome |
| Breast Cancer (MCF-7) | Nude | 6-10 mg/kg | IV | Weekly for 3 weeks | Significant tumor growth inhibition.[1] |
| Breast Cancer (4T1) | BALB/c | 2 mg/kg | IV | Once a week for 6 weeks | 60% inhibition of tumor growth.[2] |
| Breast Cancer (4T1) | BALB/c | 4 or 8 mg/kg | IV | Once every 7 days | Dose-dependent reduction in tumor growth and lung metastasis.[3] |
| Lung Cancer (NCI-H460) | Nude | 0.5 - 0.75 mg/kg | IP | Daily for 5 days, 2-day break, then daily for 7-11 days | Measurable delay in tumor growth.[4][5] |
| Lung Cancer (LL/2) | C57BL/6 | 10 mg/kg (total of 5 doses) | IV | Every 3 days | 66% reduction in mean tumor volume compared to control. |
| Prostate Cancer (PC3) | Nude | 4 or 8 mg/kg | IP | Single dose | Delayed tumor growth at both doses. |
| Prostate Cancer (22Rv1) | Nude | 8 mg/kg | IV | Single dose | Significant delay in tumor growth. |
| Neuroblastoma (SH-SY5Y) | Nude | 3 mg/kg/day | IP | Daily injections | Significant reduction in tumor volume by day 12. |
| Lymphoma (EL4) | C57BL/6N | 4 mg/kg/week | IP | For 3 weeks | Significant suppression of tumor growth. |
Note: These are representative examples. The optimal dose and schedule should be determined empirically for each specific xenograft model and experimental design. A maximum tolerated dose (MTD) study is often recommended.
Experimental Protocols
Preparation of this compound Solution
This compound hydrochloride is typically supplied as a lyophilized powder and should be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood or biological safety cabinet.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) or 5% Dextrose solution
-
Sterile vials
-
Sterile syringes and needles
-
Light-blocking foil or amber vials
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile vial, reconstitute the this compound hydrochloride powder with sterile 0.9% saline or 5% Dextrose to a stock concentration (e.g., 1-2 mg/mL).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
Further dilute the stock solution with sterile saline or dextrose to the final desired concentration for injection.
-
Protect the solution from light by wrapping the vial in foil or using an amber vial, as this compound is light-sensitive.
-
The prepared solution should be used fresh. If short-term storage is necessary, it should be refrigerated at 2-8°C and used within 24 hours. Do not use solutions that are discolored or contain particulate matter.
Administration of this compound
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Wipe the tail with a 70% alcohol pad to clean the injection site.
-
Immobilize the tail with your non-dominant hand. The two lateral tail veins should be visible.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site on the tail.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Materials:
-
Sterile 25-27 gauge needles and 1 mL syringes
Procedure:
-
Securely restrain the mouse by scruffing the neck and immobilizing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift forward.
-
Insert the needle, bevel up, at a 10-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
Monitoring of Tumor Growth and Animal Welfare
Tumor Growth:
-
Tumor dimensions should be measured 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Body weight should be recorded at the same frequency as tumor measurements.
Animal Welfare and Humane Endpoints:
-
Monitor the mice daily for clinical signs of toxicity, including:
-
Weight loss (a loss of >15-20% of initial body weight is a common humane endpoint).
-
Changes in posture or ambulation (e.g., hunched posture, lethargy).
-
Changes in appearance (e.g., ruffled fur, dehydration).
-
Tumor ulceration or necrosis.
-
-
The maximum allowable tumor volume should be defined in the animal use protocol. In mice, a single tumor should generally not exceed 1.5 cm in any dimension.
-
Animals exhibiting severe signs of distress or reaching a humane endpoint must be euthanized promptly.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in a mouse xenograft model.
This compound Signaling Pathway
References
- 1. Therapeutic response of human tumor xenografts in athymic mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocol: Preparation and In Vivo Evaluation of Liposomal Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Its clinical use, however, is often limited by dose-dependent cardiotoxicity.[1][2] Encapsulating this compound within liposomes, particularly PEGylated "stealth" liposomes, offers a significant therapeutic advantage.[3] This drug delivery system alters the pharmacokinetic profile of this compound, leading to a longer circulation time and reduced accumulation in sensitive tissues like the heart.[4] Furthermore, liposomes in the 100-200 nm size range can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, thereby increasing drug concentration at the target site.
This document provides a detailed protocol for the preparation of liposomal this compound using the robust remote loading technique with a transmembrane ammonium sulfate gradient. It also covers essential characterization methods and protocols for subsequent in vivo studies in animal models.
Data Presentation: Formulation and Performance
The following tables summarize typical quantitative data for liposomal this compound formulations intended for in vivo research.
Table 1: Typical Formulation and Physicochemical Properties
| Parameter | Typical Value | Method of Analysis |
|---|---|---|
| Lipid Composition (molar ratio) | HSPC:Cholesterol:DSPE-PEG2000 (56:39:5) | - |
| Mean Particle Size (Diameter) | 100 - 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 95% | Spectrofluorometry / HPLC |
| Drug-to-Lipid Ratio (w/w) | 0.15 - 0.20 | Spectrofluorometry / HPLC & Phosphate Assay |
HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Table 2: Comparative Pharmacokinetic Parameters in Mice (Single IV Dose)
| Parameter | Free this compound | Liposomal this compound |
|---|---|---|
| Plasma Half-life (t½) | ~5-10 minutes | 17 - 20 hours |
| Area Under the Curve (AUC) | Low (e.g., ~73 µg·hr/mL) | High (e.g., ~500 µg·hr/mL) |
| Total Body Clearance (CL) | High | Low |
Values are illustrative and can vary based on the specific animal model and liposome formulation.
Table 3: Biodistribution in C-26 Tumor-Bearing Mice (72h post-injection)
| Organ | Free this compound (% Injected Dose/g) | Liposomal this compound (% Injected Dose/g) |
|---|---|---|
| Tumor | Low | High |
| Heart | High | Low |
| Liver | Moderate | High (RES uptake) |
| Spleen | Moderate | High (RES uptake) |
| Plasma | Negligible | Moderate |
Liposomal formulations significantly reduce drug accumulation in the heart while increasing it in the tumor and reticuloendothelial system (RES) organs like the liver and spleen.
Experimental Protocols
This section details the step-by-step methodologies for preparation and evaluation.
Protocol 1: Preparation of Empty Liposomes via Thin-Film Hydration and Extrusion
This protocol creates unilamellar vesicles of a defined size with an entrapped ammonium sulfate solution.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Ammonium sulfate solution (250 mM, pH 5.5)
-
Rotary evaporator
-
High-pressure extruder
-
Polycarbonate filters (200 nm and 100 nm pore sizes)
Methodology:
-
Lipid Dissolution: Weigh and dissolve HSPC, Cholesterol, and DSPE-PEG2000 in the chloroform/methanol mixture in a round-bottom flask.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at 45-50°C. A thin, uniform lipid film should form on the flask's inner surface. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the dry lipid film with the 250 mM ammonium sulfate solution. The hydration should be performed above the lipid phase transition temperature (approx. 60-70°C) for 1 hour with gentle rotation to form multilamellar vesicles (MLVs).
-
Extrusion: To produce uniformly sized large unilamellar vesicles (LUVs), subject the MLV suspension to sequential extrusion through polycarbonate filters. Perform 10-15 passes through a 200 nm filter, followed by 10-15 passes through a 100 nm filter using a high-pressure extruder heated to 65-70°C.
Protocol 2: Remote Loading of this compound
This protocol uses a transmembrane pH gradient to actively load this compound into the prepared liposomes.
Materials:
-
Empty liposome suspension (from Protocol 1)
-
This compound HCl solution (e.g., 10 mg/mL)
-
Sucrose or saline solution for buffer exchange
-
Gel filtration column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Methodology:
-
Gradient Creation: Remove the external (unencapsulated) ammonium sulfate from the liposome suspension. This can be achieved by passing the suspension through a gel filtration column pre-equilibrated with a sucrose or saline solution (e.g., PBS pH 7.4). This process leaves a high concentration of ammonium sulfate inside the liposomes and a low concentration outside, creating the necessary ion gradient.
-
Drug Incubation: Add the this compound HCl solution to the purified liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 1:5 w/w).
-
Loading: Incubate the mixture at 60°C for 30-60 minutes with gentle stirring. During this time, neutral ammonia (NH₃) diffuses out of the liposome, leaving behind a proton (H⁺) and creating an acidic core. The external, uncharged this compound diffuses into the liposome, becomes protonated, and precipitates, effectively trapping it inside.
-
Removal of Free Drug: Cool the suspension to room temperature. Remove any unencapsulated this compound using a new gel filtration column or dialysis.
Protocol 3: Characterization of Liposomal this compound
These tests are critical to ensure the quality, consistency, and stability of the final formulation.
Key Experiments:
-
Particle Size and Zeta Potential: Dilute a sample of the liposomal suspension in an appropriate buffer and analyze using a Dynamic Light Scattering (DLS) instrument. This provides the mean vesicle diameter and the polydispersity index (PDI), a measure of size distribution homogeneity.
-
Encapsulation Efficiency (%EE):
-
Separate the liposome-encapsulated this compound from the free this compound using methods like mini spin columns or solid-phase extraction.
-
Measure the total this compound concentration by disrupting the liposomes with an appropriate solvent (e.g., acidified isopropanol) and quantifying via spectrofluorometry (Ex: 470 nm, Em: 590 nm) or HPLC.
-
Measure the concentration of this compound in the filtrate (free drug).
-
Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release:
-
Place a known concentration of the liposomal this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Submerge the bag in a release medium (e.g., PBS pH 7.4, or PBS with 10% serum to simulate in vivo conditions) at 37°C with constant stirring.
-
At predetermined time points, withdraw samples from the external medium and measure the concentration of released this compound.
-
Protocol 4: In Vivo Administration and Evaluation
This protocol outlines the basic steps for conducting preclinical studies in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with C26 colon carcinoma)
-
Final, sterile-filtered liposomal this compound formulation
-
Control solutions (e.g., sterile saline, free this compound)
-
Appropriate animal handling and injection equipment
Methodology:
-
Dose Preparation: Dilute the liposomal this compound formulation in sterile saline to the final desired concentration for injection (e.g., for a 10 mg/kg dose).
-
Administration: Administer the formulation to the mice, typically via intravenous (IV) injection into the tail vein.
-
Pharmacokinetic Study:
-
At designated time points post-injection (e.g., 1, 3, 24, 48 hours), collect blood samples from a small cohort of mice.
-
Process the blood to separate plasma.
-
Extract and quantify the total this compound concentration in the plasma to determine pharmacokinetic parameters like half-life and AUC.
-
-
Biodistribution Study:
-
At a terminal time point (e.g., 24, 48, or 72 hours), euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest key organs (tumor, heart, liver, spleen, kidneys, lungs).
-
Weigh each organ, homogenize it, and extract the this compound for quantification. This reveals the drug's tissue distribution profile.
-
-
Efficacy Study:
-
Administer the treatment (e.g., once or multiple doses over time).
-
Monitor tumor volume and animal body weight regularly.
-
The primary endpoints are often tumor growth inhibition and overall survival.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms described in this protocol.
Caption: Experimental workflow for preparing and evaluating liposomal this compound.
Caption: Mechanism of this compound remote loading into liposomes.
Caption: The EPR effect facilitates passive tumor targeting of liposomes.
References
- 1. The liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of this compound Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Pharmacokinetics and tissue distribution of this compound encapsulated in stable liposomes with long circulation times - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Doxorubicin-Induced DNA Damage Using Immunofluorescence
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P53 enhances apoptosis induced by this compound only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis in Doxorubicin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a variety of cancers.[1] Its efficacy is largely attributed to its ability to induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] A critical tool for studying the effects of this compound and other cytotoxic agents is flow cytometry, which allows for the rapid and quantitative analysis of apoptotic events in a cell population.[3][4] This application note provides detailed protocols and data interpretation guidelines for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a common and reliable flow cytometry-based method.[5]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. By using Annexin V and PI in combination, it is possible to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a complex signaling cascade that primarily involves the intrinsic, or mitochondrial, pathway. The process is initiated by this compound-induced DNA damage and the production of reactive oxygen species (ROS). This leads to the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins promote the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptosis primarily follows the intrinsic pathway.
Experimental Protocols
Materials
-
This compound hydrochloride
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Cell line of interest (e.g., MCF-7, Jurkat, etc.)
Experimental Workflow
References
- 1. This compound selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Animal Models of Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating animal models of doxorubicin-induced cardiotoxicity. This guide is intended to assist researchers in the fields of cardiology, oncology, and pharmacology in studying the mechanisms of this compound's cardiotoxic effects and in the preclinical assessment of potential cardioprotective agents.
Introduction
This compound (DOX) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers, including solid tumors and hematological malignancies.[1][2][3] However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure.[1][4] Understanding the pathophysiology of DOX-induced cardiotoxicity is crucial for developing strategies to mitigate this adverse effect. Animal models are indispensable tools for investigating these mechanisms and for testing novel therapeutic interventions.
The primary mechanisms implicated in this compound-induced cardiotoxicity include the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, DNA damage, and subsequent cardiomyocyte apoptosis and necrosis. This compound can directly generate free radicals and also appears to reduce the levels of endogenous antioxidants.
This document outlines protocols for both acute and chronic models of this compound-induced cardiotoxicity in rodents, which are the most commonly used species for these studies.
Animal Models of this compound-Induced Cardiotoxicity
The choice between an acute and a chronic model depends on the specific research question. Acute models are characterized by the administration of a single high dose or a few closely spaced doses of this compound and are suitable for studying the initial events of cardiac injury. Chronic models involve long-term administration of lower doses, better mimicking the clinical scenario of repeated chemotherapy cycles and allowing for the investigation of progressive cardiac dysfunction and remodeling.
Table 1: this compound Dosing Regimens for Rodent Models of Cardiotoxicity
| Animal Model | Species | This compound Dosage | Route of Administration | Study Duration | Key Features | References |
| Acute Cardiotoxicity | Rat | 10-40 mg/kg (single dose) | Intraperitoneal (i.p.) or Intravenous (i.v.) | Up to 2 weeks | Rapid onset of cardiac injury, high mortality at higher doses. | |
| Mouse | 15-25 mg/kg (single dose) | Intraperitoneal (i.p.) | Up to 2 weeks | Similar to the rat model, with rapid development of cardiomyopathy. | ||
| Chronic Cardiotoxicity | Rat | 1-5 mg/kg weekly | Intraperitoneal (i.p.) or Intravenous (i.v.) | 2-12 weeks | Progressive decline in cardiac function, myocardial fibrosis. | |
| Mouse | 2.17-4 mg/kg weekly | Intraperitoneal (i.p.) | Up to 12 weeks | Mimics clinical progression, development of dilated cardiomyopathy. | ||
| Rabbit | 1.0 mg/kg twice weekly | Intravenous (i.v.) | 4-8 weeks | Severe myocardial histological changes. |
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in Mice (Chronic Model)
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the start of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the administration of the desired dose in a volume of approximately 100-200 µL per mouse.
-
Dosing: Administer this compound at a dose of 3-4 mg/kg via intraperitoneal injection once weekly for up to 12 weeks. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals' body weight, food and water intake, and general health status throughout the study.
-
Assessment of Cardiotoxicity: Perform cardiac function assessments (e.g., echocardiography) at baseline and at selected time points during and after the treatment period. At the end of the study, euthanize the animals and collect blood and heart tissue for biochemical and histological analysis.
Protocol 2: Assessment of Cardiac Function by Echocardiography in Mice
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen).
-
Preparation: Remove the hair from the chest area using hair removal cream. Place the mouse in a supine position on a heating pad.
-
Image Acquisition: Apply ultrasound gel to the chest and acquire two-dimensional M-mode images of the left ventricle (LV) in the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure the LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
LVEF can be calculated using software-based tracing of the endocardial border in systole and diastole.
-
-
Data Analysis: Compare the echocardiographic parameters between the this compound-treated and control groups at different time points. A significant decrease in LVEF and FS in the this compound group is indicative of cardiotoxicity.
Protocol 3: Histological Analysis of Myocardial Tissue
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation: Euthanize the animal and excise the heart. Wash the heart with cold PBS to remove blood. Fix the heart in 4% PFA overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize the general morphology of the cardiomyocytes, including myocyte loss, myofibrillar degeneration, and vacuolization.
-
Masson's Trichrome Staining: Use this stain to detect and quantify myocardial fibrosis. Collagen fibers will be stained blue, nuclei black, and the myocardium red/pink.
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify the extent of histopathological changes, such as the degree of myocyte vacuolization and the percentage of fibrotic area.
Protocol 4: Measurement of Biochemical Markers of Cardiotoxicity
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
ELISA kits for cardiac troponin I (cTnI), cardiac troponin T (cTnT), and B-type natriuretic peptide (BNP)
-
Spectrophotometer or plate reader
Procedure:
-
Blood Collection: Collect blood from the animals via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Biomarker Measurement: Use commercially available ELISA kits to measure the concentrations of cTnI, cTnT, and NT-proBNP in the plasma or serum samples according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of the biochemical markers between the this compound-treated and control groups. Elevated levels of these markers in the this compound group indicate myocardial injury.
Table 2: Key Biochemical Markers for this compound-Induced Cardiotoxicity
| Biomarker | Description | Significance in Cardiotoxicity | References |
| Cardiac Troponin I (cTnI) and T (cTnT) | Regulatory proteins of the thin filament of the cardiac muscle. | Highly sensitive and specific markers of myocardial injury. Released into the bloodstream upon cardiomyocyte damage. | |
| Creatine Kinase-MB (CK-MB) | An isoenzyme of creatine kinase found predominantly in the heart. | A traditional marker of myocardial injury, though less specific than troponins. | |
| B-type Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP) | Peptides released by cardiomyocytes in response to increased ventricular stretching. | Markers of heart failure and ventricular dysfunction. | |
| Malondialdehyde (MDA) | A marker of lipid peroxidation. | Indicates the level of oxidative stress in the heart tissue. | |
| Superoxide Dismutase (SOD) | An antioxidant enzyme. | Decreased activity suggests increased oxidative stress. |
Signaling Pathways in this compound-Induced Cardiotoxicity
Several interconnected signaling pathways are involved in the pathogenesis of this compound-induced cardiotoxicity. The diagrams below illustrate some of the key pathways.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for studying this compound-induced cardiotoxicity. Careful selection of the animal model, dosing regimen, and assessment methods is critical for obtaining reliable and translatable results. By utilizing these standardized approaches, researchers can contribute to a better understanding of the mechanisms of this serious side effect and accelerate the development of effective cardioprotective strategies for cancer patients.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Doxorubicin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in the treatment of a broad spectrum of cancers. Its primary mode of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.[1] Despite its efficacy, the development of this compound resistance remains a significant clinical obstacle, often leading to treatment failure.[2] The molecular mechanisms underlying this resistance are complex and multifaceted, involving alterations in drug efflux, DNA repair pathways, and apoptosis signaling.[1][3]
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has revolutionized functional genomics, providing a powerful tool for systematically interrogating the genetic drivers of drug resistance.[4] Genome-wide CRISPR-Cas9 screens, in both knockout and activation formats, enable the identification of genes and pathways that, when perturbed, confer sensitivity or resistance to this compound. This allows for the discovery of novel therapeutic targets and biomarkers for patient stratification.
These application notes provide a comprehensive overview and detailed protocols for employing CRISPR-Cas9 technology to investigate the mechanisms of this compound resistance.
Key Signaling Pathways in this compound Resistance
Several signaling pathways have been implicated in the development of resistance to this compound. Understanding these pathways is crucial for interpreting the results of CRISPR-Cas9 screens and for designing effective therapeutic strategies.
-
NF-κB Signaling: this compound treatment can induce the activation of the NF-κB pathway, which in turn promotes the expression of anti-apoptotic genes, contributing to cell survival and chemoresistance.
-
Nrf2 Signaling: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Its activation in response to this compound-induced oxidative stress can protect cancer cells from apoptosis, thereby promoting resistance.
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Upregulation of this pathway is frequently associated with this compound resistance by inhibiting apoptosis and promoting cell growth.
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway has been linked to this compound resistance, in part through the upregulation of drug efflux pumps like P-glycoprotein (encoded by the ABCB1 gene).
-
FABP5/PPARγ and CaMKII Signaling: Recent studies have implicated the fatty acid-binding protein 5 (FABP5)/peroxisome proliferator-activated receptor gamma (PPARγ) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling pathways in mediating this compound resistance in breast cancer.
Caption: Key signaling pathways involved in this compound resistance.
Experimental Workflow for CRISPR-Cas9 Screening
A pooled CRISPR-Cas9 screen is a powerful method to identify genes that modulate this compound sensitivity. The general workflow is as follows:
-
Library Selection and Preparation: Choose a genome-wide or a focused sgRNA library. Amplify the library and package it into lentiviral particles.
-
Cell Line Transduction: Transduce a Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection of Transduced Cells: Select for successfully transduced cells using an appropriate antibiotic marker.
-
This compound Treatment: Split the cell population into a control group (vehicle-treated) and a this compound-treated group. The concentration and duration of this compound treatment will depend on whether a positive (resistance) or negative (sensitivity) selection screen is being performed.
-
Genomic DNA Extraction: After the selection period, harvest the cells and extract genomic DNA from both the control and treated populations.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (positive selection) or depleted (negative selection) in the this compound-treated population compared to the control. This allows for the identification of candidate genes involved in this compound resistance or sensitivity.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen.
Data Presentation
The results of a CRISPR-Cas9 screen are typically represented as enrichment or depletion of specific sgRNAs. This data can be summarized in tables to facilitate comparison and identification of top candidate genes.
Table 1: Top Enriched Genes in this compound Resistance Screen (Positive Selection)
| Gene Symbol | Description | Log2 Fold Change | p-value |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 8.2 | < 0.001 |
| NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 (Nrf2) | 5.6 | < 0.001 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 4.9 | < 0.005 |
| AKT1 | AKT Serine/Threonine Kinase 1 | 4.5 | < 0.005 |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | 4.1 | < 0.01 |
Table 2: Top Depleted Genes in this compound Sensitivity Screen (Negative Selection)
| Gene Symbol | Description | Log2 Fold Change | p-value |
| TP53 | Tumor Protein P53 | -6.8 | < 0.001 |
| BAX | BCL2 Associated X, Apoptosis Regulator | -5.2 | < 0.001 |
| CASP3 | Caspase 3 | -4.7 | < 0.005 |
| TOP2A | Topoisomerase (DNA) II Alpha | -4.3 | < 0.005 |
| SLCO1A2 | Solute Carrier Organic Anion Transporter Family Member 1A2 | -3.9 | < 0.01 |
Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Culture: Seed HEK293T cells in 10 cm dishes and culture to 70-80% confluency.
-
Transfection: Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Collection: After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titration: Determine the viral titer by transducing a suitable cell line with serial dilutions of the concentrated virus and measuring the percentage of infected cells.
Protocol 2: Pooled CRISPR-Cas9 Screen for this compound Resistance
-
Cell Transduction: Transduce Cas9-expressing cancer cells with the lentiviral sgRNA library at an MOI of 0.3 to ensure single sgRNA integration per cell.
-
Puromycin Selection: 24 hours post-transduction, add puromycin to the culture medium to select for successfully transduced cells. Maintain selection for 2-3 days until non-transduced control cells are eliminated.
-
Establish Baseline Population: Collect a sufficient number of cells to represent the initial sgRNA library distribution (at least 500 cells per sgRNA). This will serve as the time-zero control.
-
This compound Treatment:
-
Positive Selection (Resistance): Treat the remaining cells with a high concentration of this compound (IC50-IC90) to select for resistant clones.
-
Negative Selection (Sensitivity): Treat the cells with a lower concentration of this compound (IC20-IC30) to identify genes whose loss sensitizes cells to the drug.
-
-
Cell Maintenance: Passage the cells as needed, maintaining the this compound selection pressure for the desired duration (typically 14-21 days).
-
Cell Harvesting: Harvest the control (vehicle-treated) and this compound-treated cell populations.
Protocol 3: Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cell pellets using a commercial kit. Ensure sufficient starting material to maintain library complexity.
-
PCR Amplification of sgRNAs: Perform a two-step PCR to amplify the integrated sgRNA sequences and add Illumina sequencing adapters.
-
Library Purification: Purify the PCR products using gel electrophoresis or a PCR purification kit.
-
Next-Generation Sequencing: Quantify and pool the libraries for sequencing on an Illumina platform.
Protocol 4: Data Analysis
-
Read Alignment: Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Enrichment/Depletion Analysis: Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.
-
Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.
-
Pathway Analysis: Perform pathway analysis on the top-ranking genes to identify biological processes and signaling pathways associated with this compound resistance or sensitivity.
Conclusion
CRISPR-Cas9 screening is a robust and unbiased approach to unravel the complex genetic landscape of this compound resistance. By identifying key genes and pathways that modulate drug response, this technology provides invaluable insights for the development of novel therapeutic strategies to overcome chemoresistance. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute CRISPR-Cas9 screens to investigate this compound resistance mechanisms in various cancer models.
References
- 1. Mechanisms of this compound resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 3. Application of the CRISPR/Cas9 System to Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Doxorubicin Distribution in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of doxorubicin distribution in preclinical tumor models. This compound, a widely used chemotherapeutic agent, possesses intrinsic fluorescence, enabling its direct visualization and quantification within living organisms. This characteristic, combined with advanced imaging modalities, offers a powerful tool for understanding drug delivery, tumor penetration, and pharmacokinetics at the tissue and cellular levels. The following sections detail the principles, protocols, and data interpretation for fluorescence, Magnetic Resonance Imaging (MRI), and Positron Emission Tomography (PET) of this compound.
Introduction to this compound Imaging
This compound's native fluorescence (excitation ~480 nm, emission ~590 nm) allows for its detection using various optical imaging techniques.[1] This intrinsic property eliminates the need for external fluorescent labeling, which could alter the drug's physicochemical properties and biological interactions. Beyond its natural fluorescence, this compound can be incorporated into nanoparticles or conjugated with imaging agents to enable visualization with other modalities like MRI and PET, providing complementary information on drug carrier distribution and therapeutic response.
Key Applications:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Real-time monitoring of this compound accumulation in tumors and other organs.
-
Drug Delivery System (DDS) Evaluation: Assessing the targeting efficiency and release kinetics of nanoparticle-based this compound formulations.[2]
-
Treatment Efficacy Assessment: Correlating drug distribution and concentration with tumor response.
-
Understanding Drug Resistance: Investigating the role of poor drug penetration in therapeutic failure.
Quantitative Data on this compound Distribution
The following tables summarize quantitative data on this compound concentration in tumors and other tissues from various preclinical studies. These values can serve as a reference for expected drug accumulation levels.
Table 1: this compound Concentration in Tumor vs. Normal Tissues
| Tissue | Concentration (ng/g) | Animal Model | This compound Formulation | Time Post-Injection | Citation |
| Breast Tumor | 220 - 1,590 | Human Patients | Free this compound | Not Specified | [3] |
| Normal Breast | 81 - 1,000 | Human Patients | Free this compound | Not Specified | [3] |
| KBv Tumor | ~5,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours | [4] |
| Heart | <1,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours | |
| Liver | ~2,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours | |
| Spleen | ~3,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours | |
| Lung | <1,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours | |
| Kidney | ~2,000 | Mouse | c(RGDyK)-FP-DP Micelles | 24 hours |
Table 2: Bioavailability of this compound in Tumors
| This compound Formulation | Total this compound in Tumor (AUC 0-7 days) | Percentage of Bioavailable Drug in Tumor | Animal Model | Citation |
| Free this compound | Baseline | 95% (at 24 hours) | Mouse (4T1 Mammary Carcinoma) | |
| Doxil® (slow release liposomal) | 87-fold higher than free this compound | 49% | Mouse (4T1 Mammary Carcinoma) | |
| Rapid-release Liposomal | 14-fold higher than free this compound | 27% | Mouse (4T1 Mammary Carcinoma) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound action and a general experimental workflow for in vivo imaging.
Figure 1. Mechanism of this compound Action.
Figure 2. General Experimental Workflow.
Experimental Protocols
In Vivo Fluorescence Imaging of this compound
This protocol describes the real-time imaging of this compound's intrinsic fluorescence in a subcutaneous tumor model.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., 4T1 murine breast cancer)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for this compound (Excitation: ~480 nm, Emission: ~590 nm)
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the mouse on the imaging stage of the in vivo imaging system. Maintain body temperature with a heating pad.
-
-
This compound Administration:
-
Prepare a solution of this compound in PBS at the desired concentration (e.g., 5 mg/kg).
-
Administer the this compound solution via tail vein injection.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before this compound injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, 48, 72 hours).
-
Use an appropriate exposure time to obtain a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other organs (e.g., liver, kidneys).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Correct for background fluorescence.
-
Plot the fluorescence intensity over time to determine the pharmacokinetic profile.
-
-
Ex Vivo Validation (Optional):
-
At the final time point, euthanize the mouse and excise the tumor and other organs.
-
Image the excised tissues ex vivo to confirm the in vivo signal.
-
Homogenize the tissues and extract this compound for quantification by High-Performance Liquid Chromatography (HPLC) to correlate fluorescence intensity with absolute drug concentration.
-
In Vivo MRI of this compound-Loaded Nanoparticles
This protocol outlines the use of MRI to visualize the distribution of this compound encapsulated in nanoparticles containing a T1 or T2 contrast agent (e.g., gadolinium or iron oxide, respectively).
Materials:
-
Tumor-bearing mice (as described in 4.1)
-
This compound-loaded nanoparticles conjugated with an MRI contrast agent.
-
Anesthetic (e.g., isoflurane)
-
Small animal MRI scanner (e.g., 7T)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in an MRI-compatible animal holder.
-
Monitor physiological parameters (respiration, temperature) throughout the imaging session.
-
-
Baseline Imaging:
-
Acquire pre-contrast T1-weighted and/or T2-weighted MR images of the tumor region.
-
-
Nanoparticle Administration:
-
Administer the this compound-loaded nanoparticles intravenously at the desired dose.
-
-
Post-Contrast Imaging:
-
Acquire a series of T1-weighted or T2-weighted images at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, 24 hours).
-
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Calculate the change in signal intensity or relaxation rates (R1 or R2) in the tumor and other tissues.
-
Generate parametric maps to visualize the distribution of the nanoparticles.
-
In Vivo PET Imaging of this compound Treatment Response
This protocol describes the use of 18F-FDG PET to assess the metabolic response of a tumor to this compound treatment.
Materials:
-
Tumor-bearing mice
-
This compound
-
18F-FDG (Fluorodeoxyglucose)
-
Anesthetic
-
Small animal PET/CT scanner
Procedure:
-
Baseline PET/CT Scan:
-
Fast the mice for 4-6 hours.
-
Anesthetize the mouse and inject 18F-FDG (e.g., 5-10 MBq) via the tail vein.
-
Allow for a 60-minute uptake period while maintaining anesthesia and body temperature.
-
Perform a whole-body PET/CT scan.
-
-
This compound Treatment:
-
Administer this compound according to the desired treatment regimen (e.g., a single dose or multiple doses over several days).
-
-
Follow-up PET/CT Scan:
-
At a predetermined time point after the completion of treatment (e.g., 24, 48, or 72 hours), perform a second 18F-FDG PET/CT scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images for anatomical reference.
-
Draw ROIs over the tumor and calculate the Standardized Uptake Value (SUV).
-
Compare the tumor SUV before and after treatment to assess the change in glucose metabolism as an indicator of therapeutic response.
-
Conclusion
The in vivo imaging of this compound provides invaluable insights into its biodistribution and therapeutic efficacy. The intrinsic fluorescence of this compound allows for direct and non-invasive optical imaging, while its incorporation into multimodal nanoparticles enables visualization with MRI and the assessment of treatment response with PET. The protocols and data presented in these application notes serve as a guide for researchers to design and execute robust preclinical imaging studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. MR and fluorescence imaging of this compound loaded nanoparticles using a novel in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of this compound to normal breast and tumour tissue in patients undergoing mastectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of this compound and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound levels in whole tumor and tumor nuclei in murine breast cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Doxorubicin-Induced Cardiotoxicity in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studies on strategies to mitigate doxorubicin-induced cardiotoxicity in mice.
Frequently Asked Questions (FAQs)
Q1: What are the most common mouse strains used for studying this compound-induced cardiotoxicity, and do they respond differently?
A1: Several mouse strains are used, with C57BL/6 and BALB/c being the most common. It is crucial to be aware that different strains can exhibit varying susceptibility to this compound. For instance, some studies suggest that ICR mice are a suitable model for inducing cardiotoxicity[1]. The choice of strain can influence the severity of cardiac dysfunction and the overall experimental outcome. Therefore, consistency in strain selection is paramount for reproducible results.
Q2: What is a typical dosing regimen for this compound to induce chronic cardiotoxicity in mice without causing excessive mortality?
A2: A common approach to induce chronic cardiotoxicity is to administer this compound via intraperitoneal (IP) injection. One established protocol involves weekly injections of 5 mg/kg for five weeks, reaching a cumulative dose of 25 mg/kg[2][3]. This regimen has been shown to induce a consistent decline in cardiac function with lower mortality compared to more acute, high-dose models[3]. It is important to monitor the health of the animals closely, as this compound can cause a reduction in body weight gain[4].
Q3: How soon after this compound administration can I expect to see signs of cardiotoxicity?
A3: The onset of cardiotoxicity can vary depending on the dose and duration of this compound administration. In acute models with a single high dose, changes in cardiac function can be observed within days. In chronic models, a decline in cardiac function, such as reduced left ventricular ejection fraction (LVEF), may become significant after several weeks of treatment. Histological changes like cardiomyocyte vacuolization can also be detected after a few weeks of treatment.
Q4: What are the key parameters to measure when assessing this compound-induced cardiotoxicity?
A4: A multi-faceted approach is recommended for a thorough assessment. Key parameters include:
-
Cardiac Function: Echocardiography is the gold standard for non-invasively measuring parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and strain rates.
-
Histopathology: Examination of heart tissue sections for cardiomyocyte atrophy, necrosis, apoptosis, and fibrosis provides crucial insights into the structural damage.
-
Biomarkers: Serum levels of cardiac troponins (cTnT and cTnI) are sensitive indicators of myocardial injury.
-
Molecular Markers: Analysis of gene and protein expression related to oxidative stress, apoptosis (e.g., caspase-3), and inflammation can elucidate the underlying mechanisms.
Troubleshooting Guides
Issue 1: High mortality rate in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| This compound dose is too high for the chosen mouse strain. | Different mouse strains have varying sensitivities to this compound. Consider reducing the individual or cumulative dose. A pilot study to determine the maximum tolerated dose (MTD) in your specific strain is recommended. |
| Acute toxicity from bolus injection. | Instead of a single high dose, switch to a chronic, fractionated dosing schedule (e.g., weekly injections of a lower dose) to mimic the clinical scenario and reduce acute toxicity. |
| Dehydration and malnutrition. | This compound can cause side effects like decreased appetite and weight loss. Provide supportive care, including palatable, high-energy food and hydration supplements, to improve animal welfare and survival. |
| Infection in immunocompromised animals. | This compound can suppress the immune system. Maintain a sterile environment and consider prophylactic antibiotics if infections are a recurring issue. |
Issue 2: Inconsistent or mild cardiotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Insufficient cumulative dose of this compound. | Ensure the cumulative dose is sufficient to induce cardiotoxicity. Doses below 24 mg/kg may not consistently produce significant cardiac lesions in some models. |
| Timing of assessment is too early. | Chronic cardiotoxicity develops over time. Allow for a sufficient period after the final this compound dose for cardiac remodeling and dysfunction to manifest. For chronic effects, consider a "recovery" phase of several weeks post-treatment. |
| Insensitive methods for detecting cardiac dysfunction. | While changes in LVEF are a standard measure, they may not be sensitive enough to detect early-stage dysfunction. Consider more sensitive techniques like strain echocardiography. |
| Variability in drug administration. | Ensure consistent and accurate intraperitoneal or intravenous injections. Inconsistent administration can lead to variable drug exposure and, consequently, variable cardiotoxicity. |
Issue 3: Unexpected results with a cardioprotective agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate timing of protective agent administration. | The timing of administration is critical. For example, dexrazoxane is typically given shortly before each this compound dose. The experimental protocol should be designed based on the known mechanism of the protective agent. |
| Dose of the protective agent is not optimal. | The dose of the cardioprotective agent may be too low to exert a significant effect or too high, leading to off-target effects. A dose-response study for the protective agent is recommended. |
| The protective agent does not target the primary mechanism of toxicity in your model. | This compound-induced cardiotoxicity is multifactorial, involving oxidative stress, DNA damage, and inflammation. A protective agent targeting only one pathway may not be sufficient to prevent damage. |
| Interaction between the protective agent and this compound. | The protective agent should not interfere with the anti-tumor efficacy of this compound. It is essential to include a tumor-bearing model in your studies to confirm that the cardioprotective strategy does not compromise cancer treatment. |
Experimental Protocols
This compound-Induced Cardiotoxicity Model
This protocol describes a common method for inducing chronic cardiotoxicity in mice.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to a final concentration of 2 mg/mL.
-
Dosing Regimen: Administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (IP) injection once a week for five consecutive weeks. The cumulative dose will be 25 mg/kg. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the body weight and general health of the mice twice weekly.
-
Assessment of Cardiotoxicity:
-
Echocardiography: Perform echocardiography at baseline (before the first injection) and at desired time points (e.g., weekly during treatment and at the end of the study) to assess cardiac function (LVEF, FS).
-
Terminal Procedures: At the end of the study (e.g., one week after the last injection), euthanize the mice. Collect blood for biomarker analysis (e.g., cardiac troponins) and harvest the hearts for histological and molecular analysis.
-
Mitigation Strategies: Experimental Protocols
Dexrazoxane Co-administration
Dexrazoxane is an iron-chelating agent that is clinically used to reduce this compound-induced cardiotoxicity.
-
Animal Model and this compound Administration: Follow the this compound-Induced Cardiotoxicity Model protocol as described above.
-
Dexrazoxane Preparation: Dissolve dexrazoxane in a suitable vehicle (e.g., sterile water or saline) according to the manufacturer's instructions.
-
Dosing Regimen: Administer dexrazoxane at a dose of 50 mg/kg (a 10:1 ratio to this compound) via IP injection 30 minutes before each this compound injection. A control group receiving only this compound and another receiving only dexrazoxane should be included.
-
Assessment: Follow the same assessment parameters as in the standard cardiotoxicity model to evaluate the protective effects of dexrazoxane.
Statin Co-administration (Atorvastatin)
Statins have been shown to have pleiotropic effects, including antioxidant and anti-inflammatory properties, that may mitigate this compound cardiotoxicity.
-
Animal Model and this compound Administration: Follow the this compound-Induced Cardiotoxicity Model protocol as described above.
-
Atorvastatin Preparation: Prepare a suspension of atorvastatin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
Dosing Regimen: Administer atorvastatin at a dose of 10 mg/kg body weight daily via oral gavage, starting one week before the first this compound injection and continuing throughout the this compound treatment period.
-
Assessment: Evaluate cardiotoxicity using the standard parameters to determine the efficacy of atorvastatin.
Carvedilol Co-administration
Carvedilol is a beta-blocker with antioxidant properties that has shown promise in protecting against this compound-induced cardiac damage.
-
Animal Model and this compound Administration: Follow the this compound-Induced Cardiotoxicity Model protocol as described above.
-
Carvedilol Preparation: Dissolve carvedilol in a suitable vehicle for oral administration.
-
Dosing Regimen: Administer carvedilol at a dose of 10 mg/kg body weight daily via oral gavage, starting one week before the first this compound injection and continuing throughout the treatment period.
-
Assessment: Utilize the standard cardiotoxicity assessment methods to measure the cardioprotective effects of carvedilol.
Nanoparticle-Based this compound Delivery
Encapsulating this compound in nanoparticles can alter its biodistribution, reducing its accumulation in the heart and thereby mitigating cardiotoxicity.
-
Animal Model: As described in the standard protocol.
-
This compound Formulation: Use a commercially available or in-house prepared nanoparticle formulation of this compound (e.g., liposomal this compound). The this compound dose should be equivalent to the free this compound group.
-
Dosing Regimen: Administer the nanoparticle-encapsulated this compound following the same schedule as the free this compound group (e.g., 5 mg/kg weekly for five weeks).
-
Control Groups: Include a group receiving free this compound and a saline control group.
-
Assessment: Compare the cardiotoxicity between the free this compound and nanoparticle-doxorubicin groups using the standard assessment methods.
Quantitative Data Summary
Table 1: Effect of Mitigation Strategies on Cardiac Function (Ejection Fraction - EF%) in Mice Treated with this compound
| Treatment Group | This compound Regimen | EF% (Mean ± SD) | Reference |
| Saline Control | - | 60 ± 5 | Hypothetical Baseline |
| This compound | 25 mg/kg cumulative | 40 ± 7 | |
| This compound + Dexrazoxane | 25 mg/kg cumulative | 55 ± 6 | - |
| This compound + Atorvastatin | 20 mg/kg cumulative | 52 ± 8 | - |
| This compound + Carvedilol | 15 mg/kg cumulative | 50 ± 7 | - |
| Liposomal this compound | 25 mg/kg cumulative | 58 ± 5 | - |
Note: The values in this table are representative and synthesized from multiple sources for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 2: Effect of Mitigation Strategies on Cardiac Injury Biomarker (Cardiac Troponin I - cTnI) in Mice Treated with this compound
| Treatment Group | This compound Regimen | cTnI (ng/mL) (Mean ± SD) | Reference |
| Saline Control | - | < 0.1 | |
| This compound | 25 mg/kg cumulative | 1.5 ± 0.5 | |
| This compound + Dexrazoxane | 25 mg/kg cumulative | 0.5 ± 0.2 | - |
| This compound + Atorvastatin | 20 mg/kg cumulative | 0.8 ± 0.3 | - |
| This compound + Carvedilol | 15 mg/kg cumulative | 0.9 ± 0.4 | - |
| Liposomal this compound | 25 mg/kg cumulative | 0.3 ± 0.1 | - |
Note: The values in this table are representative and synthesized from multiple sources for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
This compound-Induced Cardiotoxicity Signaling Pathway
Caption: this compound induces cardiotoxicity through multiple pathways.
Experimental Workflow for Testing a Cardioprotective Agent
References
Technical Support Center: Optimizing Doxorubicin Delivery Using Nanoparticles
<_>
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving doxorubicin-loaded nanoparticles.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound nanoparticles.
Q: My this compound (DOX) loading efficiency is consistently low. What are the common causes and solutions?
A: Low drug loading is a frequent challenge. The causes often relate to the physicochemical properties of both the drug and the nanoparticle, as well as the preparation method.
-
Potential Cause 1: High Water Solubility of this compound-HCl. this compound is commonly available as a hydrochloride salt, which is highly water-soluble. During emulsion-based synthesis methods (e.g., single or double emulsion), the drug can readily partition into the external aqueous phase, leading to poor encapsulation.[1][2]
-
Solution: Adjust the pH of the aqueous phase. Increasing the pH to 7.0 or slightly above deprotonates the amino group of this compound, making it more lipophilic and favoring its partitioning into the organic polymer phase.[2] Studies have shown that adjusting the pH from unadjusted to 7.0 can significantly increase drug load.[2] For instance, in one study, the drug load in PLGA nanoparticles increased from 6.7 µg/mg to 7.9 µg/mg by adjusting the pH to 7.[2]
-
-
Potential Cause 2: Inefficient Preparation Method. The chosen encapsulation method may not be suitable for this compound. For hydrophilic drugs, single emulsion (o/w) techniques can be inefficient.
-
Solution: Switch to a double emulsion (w/o/w) method. This technique first encapsulates the aqueous drug solution in an organic polymer solution before emulsifying it in a final aqueous phase, which is better suited for water-soluble drugs. Optimizing process parameters like polymer concentration, stabilizer concentration, and stirring speed is also crucial.
-
-
Potential Cause 3: Unfavorable Drug-to-Polymer Ratio. Using too little or too much drug relative to the polymer can limit loading capacity.
-
Solution: Systematically vary the initial drug-to-polymer weight ratio. For PLA–PEG–FA nanoparticles, increasing the polymer-to-drug ratio from 10:1 to 50:1 (w/w) increased encapsulation efficiency from 50.4% to 79.1%. Conversely, another study found that increasing the initial this compound amount from 1 mg to 5 mg per 50 mg of PLGA increased the final drug load. It is essential to find the optimal ratio for your specific system.
-
Q: My nanoparticles are aggregating or settling out of solution after preparation. How can I improve colloidal stability?
A: Nanoparticle aggregation indicates poor colloidal stability, which can compromise both in vitro and in vivo performance.
-
Potential Cause 1: Insufficient Surface Charge. Nanoparticles with a near-neutral surface charge (Zeta Potential) lack the electrostatic repulsion needed to prevent aggregation.
-
Solution: Modify the nanoparticle surface. Incorporating charged polymers or surfactants can increase the magnitude of the zeta potential. For instance, coating nanoparticles with polyethyleneimine (PEI) can impart a strong positive charge, while using polymers with carboxyl end-groups can create a negative charge. A zeta potential greater than |25| mV is generally considered stable.
-
-
Potential Cause 2: Inadequate Sterilization Method. Some sterilization methods can induce aggregation. Autoclaving and UV irradiation, for example, can alter nanoparticle properties.
-
Solution: Use sterile filtration. For nanoparticles smaller than 200 nm, filtration through a 0.22 µm membrane is a common and effective method for sterilization that typically does not adversely affect the nanoparticles.
-
-
Potential Cause 3: Improper Storage Conditions. Storage temperature and solvent can affect long-term stability.
-
Solution: Optimize storage. Many nanoparticle formulations are more stable when stored at 4°C compared to room temperature. Lyophilization (freeze-drying) with a suitable cryoprotectant is another effective strategy for long-term storage.
-
Q: I'm observing a high "burst release" of this compound in my in vitro release assay. How can I achieve a more sustained release profile?
A: A significant burst release, often due to drug adsorbed to the nanoparticle surface, can lead to premature drug release in vivo before reaching the target site.
-
Potential Cause 1: Surface-Adsorbed Drug. A large fraction of the drug may be weakly adsorbed to the nanoparticle surface rather than encapsulated within the core.
-
Solution 1: Optimize washing steps. After synthesis, ensure nanoparticles are washed thoroughly to remove unencapsulated and loosely bound drug. Centrifugation and redispersion in fresh media for at least three cycles is a standard practice.
-
Solution 2: Introduce a coating layer. Coating the nanoparticle with an additional material can act as a gatekeeper to mitigate burst release.
-
-
Potential Cause 2: Porous Nanoparticle Structure. The polymer matrix itself might be highly porous, allowing for rapid diffusion of the drug.
-
Solution: Modify the polymer composition. Using polymers with higher hydrophobicity or higher molecular weight can create a denser core, slowing drug diffusion. For example, this compound release from PLGA nanoparticles can be sustained over 120 hours. Some systems show a pH-dependent release, with slower release at physiological pH (7.2-7.4) and accelerated release at the acidic pH of endosomes or tumors (pH 5.0).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical particle size range for effective tumor targeting? A1: For passive targeting via the Enhanced Permeability and Retention (EPR) effect, nanoparticles are generally designed to be between 70 and 200 nm in diameter. Particles in this range can extravasate through leaky tumor vasculature while avoiding rapid clearance by the kidneys or liver.
Q2: How can I overcome multidrug resistance (MDR) in cancer cells using nanoparticles? A2: Nanoparticles can help overcome MDR, which is often mediated by efflux pumps like P-glycoprotein (P-gp), in several ways. By entering cells via endocytosis, nanoparticles bypass the P-gp pumps that are located on the cell membrane, thereby increasing the intracellular concentration of this compound. Some nanoparticle systems have been shown to be effective against drug-resistant cell lines where the free drug is not.
Q3: My in vitro cytotoxicity assay shows that my DOX-nanoparticles are less effective than free DOX. Why could this be? A3: This can occur, especially in short-term assays (e.g., 24-48 hours). The reason is that the drug must first be released from the nanoparticle to exert its effect, a process that takes time. Free DOX, however, is immediately available to enter the cell nucleus. A sustained-release formulation might show lower cytotoxicity at early time points but may surpass the free drug's efficacy over longer periods (e.g., 72 hours or more). Additionally, ensure the cellular uptake of your nanoparticles is efficient.
Q4: How can I assess if my nanoparticles are successfully escaping the endosome? A4: Endosomal escape is critical for delivering this compound to its sites of action (nucleus and mitochondria). Quantifying this can be challenging. Methods include co-loading a pH-sensitive dye that fluoresces upon entering the acidic endosome and then observing its distribution change upon endosomal rupture. Advanced techniques like the Split Luciferase Assay can also be used to quantify the extent of cytosolic delivery.
Comparative Data Tables
Table 1: Physicochemical Properties of Various this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Composition | Average Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Albumin NPs | Bovine Serum Albumin | 151 ± 0.43 | -18.8 ± 0.21 | 21.4 ± 0.70 | 76.9 ± 0.21 | |
| PLGA NPs | Poly(lactic-co-glycolic acid) | 180.1 | N/A | N/A | 52.29 | |
| Iron Oxide NPs | SPIONs | 91 | -2.86 ± 6.80 | N/A | N/A | |
| Lipid-Polymer Hybrid | PLGA, Stearic Acid, Oleic Acid | 185.43 ± 4.43 | -33.95 ± 3.53 | 0.227 ± 0.02 | 95.26 ± 3.06 | |
| PLA–PEG–FA SPIONs | PLA–PEG–Folic Acid | 257.1 | -15.3 | 1.73 ± 1.3 | 79.1 ± 4.5 |
N/A: Data not available in the cited source.
Key Experimental Protocols
Protocol 1: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol describes a common method to quantify the amount of this compound loaded into nanoparticles.
-
Preparation: Prepare a nanoparticle suspension with a known total weight of nanoparticles and this compound.
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 12,000-18,000 rpm) for 30-60 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
-
Quantification of Free Drug:
-
Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry (absorbance peak around 480 nm) or High-Performance Liquid Chromatography (HPLC) for higher sensitivity and specificity.
-
Create a standard curve with known concentrations of this compound to accurately determine the amount of free drug.
-
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
EE (%) = [(Total DOX added - Free DOX in supernatant) / Total DOX added] x 100
-
-
Drug Loading Content (DLC%):
-
DLC (%) = [(Total DOX added - Free DOX in supernatant) / Weight of Nanoparticles] x 100
-
-
Protocol 2: In Vitro Drug Release Assay
This protocol simulates the release of this compound from nanoparticles over time in a physiological environment.
-
Preparation:
-
Place a known amount of lyophilized DOX-nanoparticles or a concentrated nanoparticle suspension into a dialysis bag or tube with a specific molecular weight cutoff (MWCO), such as 3500 Da.
-
Ensure the MWCO is small enough to retain the nanoparticles but large enough to allow free this compound to diffuse out.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of release buffer (e.g., Phosphate Buffered Saline, PBS) at 37°C with gentle agitation (e.g., 100 rpm).
-
To simulate different biological environments, use buffers with different pH values, such as pH 7.4 (bloodstream) and pH 5.0 (endosomal/tumor microenvironment).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in each collected sample using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.
-
Visualizations
References
Troubleshooting inconsistent results in doxorubicin IC50 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during doxorubicin IC50 assays. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Troubleshooting Guide
This guide is designed to help you pinpoint and resolve specific issues you may encounter during your this compound IC50 experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure the cell suspension is homogenous by mixing thoroughly before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow cells to settle evenly.[1] |
| Edge effect: Evaporation from wells on the plate's perimeter. | To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. | |
| Inconsistent IC50 values between experiments | Cell passage number: Using cells at high passage numbers can alter their growth rate and drug sensitivity.[1] | Use cells from a consistent, low-passage range for all experiments to ensure reproducibility.[1] |
| Initial seeding density: The starting number of cells can significantly impact the IC50 value.[2][3] | Optimize and maintain a consistent seeding density for all experiments. Higher cell densities often lead to increased resistance to chemotherapeutic agents. | |
| This compound stability: this compound can degrade in tissue culture media over time. | Prepare fresh this compound dilutions for each experiment from a validated stock solution. This compound is more stable in distilled water than in media. | |
| Incubation time: The duration of drug exposure affects the IC50 value. | Keep the incubation time consistent across all experiments. Longer exposure times generally result in lower IC50 values. | |
| IC50 values are significantly higher than expected | Cell line resistance: The cell line used may have intrinsic or acquired resistance to this compound. | Consult the literature for typical IC50 values for your specific cell line. Consider using a more sensitive cell line or investigating mechanisms of resistance. |
| High cell seeding density: Densely seeded cells can be more resistant to chemotherapy. | Reduce the initial cell seeding density. | |
| Drug inactivation: Components in the media or serum may inactivate this compound. | While some studies suggest certain media components can interact with this compound, the influence of serum concentration on this compound toxicity may be cell-line dependent. If suspected, test the effect of different serum concentrations. | |
| IC50 values are significantly lower than expected | Cell line sensitivity: The cell line may be highly sensitive to this compound. | Verify the expected IC50 range for your cell line from published literature. |
| Low cell seeding density: Sparse cell cultures can be more susceptible to drug-induced stress. | Increase the initial cell seeding density to a level appropriate for your cell line. | |
| Errors in drug dilution: The actual drug concentration may be higher than intended. | Double-check all calculations and dilutions for your this compound stock and working solutions. | |
| Poor or no dose-response curve | Incorrect drug concentration range: The selected concentrations may be too high or too low to generate a sigmoidal curve. | Perform a preliminary range-finding experiment with a broad range of this compound concentrations to determine the optimal range for your cell line. |
| Issues with the viability assay: The chosen assay may not be suitable or may be performed incorrectly. | Ensure the viability assay is appropriate for your experimental conditions and that the protocol is followed precisely. Be aware of potential interferences; for example, the red color of this compound can interfere with colorimetric assays like MTT. | |
| Cell health issues: The cells may be unhealthy or stressed, leading to inconsistent responses. | Ensure proper cell culture techniques, including using appropriate media, maintaining a sterile environment, and monitoring for contamination. |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound IC50 values different from those reported in the literature?
A1: Discrepancies in IC50 values are common and can arise from a variety of factors, including differences in cell lines (even between labs), cell passage number, initial seeding density, incubation time, the specific cytotoxicity assay used, and even minor variations in experimental protocols. It is crucial to standardize your own experimental conditions and use published values as a reference point.
Q2: How does cell seeding density affect this compound IC50 values?
A2: Cell seeding density has a significant impact on chemoresistance. Generally, more densely seeded cells are more resistant to chemotherapeutic agents like this compound, resulting in a higher IC50 value. This phenomenon is known as density-dependent chemoresistance. Therefore, maintaining a consistent seeding density is critical for reproducible results.
Q3: What is the stability of this compound in cell culture medium?
A3: this compound can be unstable in tissue culture media, with its chemical form potentially converting to a less lethal variant over time. The half-life can be as short as a few hours. It is recommended to prepare fresh dilutions of this compound in media for each experiment. This compound is more stable when stored in distilled water.
Q4: Can the type of cytotoxicity assay I use affect my IC50 results?
A4: Yes, different cytotoxicity assays measure different cellular parameters and can yield varying IC50 values. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses membrane integrity. It's important to choose an assay that is appropriate for your experimental goals and to be aware of its limitations. The intrinsic color of this compound can also interfere with colorimetric assays.
Q5: How long should I incubate my cells with this compound?
A5: Incubation time is a critical parameter that directly influences the IC50 value. Longer exposure times generally lead to lower IC50 values. Common incubation times for this compound IC50 assays are 24, 48, or 72 hours. The optimal time can depend on the cell line's doubling time and the research question. Consistency in incubation time across experiments is essential for reproducibility.
Quantitative Data Summary
The following table summarizes quantitative data on factors influencing this compound IC50 values.
| Factor | Cell Line(s) | Observation | Reference |
| Seeding Density | SW480 | IC50 of chloroquine increased from 17.33 µM at 2,000 cells/well to 47.24 µM at 20,000 cells/well. (Note: Chloroquine, not this compound, but illustrates the principle of density-dependent resistance). | |
| Ovarian Cancer Cell Lines (e.g., SKOV-3) | A 6.5-fold change in cisplatin IC50 values was observed at different seeding densities. (Note: Cisplatin, not this compound, but illustrates the principle). | ||
| Exposure Time | HepG2, Huh7, SNU449, MCF7 | Longer this compound exposure time correlated with lower IC50 values. | |
| Various Cancer Cell Lines | Significant differences in calculated IC50 values were observed at 24, 48, and 72-hour endpoints. | ||
| This compound Stability in Media | Various tissue culture media | The half-life of this compound in media was found to be approximately 3 hours. | |
| Assay Type | U87MG and U373MG (glioblastoma) | IC50 values for etoposide varied from <60 µM (Trypan Blue) to >300 µM (Alamar Blue). (Note: Etoposide, not this compound, but illustrates the principle of assay-dependent variability). |
Experimental Protocols
Standard this compound IC50 Assay using MTT
This protocol outlines a standard method for determining the IC50 of this compound on adherent cells.
Materials:
-
Cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well.
-
Shake the plate on a low-speed shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent this compound IC50 results.
This compound's Primary Mechanisms of Action
Caption: this compound's main mechanisms of action leading to cell death.
Key Factors Influencing this compound IC50 Assay Results
Caption: Major factors contributing to variability in this compound IC50 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin Solubility and Handling: A Technical Support Guide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of doxorubicin for in vitro experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound hydrochloride for in vitro studies?
A1: this compound hydrochloride is most effectively dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2][3] It is also soluble in water, though to a lesser extent than in DMSO.[2][4] For final working concentrations in aqueous buffers or cell culture media, it is recommended to first dissolve this compound in DMSO and then dilute it to the desired concentration.
Q2: I observed a precipitate after diluting my this compound stock solution in PBS or cell culture medium. What is the cause and how can I prevent this?
A2: Precipitation of this compound in phosphate-buffered saline (PBS) or other neutral pH buffers is a common issue. This can be attributed to the lower solubility of this compound hydrochloride in buffered solutions compared to pure water or DMSO, and the potential for the drug to dimerize and aggregate at neutral pH. To prevent precipitation, it is advisable to prepare the final working solution by diluting the DMSO stock solution directly into the cell culture medium just before use. Avoid preparing large volumes of diluted this compound in PBS for long-term storage.
Q3: What is the difference in solubility between this compound hydrochloride and this compound free base?
A3: this compound hydrochloride is a salt form designed to have higher water solubility compared to this compound free base. The free base form has low solubility in common solvents. For most in vitro applications, the hydrochloride salt is used due to its improved solubility in aqueous solutions.
Q4: How should I store my this compound stock solution?
A4: this compound hydrochloride powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous solutions of this compound are less stable and it is generally not recommended to store them for more than one day.
Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents commonly used in in vitro experiments.
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~10 - 100 | |
| Water | ~10 - 50 | |
| Ethanol | ~1 | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 | |
| Saline (0.9%) | ~50 |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
In a certified chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Gently vortex the solution until the this compound hydrochloride is completely dissolved. The solution should be a clear, orange-red color.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution for use in cell culture experiments.
Materials:
-
10 mg/mL this compound hydrochloride stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mg/mL this compound stock solution at room temperature, protected from light.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
It is recommended to perform a serial dilution. First, prepare an intermediate dilution by adding the calculated volume of the DMSO stock solution to a small volume of pre-warmed complete cell culture medium.
-
Gently mix the intermediate dilution.
-
Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration.
-
Mix the final working solution thoroughly by gentle inversion before adding it to the cells.
-
Always prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in cell culture media | - High final concentration of this compound. - High final concentration of DMSO. - Direct dilution of concentrated stock into a large volume of media. | - Perform a dose-response experiment to determine the optimal working concentration. - Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%). - Use a serial dilution method as described in Protocol 2. |
| Inconsistent results in cytotoxicity assays | - Inaccurate concentration of the working solution due to precipitation. - Degradation of this compound in the working solution. - Cell line variability or health. | - Visually inspect the working solution for any signs of precipitation before use. - Always prepare fresh working solutions immediately before each experiment. - Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. |
| Low potency of this compound | - Improper storage of the stock solution (e.g., exposure to light, multiple freeze-thaw cycles). - Degradation of the compound. | - Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. - Purchase a new batch of this compound hydrochloride from a reputable supplier. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
References
Technical Support Center: Mitigating Doxorubicin Off-Target Effects in Animal Studies
This resource provides researchers, scientists, and drug development professionals with practical guidance on managing and reducing the off-target effects of doxorubicin (DOX) in preclinical animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities of this compound observed in animal models?
A1: The most significant and dose-limiting off-target effect of this compound is cardiotoxicity, which can manifest as cardiomyopathy, myofibrillar destruction, and impaired cardiac function leading to heart failure.[1][2][3] Other notable toxicities include bone marrow suppression (pancytopenia), hepatotoxicity, and nephropathy.[4][5] These effects are major hurdles in clinical applications and are actively studied in animal models to develop safer therapeutic strategies.
Q2: What are the main strategies being investigated to reduce DOX-induced cardiotoxicity in animals?
A2: Current research focuses on several key approaches:
-
Nanocarrier Formulations: Encapsulating this compound in liposomes (e.g., pegylated liposomal this compound - PLD) or other nanoparticles alters its biodistribution, reducing accumulation in the heart while potentially increasing concentration in tumor tissues.
-
Co-administration of Cardioprotective Agents: Various compounds are tested in combination with DOX to counteract its toxic mechanisms. Examples include antioxidants like resveratrol and extracts from Nigella sativa, which help mitigate oxidative stress. Other agents like swainsonine have been shown to reduce lethality by preventing bone marrow suppression.
-
Structural Modification of DOX: The development of this compound analogues, such as epirubicin, is another strategy aimed at creating compounds with a better therapeutic index.
-
Lifestyle Interventions: Preclinical studies have shown that interventions like endurance exercise can stimulate protective biochemical adaptations in the heart and skeletal muscle, reducing DOX accumulation and cellular damage.
Q3: How do liposomal formulations of this compound, like PLD (Doxil®), compare to conventional DOX in animal studies?
A3: In animal models, pegylated liposomal this compound (PLD) generally demonstrates a superior safety profile compared to conventional, free this compound. It is associated with significantly reduced cardiotoxicity. Interestingly, while clinical trials in humans have not consistently shown superior anti-cancer efficacy for liposomal formulations over conventional DOX, preclinical studies in tumor-bearing mice have shown significantly increased survival with PLD treatment. This suggests that the pharmacological advantages of nanocarriers observed in animal models may not fully translate to clinical outcomes, highlighting a critical area for further research.
Q4: What are the key mechanisms behind this compound-induced cardiotoxicity?
A4: The cardiotoxicity of this compound is multifactorial. The most widely accepted mechanism is the excessive production of reactive oxygen species (ROS) in cardiac mitochondria. The heart has a limited capacity to detoxify these free radicals, leading to oxidative stress, lipid peroxidation, and damage to cellular components like DNA and membranes. Other contributing mechanisms include interference with topoisomerase II in cardiomyocytes, dysregulation of intracellular calcium, and the induction of apoptosis (programmed cell death), autophagy, and inflammation.
Troubleshooting Guide
Problem 1: High mortality or excessive weight loss in animals after DOX administration.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status. This compound toxicity is dose-dependent. For instance, a single intraperitoneal dose of 5 mg/kg in rats can lead to a 90% mortality rate, whereas 2.5 mg/kg results in milder changes and ~20% mortality.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your protocol with established models. Chronic models often use lower, repeated doses (e.g., 2-4 mg/kg weekly for several weeks in mice) to better mimic clinical scenarios and reduce acute toxicity.
-
Dose Titration: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Animal Monitoring: Implement rigorous monitoring of body weight, food/water intake, and clinical signs of distress. A weight loss of more than 15-20% is often a humane endpoint.
-
Supportive Care: Ensure animals have easy access to food and water. In some cases, supportive therapies may be necessary.
-
Problem 2: The co-administered protective agent is not reducing cardiotoxicity.
-
Possible Cause: The timing, dose, or bioavailability of the protective agent may be suboptimal. The mechanism of the protective agent might not effectively counteract the specific pathways of DOX toxicity in your model.
-
Troubleshooting Steps:
-
Pharmacokinetics: Investigate the pharmacokinetics of your protective agent. Should it be administered before, during, or after DOX? For example, some studies administer agents for several days or weeks prior to and during DOX treatment to build up a protective effect.
-
Dose-Response: The dose of the protective agent may be insufficient. Conduct a dose-response study to find the optimal protective dose without causing its own toxicity.
-
Mechanism of Action: Re-evaluate if the agent's mechanism (e.g., antioxidant) is the most relevant for protection. DOX toxicity is complex, and targeting a single pathway may not be sufficient.
-
Confirm Target Engagement: If possible, use biomarkers to confirm that your protective agent is hitting its intended target in the heart tissue.
-
Problem 3: Inconsistent or inconclusive assessment of cardiac function.
-
Possible Cause: The method used to assess cardiotoxicity may not be sensitive enough, or the timing of the assessment is not optimal.
-
Troubleshooting Steps:
-
Multi-Modal Assessment: Rely on more than one method for a comprehensive picture. Echocardiography is a standard, non-invasive tool to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Biomarkers: Supplement functional data with serum biomarkers of cardiac injury, such as cardiac troponin (cTnI) and creatine kinase-MB (CK-MB).
-
Histopathology: At the end of the study, perform histological analysis of heart tissue to look for characteristic signs of DOX toxicity, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
Timing of Measurement: Cardiotoxicity can be acute or chronic. Plan for multiple assessment time points. Functional changes may not be apparent immediately and can develop weeks or even months after the final DOX dose.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies investigating strategies to reduce this compound's off-target effects.
Table 1: Effects of Cardioprotective Agents on Cardiac Function in Mice
| Treatment Group | Model | Ejection Fraction (EF) | Fractional Shortening (FS) | Key Finding | Reference |
| DOX Alone | C57BL/6 Mice | 81 ± 2% | 50 ± 2% | Significant decrease in cardiac function vs. sham. | |
| DOX + Ranolazine | C57BL/6 Mice | 89 ± 1% | 57 ± 1% | Ranolazine significantly blunted the DOX-induced decline in cardiac function. | |
| Saline Control | Juvenile Mice | ~65% | ~35% | Baseline cardiac function. | |
| DOX (Chronic) | Juvenile Mice | ~50% | ~25% | Chronic DOX led to a sustained suppression of cardiac systolic function. |
Table 2: Comparison of this compound Formulations on Animal Survival and Tumor Growth
| Formulation | Animal Model | Outcome Measure | Result | Key Finding | Reference |
| Conventional DOX | Tumor-bearing mice | Survival | Hazard Ratio: 1.0 (baseline) | - | |
| Pegylated Liposomal DOX (PLD) | Tumor-bearing mice | Survival | Hazard Ratio: 0.39 | PLD significantly increased survival compared to conventional DOX in preclinical models. | |
| Free DOX | C-26 Tumor-bearing mice | Median Survival Increase | No improvement vs. control | Free DOX was ineffective at the tested dose. | |
| Non-PEGylated Liposomal DOX | C-26 Tumor-bearing mice | Median Survival Increase | 67.6% | Liposomal formulations significantly prolonged survival compared to free DOX. | |
| HFn-DOX + Trastuzumab | HER2+ Breast Cancer Mice | Tumor Volume (Day 24) | ~100 mm³ | Nanoformulation combined with Trastuzumab showed superior tumor suppression. | |
| DOX + Trastuzumab | HER2+ Breast Cancer Mice | Tumor Volume (Day 24) | ~400 mm³ | Conventional DOX combination was less effective. |
Experimental Protocols
Protocol 1: Induction of Chronic this compound Cardiotoxicity in Mice
This protocol is adapted from models used to study long-term cardiac dysfunction.
-
Animal Model: 5-week-old male C57BL/6N mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.
-
Injections are performed once per week for a total of 3 to 5 weeks.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor body weight at least twice weekly. Expect an initial decline in weight gain in the DOX-treated group.
-
Perform echocardiography to assess cardiac function (LVEF, FS) at baseline, after the final dose, and at subsequent time points (e.g., 5-13 weeks post-treatment) to evaluate late-occurring effects.
-
Protocol 2: Assessment of Cardiac Function using Echocardiography
This is a standard non-invasive method to evaluate cardiac performance in rodents.
-
Anesthesia: Lightly anesthetize the mouse (e.g., using isoflurane). Maintain a stable heart rate and body temperature.
-
Preparation: Shave the chest fur to ensure good probe contact. Place the animal in a left lateral decubitus position.
-
Imaging:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
-
Measurements:
-
Measure the left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s).
-
-
Calculations:
-
Fractional Shortening (FS %): [(LVID;d - LVID;s) / LVID;d] * 100
-
Ejection Fraction (EF %): Calculated using software based on ventricular volumes derived from the M-mode measurements.
-
-
Data Analysis: Compare the calculated FS and EF values between treatment groups and across different time points. A significant decrease in these values in the DOX group compared to the control group is indicative of cardiotoxicity.
Visualizations
Signaling Pathways and Workflows
Caption: this compound induces cardiotoxicity via ROS production and DNA damage.
Caption: Experimental workflow for in vivo testing of cardioprotective agents.
References
- 1. Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or Epirubicin Versus Liposomal this compound Therapy-Differences in Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 4. Coadministration of swainsonine and this compound attenuates this compound-induced lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exercise stimulates beneficial adaptations to diminish this compound-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin in Solution: A Technical Guide to Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of doxorubicin in solution. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is susceptible to degradation through several mechanisms, primarily influenced by pH, light, temperature, and the composition of the solvent.[1][2][3] The main degradation pathways are hydrolysis (especially in acidic and alkaline conditions), oxidation, and photodegradation.[4][5]
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.5. It is extremely unstable in alkaline conditions (pH > 7), leading to rapid degradation. Acidic conditions (pH < 4) can also cause hydrolysis of the glycosidic bond. A color change to a deep purple can indicate decomposition in alkaline media.
Q3: My this compound solution changed color. What does this signify?
A3: A visible color change in your this compound solution is a strong indicator of chemical degradation. This compound solutions are typically orange-red at a neutral pH. A shift towards yellow-orange can occur in acidic conditions, while a violet-blue color indicates a pH exceeding 9.0 and significant degradation.
Q4: What is the impact of light exposure on this compound stability?
A4: this compound is highly sensitive to light, particularly UV and fluorescent light, which can induce photodegradation. The rate of photodegradation is inversely proportional to the drug concentration, meaning lower concentration solutions are more susceptible. It is crucial to protect this compound solutions from light at all times during preparation, storage, and experimentation.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: For preparing high-concentration stock solutions, sterile, purified water or dimethyl sulfoxide (DMSO) are recommended. This compound hydrochloride is soluble in water (up to 10 mg/mL) and DMSO (up to 100 mg/mL). For cell culture experiments, it is common to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the culture medium immediately before use.
Q6: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
A6: It is not recommended to dissolve this compound directly in PBS, especially at neutral pH. This compound has lower solubility in buffered solutions like PBS compared to pure water or DMSO, and precipitation can occur due to dimerization of the molecule. If you observe a red precipitate after adding this compound to your cell culture system, this is a likely cause. To avoid this, prepare a concentrated stock solution in water or DMSO and then dilute it into your culture medium.
Q7: How should I store this compound stock solutions?
A7: this compound stock solutions should be stored at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Once thawed, any unused portion of an aliquot should ideally be discarded.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low or inconsistent experimental results. | This compound degradation leading to a lower effective concentration. | Review your solution preparation and handling procedures. Ensure proper pH, protection from light, and appropriate storage temperatures. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Visible precipitate in the this compound solution, especially after dilution in buffer or media. | Poor solubility or precipitation of this compound. This is common when diluting a concentrated stock into a neutral pH buffer like PBS. | Prepare a high-concentration stock solution in DMSO or water. When diluting into your final buffer or medium, ensure rapid and thorough mixing. Avoid preparing large volumes of diluted this compound solution to be stored for extended periods. |
| Change in the color of the this compound solution. | Chemical degradation due to improper pH, light exposure, or prolonged storage at room temperature. | Discard the solution immediately. Prepare a fresh solution following the recommended guidelines for solvent, pH, and light protection. |
| Difficulty dissolving this compound powder. | This compound hydrochloride can take some time to fully dissolve in water. | Gently warm the solution and vortex or sonicate briefly. Ensure the powder is fully dissolved before filter sterilization or use. |
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl) | 75°C | 30 min | 30.39% | |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temp | < 30 min | ~100% | |
| Alkaline Hydrolysis (1.0 M NaOH) | 75°C | 30 min | 100% | |
| **Oxidative (3% H₂O₂) ** | 75°C | 30 min | Not specified, but degradation occurs | |
| Photodegradation (UV Light) | Room Temp | 24 hours | 3.78% | |
| Thermal | 100°C | 24 hours | 0.51% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a generalized procedure for assessing the stability of this compound under stress conditions, based on common practices in forced degradation studies.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or methanol:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8 hours).
-
Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at short intervals (e.g., 5, 15, 30 minutes) due to rapid degradation.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 30% H₂O₂. Keep at room temperature in the dark for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place the this compound stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the this compound stock solution in a transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and alkaline samples with an appropriate base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
HPLC Method for this compound Stability Testing
The following is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate (pH 2.5), acetonitrile, and methanol (65:15:20, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. Adsorption and Degradation of this compound from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Four new degradation products of this compound: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Contamination in Doxorubicin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address issues related to cell line contamination in doxorubicin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of cell line contamination?
A1: The most common types of cell line contamination include:
-
Microbial Contamination: This includes bacteria, yeast, and fungi, often detectable by a sudden change in the pH or turbidity of the culture medium.
-
Mycoplasma Contamination: These are small bacteria that lack a cell wall and are not easily visible. They can significantly alter cell physiology and experimental outcomes without causing obvious signs of contamination.
-
Viral Contamination: Viruses can be difficult to detect and may originate from the cell line itself or be introduced during experiments.
-
Cross-contamination with other cell lines: This is a significant problem where one cell line is unintentionally overgrown by a more aggressive cell line, leading to invalid experimental data. The International Cell Line Authentication Committee (ICLAC) maintains a database of misidentified cell lines.[1]
-
Chemical Contaminants: These can include impurities in media, sera, reagents (like endotoxins), or residues from cleaning agents.
Q2: How can cell line contamination affect my this compound experiment results?
A2: Cell line contamination can lead to unreliable and irreproducible data in this compound cytotoxicity experiments in several ways:
-
Altered Drug Sensitivity: Mycoplasma infection, for instance, can alter the sensitivity of cancer cell lines to various chemotherapeutic drugs, including this compound. This can result in either increased resistance or sensitivity, depending on the cell line and the specific contaminant.[1] While one study on KB-V1 cells showed no significant change in this compound sensitivity after mycoplasma infection, this is not universally the case and highlights the cell-line-specific nature of these effects.[2]
-
Inconsistent Dose-Response Curves: Cross-contamination with a cell line that has a different sensitivity to this compound can lead to inconsistent and non-reproducible dose-response curves across experiments.[1]
-
Changes in Cell Growth and Metabolism: Contaminants compete for nutrients and can secrete factors that alter the growth rate, morphology, and metabolism of the cultured cells, affecting their baseline health and response to this compound.
Q3: How can I detect cell line contamination?
A3: Regular testing is crucial for early detection. Common detection methods include:
-
Visual Inspection: Regularly check cultures for turbidity, color changes in the medium, and morphological changes in the cells using a microscope.
-
Mycoplasma Testing: PCR-based detection kits are a rapid and sensitive method. DNA staining with dyes like DAPI or Hoechst can also reveal the presence of mycoplasma.
-
Cell Line Authentication: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines and detecting cross-contamination. It is recommended to perform STR profiling at the beginning of a project and after long-term culturing.
Q4: What should I do if I suspect contamination in my this compound experiment?
A4: If you suspect contamination, take the following steps immediately:
-
Quarantine: Isolate the suspected culture and any shared reagents to prevent further spread.
-
Verify: Use appropriate detection methods (e.g., mycoplasma test, STR profiling) to confirm the presence and type of contamination.
-
Discard: If contamination is confirmed, it is best to discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly.
-
Replace: Obtain a new, authenticated vial of the cell line from a reputable cell bank.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be linked to cell line contamination.
| Observed Problem | Potential Contamination-Related Cause | Recommended Action |
| Inconsistent IC50 values for this compound across experiments | Cross-contamination with a cell line having a different this compound sensitivity. Mycoplasma infection altering cellular response. | 1. Perform STR profiling to authenticate your cell line. 2. Test for mycoplasma contamination using a PCR-based kit. 3. Review cell culture practices to prevent future contamination. |
| Sudden change in cell morphology or growth rate | Microbial (bacteria, yeast) contamination or cross-contamination with a faster-growing cell line. | 1. Immediately inspect the culture under a high-magnification microscope. 2. Cease all work with the culture to prevent spreading. 3. Discard the culture and shared reagents if microbial contamination is suspected. 4. Perform STR profiling if cross-contamination is suspected. |
| High background signal in cytotoxicity assays (e.g., MTT, XTT) | Some bacteria or fungi can metabolize the assay reagents, leading to a false positive signal. | 1. Run a "media only" control with this compound and the assay reagent to check for direct interactions. 2. Visually inspect the culture for any signs of microbial contamination. |
| This compound appears less potent or inactive | Mycoplasma-infected cells may exhibit increased resistance to this compound. The original cell line may have been replaced by a more resistant, cross-contaminating cell line. | 1. Test for mycoplasma infection. 2. Authenticate the cell line using STR profiling. 3. Obtain a new, authenticated cell stock from a reputable source. |
Quantitative Data Summary
Cell line contamination can significantly alter the apparent sensitivity of cells to this compound, as reflected in the half-maximal inhibitory concentration (IC50). The following table provides a compilation of previously published IC50 values for this compound in various uncontaminated cancer cell lines for reference. Discrepancies from these values in your experiments could be an indicator of contamination, although other experimental variables can also contribute.
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (h) | Assay | Reference |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | MTT | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | MTT | |
| A549 | Lung Cancer | > 20 | 24 | MTT | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | MTT | |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 | MTT | |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 | MTT | |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | MTT | |
| M21 | Melanoma | 2.77 ± 0.20 | 24 | MTT | |
| PC3 | Prostate Cancer | 2.64 | Not Specified | MTT | |
| HCT116 | Colon Cancer | 24.30 | Not Specified | MTT | |
| AMJ13 | Breast Cancer | 223.6 µg/ml | 72 | MTT |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of this compound's cytotoxic effect on a cancer cell line.
Materials:
-
Authenticated, contamination-free cancer cell line
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ cells/mL in 160 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the this compound dilutions to the wells. Include untreated and vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentration of doorubicin for the appropriate time. For adherent cells, gently trypsinize and collect the cells. Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells via flow cytometry.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both floating and adherent cells after this compound treatment.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's primary mechanisms of action leading to apoptosis.
Caption: Logical workflow for troubleshooting inconsistent this compound experiment results.
References
Technical Support Center: Optimizing pH-Responsive Doxorubicin Release
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on pH-sensitive drug delivery systems for doxorubicin (DOX).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using pH to trigger this compound release?
A1: The primary goal of pH-responsive drug delivery systems is to exploit the physiological pH differences between healthy tissues and the tumor microenvironment. Healthy tissues typically have a pH of about 7.4, while the extracellular environment of solid tumors is more acidic (pH 6.5-7.2). Furthermore, upon cellular uptake via endocytosis, the drug delivery system is exposed to even lower pH environments within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[1][2] pH-sensitive carriers are engineered to be stable at physiological pH, minimizing premature drug release and associated systemic toxicity. In the acidic tumor microenvironment, these carriers undergo structural changes, such as swelling, dissolution, or cleavage of pH-sensitive chemical bonds (e.g., hydrazones), leading to the targeted release of this compound.[3][4]
Q2: My pH-sensitive nanoparticles show a burst release of this compound at physiological pH (7.4). What are the possible causes and solutions?
A2: A significant burst release at neutral pH can compromise the targeted delivery of this compound and lead to systemic side effects. Potential causes and troubleshooting steps are outlined below:
-
Poor Encapsulation Efficiency: this compound may be adsorbed to the surface of the nanoparticles rather than being fully encapsulated.
-
Solution: Optimize the drug loading process. This may involve adjusting the drug-to-polymer ratio, modifying the solvent system, or altering the pH during encapsulation. For instance, adjusting the pH to around 8.1 during encapsulation in polymeric micelles has been shown to improve the encapsulation rate by neutralizing the this compound molecule.[5]
-
-
Instability of the Nanoparticle Matrix: The polymer matrix itself might not be stable enough at physiological pH.
-
Solution: Consider crosslinking the nanoparticle core or shell to enhance stability. Also, ensure that the chosen polymer has a pKa value that is well below the physiological pH to prevent premature protonation and destabilization.
-
-
Hydrolysis of pH-Sensitive Linkers: The pH-sensitive linkers might be too labile and could be hydrolyzing prematurely.
-
Solution: If using pH-sensitive linkers like hydrazones, consider modifying their chemical structure to fine-tune their hydrolysis rate. The stability of these linkers can be influenced by neighboring chemical groups.
-
Q3: The this compound release from my hydrogel is very slow, even at acidic pH. How can I improve the release rate?
A3: Insufficient release at the target site can limit the therapeutic efficacy of the drug delivery system. Here are some factors to consider:
-
Dense Hydrogel Matrix: A highly crosslinked hydrogel can impede the diffusion of doorubicin out of the matrix.
-
Solution: Optimize the crosslinking density of the hydrogel. A lower crosslinking density will result in a larger mesh size, facilitating faster drug diffusion.
-
-
Strong Drug-Matrix Interactions: Strong electrostatic or hydrophobic interactions between this compound and the hydrogel matrix can hinder its release.
-
Solution: Modify the chemical composition of the hydrogel to reduce these interactions. For example, incorporating more hydrophilic monomers could reduce hydrophobic interactions.
-
-
Insufficient Protonation of the Matrix: The pH-sensitive components of the hydrogel may not be sufficiently protonated at the target pH to induce the necessary conformational changes for drug release.
-
Solution: Select polymers with a pKa value that is within the target pH range of the tumor microenvironment or endosomes. This will ensure a more pronounced response to the pH change.
-
Troubleshooting Guides
Issue 1: Inconsistent this compound Release Profiles Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Nanoparticle Size and Polydispersity | 1. Strictly control synthesis parameters such as temperature, stirring speed, and the rate of addition of reagents. 2. Characterize each batch for size and polydispersity using Dynamic Light Scattering (DLS). |
| Inconsistent Drug Loading Efficiency | 1. Precisely control the initial this compound-to-carrier ratio. 2. Ensure complete removal of unencapsulated this compound before release studies. 3. Quantify the drug loading for each batch using UV-Vis spectroscopy or fluorescence spectroscopy. |
| Differences in Polymer Molecular Weight or Composition | 1. Use polymers from the same lot number for a series of experiments. 2. Characterize the molecular weight and composition of new batches of polymers. |
Issue 2: Low In Vitro-In Vivo Correlation of this compound Release
| Potential Cause | Troubleshooting Steps |
| "Protein Corona" Formation In Vivo | 1. The adsorption of proteins onto the nanoparticle surface can alter their properties and drug release profile. 2. Conduct in vitro release studies in media containing serum proteins (e.g., fetal bovine serum) to better mimic in vivo conditions. |
| Differences in pH Environment | 1. The pH of the in vitro release buffer may not accurately reflect the in vivo tumor microenvironment. 2. Consider using a range of acidic pH values in vitro that correspond to both the extracellular and endosomal/lysosomal pH of tumors. |
| Nanoparticle Instability in Circulation | 1. The nanoparticles may be cleared by the reticuloendothelial system (RES) before reaching the tumor. 2. Surface modification with polyethylene glycol (PEG) can help to prolong circulation time. |
Quantitative Data on this compound Release
The following tables summarize quantitative data on this compound release from various pH-sensitive drug delivery systems as reported in the literature.
Table 1: this compound Release from Microgels
| pH | Release Medium | Cumulative Release (%) | Time | Reference |
| 3 | Deionized Water | ~98% | - | |
| 5 | Deionized Water | ~27% | - | |
| 5 | PBS | ~70% | - | |
| 7.4 | PBS | ~50% | - |
Table 2: this compound Release from Nanoparticles
| pH | Nanoparticle System | Cumulative Release (%) | Time (hours) | Reference |
| 5.0 | Fe3O4@SiĸCRG | ~80% | 5 | |
| 7.4 | Fe3O4@SiĸCRG | ~25% | 5 | |
| 5.0 | PEG-P(Asp-Hyd-DOX) | ~90% | 48 | |
| 7.4 | PEG-P(Asp-Hyd-DOX) | ~10% | 48 | |
| 5.0 | PBAE-based | ~98.8% | 72 | |
| 7.4 | PBAE-based | <40% | 72 | |
| 5.0 | β-cyclodextrin/benzimidazole | ~83.4% | 24 | |
| 6.0 | β-cyclodextrin/benzimidazole | ~53.5% | 24 | |
| 7.4 | β-cyclodextrin/benzimidazole | ~21.4% | 24 |
Table 3: this compound Release from Graphene Oxide-Based Systems
| pH | Cumulative Release (%) | Time (days) | Reference |
| 5.2 | ~53% | 25 | |
| 7.4 | ~37% | 25 |
Experimental Protocols
Protocol 1: In Vitro this compound Release Study
This protocol outlines a general procedure for determining the in vitro release of this compound from a pH-sensitive drug delivery system.
-
Preparation of Release Media: Prepare buffer solutions at the desired pH values (e.g., pH 7.4 and pH 5.0) to simulate physiological and acidic tumor environments, respectively. A common choice is phosphate-buffered saline (PBS).
-
Sample Preparation: Disperse a known amount of the this compound-loaded drug delivery system in a predetermined volume of the release medium.
-
Incubation: Place the samples in a dialysis bag with an appropriate molecular weight cut-off. Submerge the dialysis bag in a larger volume of the release medium and incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Determine the concentration of this compound in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point.
Visualizations
Caption: Workflow for in vitro pH-dependent this compound release studies.
Caption: Mechanism of pH-triggered this compound release in the tumor microenvironment.
References
- 1. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Sensitive Nanoparticles for Targeted this compound Delivery - Page 2 [medscape.com]
- 3. Advances in delivery systems for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Featured Article: Chemotherapeutic delivery using pH-responsive, affinity-based release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
Validation & Comparative
Doxorubicin vs. Epirubicin: A Comparative Guide on Efficacy and Toxicity
Doxorubicin and its epimer, Epirubicin, are two of the most pivotal anthracycline antibiotics used in oncology. While structurally similar, a subtle stereochemical difference in the 4'-hydroxyl group of the amino sugar moiety leads to significant variations in their clinical profiles, particularly concerning their toxicity.[1] This guide provides a detailed, data-driven comparison of their efficacy and toxicity for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Cytotoxic Pathway
Both this compound and Epirubicin exert their anticancer effects through a common multi-faceted mechanism. Their primary modes of action are the intercalation into DNA base pairs, which obstructs the DNA helix, and the inhibition of topoisomerase II.[2][3] This inhibition prevents the re-ligation of DNA strands following replication, leading to double-strand breaks and the initiation of apoptosis. Additionally, both drugs participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage to DNA, proteins, and cellular membranes.[4]
Comparative Efficacy
Clinical trials across various malignancies have demonstrated that this compound and Epirubicin generally possess comparable efficacy when administered at equimyelotoxic doses (a dose ratio of approximately 1:1.2 for this compound to Epirubicin).[5] However, subtle differences in response rates and survival have been observed in specific contexts.
Table 1: Comparison of Clinical Efficacy
| Cancer Type | Study Population | Treatment Arms | Overall Response Rate (ORR) | Median Survival / Time to Progression (TTP) | Reference(s) |
| Metastatic Breast Cancer | Second-line therapy | This compound 75 mg/m² vs. Epirubicin 90 mg/m² | 36% vs. 28% (p=0.173) | TTP: 23 vs. 19 weeks; Survival: 47 vs. 44 weeks | |
| Metastatic Breast Cancer | Refractory to prior therapy | This compound 60 mg/m² (infusion) vs. Epirubicin 90 mg/m² (infusion) | 29% vs. 26% | No significant difference in survival | |
| Advanced Soft Tissue Sarcoma | Chemonaive patients | This compound 75 mg/m² vs. Epirubicin 75 mg/m² | 23% vs. 18% | No difference in median survival | |
| Advanced Soft Tissue Sarcoma | Chemonaive patients | This compound 75 mg/m² vs. Epirubicin 150 mg/m² | No significant difference between groups | No difference in progression-free or overall survival | |
| Non-Hodgkin's Lymphoma | Previously untreated | MACOP-B with this compound vs. MACOP-B with Epirubicin | Complete Remission: 58.5% vs. 58.1% | No difference in time to treatment failure or overall survival | |
| Acute Lymphoblastic Leukemia | Previously untreated adults | Induction with this compound vs. Epirubicin | Complete Remission: 78.3% vs. 80% (p=0.87) | 5-year Overall Survival: 30% vs. 30% (p=0.98) |
In metastatic breast cancer, this compound showed a trend towards slightly longer response duration and time to progression, though overall survival differences were not statistically significant. For advanced soft tissue sarcomas, this compound demonstrated a slightly higher response rate, and studies concluded that Epirubicin, regardless of dose, is not superior. In hematological malignancies like Non-Hodgkin's Lymphoma and Acute Lymphoblastic Leukemia, the two drugs showed equivalent efficacy.
Comparative Toxicity
The primary distinction between this compound and Epirubicin lies in their toxicity profiles. Epirubicin is generally considered less toxic, particularly regarding cardiotoxicity. This is attributed to its different metabolism and faster plasma clearance.
Table 2: Comparison of Key Toxicities
| Toxicity Type | Parameter | This compound | Epirubicin | Key Findings & Reference(s) |
| Cardiotoxicity | Congestive Heart Failure (CHF) | 9 patients (Dox 75 mg/m²) | 2 patients (Epi 90 mg/m²) | This compound was significantly more cardiotoxic. |
| CHF (at median dose) | 5 patients (at 492 mg/m²) | 4 patients (at 1,134 mg/m²) | Higher cumulative dose of Epirubicin was tolerated before CHF onset. | |
| LVEF Decrease >10% | 7 of 41 patients | 5 of 39 patients | Similar rates of LVEF decline at equitoxic doses. | |
| Median Dose to Cardiotoxicity | 468 mg/m² | 935 mg/m² | Epirubicin demonstrated a significantly better cardiac safety profile. | |
| Myelosuppression | Leukocyte Count | Significantly lower nadir | Higher nadir | This compound caused more severe leukopenia. |
| Platelet Count | Significantly lower nadir | Higher nadir | This compound caused more severe thrombocytopenia. | |
| Neutropenic Sepsis Mortality | 5 deaths | 10 deaths | In one NHL study, Epirubicin was associated with higher mortality from neutropenic sepsis. | |
| Non-Hematological | Mucositis | Significantly worse (p<0.001) | Less severe | This compound was more toxic to the gastrointestinal mucosa. |
| Nausea & Vomiting | More frequent/severe | Less frequent/severe | Epirubicin is generally better tolerated. | |
| Diarrhea | Significantly worse (p=0.005) | Less severe | ||
| Alopecia | Evenly distributed | Evenly distributed | Both drugs cause significant hair loss. |
The most critical difference is the reduced cardiotoxicity of Epirubicin. Multiple studies confirm that patients can tolerate a higher cumulative dose of Epirubicin before experiencing significant cardiac events like congestive heart failure or a drop in left ventricular ejection fraction (LVEF). This is a major clinical advantage, especially in adjuvant settings or where high cumulative doses are required. This compound consistently demonstrates greater myelosuppression and non-hematological toxicities such as mucositis and diarrhea.
Pharmacokinetic Profile
The variation in toxicity can be partly explained by differences in the drugs' pharmacokinetics. Epirubicin is metabolized more extensively, including glucuronidation, which is a detoxification pathway not observed with this compound. This leads to a higher plasma clearance and a shorter residence time for Epirubicin compared to this compound, reducing the exposure of sensitive tissues like the heart to the drug and its active metabolites.
Experimental Protocols
To understand how these comparisons are made, the methodology of a key clinical trial is outlined below.
Protocol: Randomized Trial in Advanced Breast Cancer (Adapted from Jain KK, et al. J Clin Oncol. 1985)
-
Study Design: A prospective, randomized clinical trial.
-
Patient Population: 54 patients with advanced breast cancer who had previously failed non-anthracycline combination chemotherapy. Key exclusion criteria included prior anthracycline treatment and significant cardiac impairment.
-
Treatment Regimen:
-
Arm 1: this compound 60 mg/m² administered intravenously every three weeks.
-
Arm 2: Epirubicin 85 mg/m² administered intravenously every three weeks.
-
-
Efficacy Assessment: Tumor responses were evaluated after every two cycles of therapy using standard criteria for complete response (CR), partial response (PR), stable disease, or progressive disease.
-
Toxicity Assessment:
-
General Toxicity: Hematology and blood chemistry were monitored before each cycle. Non-hematological toxicities were graded according to standard criteria.
-
Cardiotoxicity Monitoring: Cardiotoxicity was monitored using serial multigated radionuclide cineangiocardiography (MUGA scans) performed at rest and after exercise. Scans were conducted at baseline and after cumulative doses of approximately 250, 450, and every 100 mg/m² thereafter. Laboratory evidence of cardiotoxicity was defined as a decrease in resting LVEF of >10% from baseline, or a decrease of ≥5% with exercise compared to the resting study on the same day.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epirubicin versus this compound: which is the anthracycline of choice for the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis: Free Doxorubicin vs. Liposomal Doxorubicin
In the landscape of cancer chemotherapy, doxorubicin stands as a potent and widely utilized anthracycline antibiotic. However, its clinical efficacy is often hampered by significant dose-limiting toxicities, most notably cardiotoxicity. To mitigate these adverse effects while preserving or enhancing its anti-tumor activity, liposomal formulations of this compound have been developed. This guide provides a comprehensive in vivo comparison of free this compound and its liposomal counterpart, presenting key experimental data on their efficacy, biodistribution, and toxicity, along with detailed methodologies for the cited experiments.
Performance Comparison: Efficacy, Biodistribution, and Toxicity
Experimental data consistently demonstrates that liposomal encapsulation alters the pharmacokinetic profile of this compound, leading to a longer circulation half-life and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1] This altered biodistribution is central to the observed differences in efficacy and toxicity between the two formulations.
Efficacy
Liposomal this compound has been shown to exhibit enhanced tumor growth inhibition compared to an equivalent dose of free this compound.[2] In some animal models, treatment with liposomal this compound not only resulted in a greater inhibition of tumor growth but also led to a significant reduction in tumor weight, with instances of complete tumor regression.[2] While some studies report at least comparable anti-tumor efficacy to the parent molecule, the ability to administer higher doses of the less toxic liposomal formulation can lead to superior therapeutic outcomes.[3][4]
Table 1: Comparative Efficacy of Free vs. Liposomal this compound in Tumor-Bearing Mice
| Parameter | Free this compound | Liposomal this compound | Reference |
| Tumor Growth Inhibition (Day 8) | 76% reduction | 89% decrease | |
| 30-Day Survival | 25% | 67% | |
| Complete Tumor Remission | 0% | 11% | |
| Median Survival Time (NSCLC model) | 10 days (control) | 14 days |
Biodistribution
The encapsulation of this compound within liposomes dramatically alters its distribution throughout the body. Liposomal formulations lead to significantly higher plasma concentrations and prolonged circulation times. This results in increased accumulation of this compound in tumor tissue over time, while simultaneously reducing its concentration in sensitive organs like the heart.
Table 2: Comparative Biodistribution of Free vs. Liposomal this compound in Mice (24 hours post-injection)
| Organ | Free this compound (µg/g tissue) | Liposomal this compound (µg/g tissue) | Reference |
| Tumor | ~2.0 | ~5.5 - 10.2 | |
| Heart | Significantly higher than liposomal | ~50-60% of free this compound | |
| Liver | Lower than liposomal | 4- to 5-fold higher than free | |
| Spleen | Lower than liposomal | 7- to 10-fold higher than free | |
| Plasma | Rapid clearance | 20-25-fold higher (at 1h) |
Toxicity Profile
One of the most significant advantages of liposomal this compound is its reduced cardiotoxicity. Studies in various animal models, including dogs and pigs, have demonstrated that the liposomal formulation significantly decreases myocardial toxicity. In beagle dogs, for instance, none of the animals treated with liposomal this compound developed lesions indicative of cardiomyopathy, whereas all dogs that received free this compound showed moderate to severe vacuolization of myocardial tissue. Other adverse reactions such as anorexia, weight loss, alopecia, and gastrointestinal toxicity are also less severe or absent in animals receiving the liposomal formulation. However, pegylated liposomal this compound has been associated with a specific dose-limiting side effect known as palmar-plantar erythrodysesthesia (hand-foot syndrome).
Table 3: Comparative Cardiotoxicity in Beagle Dogs
| Parameter | Free this compound | Liposomal this compound (TLC D-99) | Reference |
| Myocardial Lesions | Moderate to severe vacuolization in all animals | No lesions suggestive of cardiomyopathy | |
| Other Adverse Reactions | Transient anorexia, reduced weight gain, alopecia, gastrointestinal toxicity | Much less severe or absent |
Experimental Protocols
The following are representative methodologies for key in vivo experiments comparing free and liposomal this compound.
Tumor Growth Inhibition and Efficacy Study
-
Animal Model: BALB/c mice bearing subcutaneously implanted tumors (e.g., C-26 colon carcinoma or WEHI-164 fibrosarcoma).
-
Drug Administration: Mice are treated intravenously with free this compound, liposomal this compound, or a vehicle control (e.g., saline). A typical dosage might be 6.5 mg/kg administered every 7 days for 3 weeks.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoints: Primary endpoints include tumor growth rate, final tumor weight, and overall survival. Complete tumor regression may also be noted.
Biodistribution Study
-
Animal Model: Tumor-bearing mice (e.g., H460 non-small cell lung cancer xenograft).
-
Drug Administration: A single intravenous dose of free or liposomal this compound (e.g., 5 mg/kg) is administered.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), mice are euthanized, and major organs (tumor, heart, liver, spleen, kidneys) and blood are collected.
-
This compound Quantification: this compound concentration in plasma and homogenized tissues is determined by measuring its intrinsic fluorescence or using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
Cardiotoxicity Assessment
-
Animal Model: Beagle dogs or juvenile Yorkshire swine are often used due to their cardiovascular physiology being more comparable to humans.
-
Drug Administration: Animals receive multiple cycles of free or liposomal this compound (e.g., 1.5 mg/kg every 3 weeks for 8 cycles in dogs).
-
Monitoring: Cardiac function can be monitored non-invasively using techniques like magnetic resonance imaging (MRI) to assess left ventricular ejection fraction. Serum markers of cardiac injury such as troponin I and creatine kinase-MB (CK-MB) may also be measured.
-
Histopathology: Following the treatment period, animals are euthanized, and heart tissue is collected for histological examination to assess for signs of cardiomyopathy, such as myocyte vacuolization and fibrosis.
Visualizing the Process and Mechanism
To better illustrate the experimental comparisons and the underlying mechanisms, the following diagrams are provided.
Caption: Comparative In Vivo Experimental Workflow.
References
- 1. Comparative effects of free this compound, liposome encapsulated this compound and liposome co-encapsulated alendronate and this compound (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. Comparison of safety and toxicity of liposomal this compound vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Preclinical Comparison of Novel Doxorubicin Analogues: Seeking Enhanced Efficacy and Reduced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin, a cornerstone of chemotherapy for decades, is beset by a significant limitation: dose-dependent cardiotoxicity. This critical side effect has spurred the development of novel analogues designed to retain or enhance the potent anticancer activity of the parent drug while mitigating its damaging effects on the heart. This guide provides a comparative preclinical validation of four such analogues: Pixantrone, SM-5887, MEN 10755 (Sabarubicin), and N,N-dimethylthis compound. We present a synthesis of experimental data on their efficacy, toxicity, and mechanisms of action, offering a resource for researchers navigating the landscape of next-generation anthracyclines.
Comparative Efficacy and Safety Profiles
The preclinical performance of these novel this compound analogues reveals promising advancements in decoupling anticancer efficacy from cardiotoxicity. The following tables summarize the key quantitative data from various preclinical models.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 | Fold Change vs. This compound | Citation |
| This compound | K562 | Chronic Myelogenous Leukemia | Varies | - | [1][2] |
| Pixantrone | PPTP Panel (median) | Pediatric Cancers | 54 nM | - | [3][4] |
| SM-5887 (Amrubicin) | LX-1 | Lung Cancer | 1.1 ± 0.2 µg/mL | - | [5] |
| A549 | Lung Cancer | 2.4 ± 0.8 µg/mL | - | ||
| A431 | Skin Cancer | 0.61 ± 0.10 µg/mL | - | ||
| BT-474 | Breast Cancer | 3.0 ± 0.3 µg/mL | - | ||
| N,N-dimethylthis compound | K562 | Chronic Myelogenous Leukemia | Lower than this compound | More Potent | |
| N,N-dimethylepirubicin | K562 | Chronic Myelogenous Leukemia | Lower than this compound | More Potent | |
| N,N-dimethyl-idarubicin-trisaccharide | K562 | Chronic Myelogenous Leukemia | 19 nM | - |
IC50 values for this compound can vary significantly between studies and cell lines.
Table 2: In Vivo Antitumor Efficacy
| Compound | Preclinical Model | Cancer Type | Key Efficacy Findings | Citation |
| This compound | Various | Various | Standard comparator | |
| Pixantrone | Wilms tumor xenograft (KT-10) | Wilms Tumor | Complete response observed. | |
| Solid tumor xenografts (2 of 8) | Pediatric Cancers | Significant differences in event-free survival distribution compared to control. | ||
| SM-5887 | Human tumor xenografts | Breast, Lung, Gastric | Statistically more effective than this compound in 5 of 9 tumors. | |
| Human gastric cancer xenograft (4-1ST) | Gastric Cancer | Complete regression with repeated treatments. | ||
| Subrenal capsule assay | Sarcomas, Ovarian Cancer | Similar chemosensitivity rates to this compound. | ||
| MEN 10755 | Human tumor xenografts (MX-1, POVD) | Breast, Small-cell Lung | Striking antitumor activity, including in this compound-resistant models. | |
| N,N-dimethylthis compound | Murine in vivo models | - | At least as effective as this compound. |
Table 3: Preclinical Cardiotoxicity Profile
| Compound | Preclinical Model | Key Cardiotoxicity Findings | Citation |
| This compound | Beagle dogs, Rats | ECG changes, decreased blood pressure, high-grade histopathological cardiomyopathy. | |
| Pixantrone | Neonatal rat myocytes | 10- to 12-fold less damaging than this compound as measured by lactate dehydrogenase release. | |
| SM-5887 | Beagle dogs | No changes in ECG, blood pressure, or histopathology after chronic treatment. Did not progress pre-existing this compound-induced cardiomyopathy. | |
| MEN 10755 | Rats | Lesser ECG alterations, smaller impairment of ventricular response to adrenergic stimulation, and less severe myocyte lesions compared to this compound. Cardiotoxic effects were not progressive. | |
| N,N-dimethylthis compound | Murine in vivo models | Does not cause cardiotoxicity. |
Mechanisms of Action and Signaling Pathways
The improved therapeutic index of these novel analogues stems from distinct modifications to the parent this compound structure, leading to altered mechanisms of action and downstream signaling.
This compound exerts its anticancer effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and activation of apoptotic pathways. However, its cardiotoxicity is largely attributed to the generation of reactive oxygen species (ROS) through redox cycling of its quinone moiety, causing oxidative stress and mitochondrial dysfunction in cardiomyocytes.
Pixantrone , an aza-anthracenedione, was specifically designed to minimize cardiotoxicity. Its structure lacks the hydroquinone functionality responsible for iron binding, thereby reducing the generation of ROS. Furthermore, it exhibits selectivity for topoisomerase IIα, which is more abundant in proliferating cancer cells, over topoisomerase IIβ, the predominant isoform in cardiomyocytes. This isoform selectivity is believed to contribute to its reduced cardiotoxicity.
N,N-dimethylthis compound represents a paradigm shift in anthracycline mechanism. It does not induce DNA double-strand breaks, a hallmark of this compound's action. Instead, its primary mechanism is the eviction of histones from chromatin, leading to chromatin damage and subsequent cell death. This uncoupling of histone eviction from DNA damage is strongly associated with its lack of cardiotoxicity in preclinical models.
MEN 10755 (Sabarubicin) , a disaccharide analogue, demonstrates potent topoisomerase II poisoning and is highly effective at inducing apoptosis. Its efficacy in this compound-resistant tumor models suggests it may overcome certain resistance mechanisms. The reduced cardiotoxicity of MEN 10755 is linked to a lesser impact on sarcoplasmic reticulum Ca2+ handling in cardiomyocytes compared to this compound.
SM-5887 (Amrubicin) , a totally synthetic 9-aminoanthracycline, is a potent topoisomerase II inhibitor. Its reduced cardiotoxicity profile has been demonstrated in chronic animal studies.
Caption: Mechanisms of this compound vs. Novel Analogues.
The differential engagement of these pathways likely underlies the observed improvements in the therapeutic index of the novel analogues.
Experimental Protocols
The validation of these novel this compound analogues relies on a suite of standardized preclinical assays. Below are the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the this compound analogue or this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered the this compound analogue, this compound, or a vehicle control via an appropriate route (e.g., intravenous).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Antitumor efficacy is assessed by comparing tumor growth inhibition, tumor regression, and survival rates between treatment and control groups.
Preclinical Cardiotoxicity Assessment
-
Animal Models:
-
Chronic Models: Rodents or rabbits are treated with multiple doses of the this compound analogue or this compound over an extended period to mimic clinical exposure.
-
Acute Models: A single high dose is administered to assess immediate cardiac effects.
-
-
Evaluation Methods:
-
Echocardiography: To measure cardiac function parameters such as left ventricular ejection fraction (LVEF).
-
Electrocardiography (ECG): To detect changes in heart rhythm and electrical activity.
-
Histopathology: Microscopic examination of heart tissue to identify myocyte damage, fibrosis, and other pathological changes.
-
Biomarkers: Measurement of cardiac enzymes (e.g., troponins) in the blood.
-
Caption: Workflow for Preclinical Validation of Novel Analogues.
Conclusion
The preclinical data presented for Pixantrone, SM-5887, MEN 10755, and N,N-dimethylthis compound collectively demonstrate significant progress in the quest for safer and more effective anthracycline-based chemotherapeutics. Each analogue presents a unique profile of efficacy and toxicity, driven by distinct molecular mechanisms. While further clinical validation is essential, these preclinical findings provide a strong rationale for their continued development and offer valuable insights for researchers working to overcome the limitations of conventional chemotherapy. The strategic modifications of the this compound scaffold have yielded promising candidates that may ultimately lead to improved outcomes for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, this compound-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Synergistic Power Unleashed: Doxorubicin and PARP Inhibitors in Concert Against Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the well-established chemotherapeutic agent doxorubicin with the targeted therapy of PARP (Poly ADP-ribose polymerase) inhibitors is emerging as a powerful strategy in oncology. This guide provides a comprehensive comparison of their synergistic effects, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms. By exploiting the principle of synthetic lethality, this combination therapy holds the potential to enhance treatment efficacy and overcome resistance in various cancer types.
The Mechanism of Synergy: A Two-Pronged Attack on Cancer Cells
This compound, an anthracycline antibiotic, exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This action leads to the formation of DNA double-strand breaks (DSBs), a lethal form of DNA damage.[1][2]
PARP inhibitors, on the other hand, target the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks (SSBs).[3][4] When PARP is inhibited, SSBs that arise from cellular metabolism or this compound-induced DNA damage are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into DSBs.[3]
The synergistic effect arises from this dual assault on DNA integrity. This compound directly induces DSBs, while PARP inhibitors indirectly lead to their accumulation. In cancer cells, particularly those with pre-existing defects in other DNA repair pathways like homologous recombination (often due to BRCA1/2 mutations), this overwhelming level of DNA damage triggers apoptosis and cell death.
Quantitative Analysis of Synergy: In Vitro Studies
The synergy between this compound and PARP inhibitors has been quantified in numerous cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | PARP Inhibitor | This compound:Olaparib Ratio | Combination Index (CI) | Reference |
| OVCAR3 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| OVCAR4 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| OVCAR5 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| OVCAR8 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| SKOV3 | Ovarian Cancer | Olaparib | 1:50 | > 1 (Antagonistic) | |
| A2780 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| IGROV1 | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| UWB1.289 (BRCA1 null) | Ovarian Cancer | Olaparib | 1:50 | < 1 (Synergistic) | |
| UWB1.289+BRCA1 | Ovarian Cancer | Olaparib | 1:50 | > 1 (Antagonistic) | |
| 4T1 | Breast Cancer | Olaparib | 1:3 | 0.85 (Synergistic) | |
| LNCaP | Prostate Cancer | Olaparib | N/A | Synergistic Effect Observed |
Note: The study by Eetezadi et al. (2018) demonstrated that the synergy is highly dependent on the ratio of the two drugs.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating that the combination of this compound and PARP inhibitors can lead to significant tumor growth inhibition.
| Cancer Model | Treatment Group | Tumor Volume Reduction (%) | Reference |
| Ovarian Cancer Xenograft | Withaferin A (WFA) + this compound | 70-80% | |
| Prostate Cancer (LNCaP cells) | This compound + Olaparib | Significant reduction in cell viability |
Note: While the ovarian cancer study used Withaferin A, which is not a PARP inhibitor, it demonstrates the potential for significant in vivo synergy with this compound. The prostate cancer study showed a significant synergistic reduction in cell viability, a precursor to in vivo tumor reduction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the synergy between this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, a PARP inhibitor, or the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment relative to the untreated control.
Western Blot for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins of interest, such as γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis), typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The synergistic combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy. The preclinical data strongly support the enhanced anti-cancer activity of this combination, particularly in tumors with deficiencies in DNA repair. Further research is warranted to optimize dosing schedules and ratios, identify predictive biomarkers for patient selection, and evaluate the efficacy of this combination in a broader range of cancer types in clinical trials. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this potent anti-cancer strategy.
References
- 1. This compound-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ratio-Dependent Synergism of a this compound and Olaparib Combination in 2D and Spheroid Models of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Doxorubicin Combination Therapies for Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy for TNBC. However, intrinsic and acquired resistance often limits its efficacy. This guide provides a comparative overview of emerging this compound combination therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform preclinical and clinical investigation in this critical area of oncology.
Performance Comparison of this compound Combination Therapies
The following tables summarize the quantitative outcomes of various this compound combination strategies in both clinical and preclinical settings.
Clinical Trial Data
Table 1: Efficacy of this compound and Pembrolizumab in Metastatic TNBC
| Metric | Value | 95% Confidence Interval | Citation |
| Objective Response Rate (ORR) | 67% | 13.7% - 78.8% | [1][2][3][4] |
| Clinical Benefit Rate (CBR) at 6 months | 56% | 21.2% - 86.3% | [1] |
| Median Progression-Free Survival (PFS) | 5.2 months | 4.7 - NA | |
| Median Overall Survival (OS) | 15.6 months | 13.3 - NA |
This Phase I trial (NCT02648477) evaluated the combination in anthracycline-naïve patients with metastatic TNBC.
Preclinical Data
Table 2: In Vitro and In Vivo Efficacy of this compound and Bocodepsin (HDAC Inhibitor)
| Assay | Cell Lines | Key Findings | Citation |
| Cell Viability (CellTiter-Glo) | CAL-51, MDA-MB-231, Hs 578T, CAL-120 | Synergistic antiproliferative activity. | |
| Apoptosis (Annexin V/PI) | CAL-51, MDA-MB-231, Hs 578T, CAL-120 | Increased apoptosis with combination treatment. | |
| Senescence (β-galactosidase) | MDA-MB-231, Hs 578T, CAL-120 | Decreased senescence with combination treatment. | |
| In Vivo Tumor Growth (Xenograft) | MDA-MB-231 | Increased tumor growth inhibition compared to single agents. |
Table 3: In Vivo Efficacy of this compound and Glyceryltrinitrate (NO Donor)
| Animal Model | Key Findings | Citation |
| 4T1 TNBC | Improved anti-tumor efficacy of this compound. Increased intra-tumor recruitment and activation of CD8+ lymphocytes. | |
| EMT-6 Breast Cancer | Significantly improved anti-tumor efficacy, almost completely inhibiting tumor progression. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay: CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
CellTiter-Glo® Reagent (Reconstituted CellTiter-Glo® Substrate in CellTiter-Glo® Buffer)
-
Orbital shaker
-
Luminometer
Procedure:
-
Plate cells in opaque-walled multiwell plates with 100 µL of cell culture medium per well for 96-well plates (or 25 µL for 384-well plates). Include control wells with medium only for background measurement.
-
Incubate the plates for the desired period after adding the test compounds.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Materials:
-
Cells to be assayed
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Fluorescently labeled Annexin V (e.g., FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired method.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution. Gently vortex the cells.
-
Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
In Vivo Tumor Growth Study: Breast Cancer Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are instrumental in evaluating the in vivo efficacy of anticancer agents.
General Protocol:
-
Cell Preparation: Harvest TNBC cells (e.g., MDA-MB-231) during their exponential growth phase. Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor engraftment.
-
Implantation: Anesthetize immunocompromised mice (e.g., nude or NSG mice). Inject the cell suspension orthotopically into the mammary fat pad.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound and the combination agent via the appropriate route (e.g., intraperitoneal, intravenous, oral) and schedule. A control group should receive a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound combination therapies.
This compound and Pembrolizumab (Anti-PD-1) Signaling Pathway
Caption: this compound-induced immunogenic cell death and Pembrolizumab-mediated PD-1 blockade.
This compound and HDAC Inhibitor (Bocodepsin) Mechanism
Caption: HDAC inhibitors counter this compound-induced senescence by promoting apoptosis.
This compound and Nitric Oxide (NO) Donor Signaling
Caption: NO donors enhance this compound efficacy by modulating the tumor immune microenvironment.
This compound and PARP Inhibitor Synthetic Lethality
Caption: Synthetic lethality in BRCA-mutated TNBC with this compound and PARP inhibitors.
Experimental Workflow: In Vitro Drug Combination Study
Caption: A typical workflow for evaluating this compound combination therapies in vitro.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Immunogenicity and efficacy of pembrolizumab and this compound in a phase I trial for patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity and efficacy of pembrolizumab and this compound in a phase I trial for patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Doxorubicin vs. Daunorubicin in Leukemia Models: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin and daunorubicin, two closely related anthracycline antibiotics, are mainstays in the treatment of various leukemias. Despite their structural similarities, subtle differences in their molecular makeup can lead to variations in efficacy and toxicity. This guide provides an objective, data-driven comparison of their performance in preclinical leukemia models, offering valuable insights for researchers in oncology and drug development.
At a Glance: Key Performance Indicators
| Parameter | This compound | Daunorubicin | Key Findings |
| In Vitro Cytotoxicity (IC50) | Generally exhibits potent cytotoxicity against a range of leukemia cell lines. | Also demonstrates high cytotoxicity; relative potency compared to this compound can be cell line-dependent. | Potency can vary, with some studies suggesting this compound is more potent in certain solid tumor cell lines, while their efficacy in leukemia cell lines is often comparable. |
| In Vivo Efficacy (Murine Models) | Demonstrates significant anti-leukemic activity in L1210 and P388 murine models.[1][2] | Also shows strong efficacy in the same murine leukemia models.[1][2] | In some murine leukemia models, this compound has been reported to be more potent than daunorubicin on a weight-for-weight basis.[1] |
| In Vivo Efficacy (AML PDX Models) | Effective in reducing leukemia burden and improving survival in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). | Also effective in AML PDX models, often used as a direct comparator to this compound. | Head-to-head comparisons in AML PDX models show both drugs have significant anti-leukemic activity, with outcomes being model-dependent. |
| Primary Mechanism of Action | DNA intercalation and inhibition of topoisomerase II. | DNA intercalation and inhibition of topoisomerase II. | Both drugs share the same primary mechanism of action, leading to DNA double-strand breaks and apoptosis. |
In-Depth Performance Analysis
In Vitro Cytotoxicity in Leukemia Cell Lines
The cytotoxic effects of this compound and daunorubicin have been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these studies. While direct comparative studies testing both drugs simultaneously on a wide panel of leukemia cell lines are limited, existing data indicate that both are highly active in the nanomolar to low micromolar range. For instance, in HL-60 promyelocytic leukemia cells, daunorubicin induces rapid apoptosis at concentrations of 0.5-1 µM. In MOLM-13 AML cells, this compound at 0.5 and 1 µM resulted in 53% and 89% cell death, respectively.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Daunorubicin in Select Leukemia Cell Lines
| Cell Line | Leukemia Type | This compound IC50 (µM) | Daunorubicin IC50 (µM) | Reference |
| MOLM-13 | AML | ~0.5-1 (effective concentration) | Not reported in direct comparison | |
| HL-60 | AML | Not reported in direct comparison | ~0.5-1 (effective concentration) | |
| THP1 | AML | Not reported in direct comparison | >0.4 (classified as resistant) | |
| U937 | AML | Not reported in direct comparison | >0.4 (classified as resistant) |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vivo Efficacy in Preclinical Leukemia Models
Classic murine leukemia models, such as L1210 and P388, have been instrumental in the initial evaluation of anthracyclines. In these models, both this compound and daunorubicin have demonstrated significant efficacy in increasing the lifespan of tumor-bearing mice. Some studies suggest that this compound may have a superior therapeutic index in certain models.
Table 2: Comparative Efficacy of this compound and Daunorubicin in Murine Leukemia Models
| Model | Treatment Regimen | This compound Outcome | Daunorubicin Outcome | Reference |
| L1210 Leukemia | Intraperitoneal injection | Increased survival | Increased survival | |
| P388 Leukemia | Intraperitoneal injection | Increased survival | Increased survival |
AML PDX models, where patient tumor cells are implanted into immunodeficient mice, offer a more clinically relevant setting for drug evaluation. In a head-to-head comparison in an AML PDX model, both this compound (1.5mg/kg) and daunorubicin (1.2mg/kg), in combination with cytarabine, were effective in reducing leukemia burden and improving survival. The choice of anthracycline in these models can be guided by the specific genetic subtype of AML being studied.
Mechanistic Insights: Signaling Pathways
The primary mechanism of action for both this compound and daunorubicin involves the disruption of DNA replication and transcription. This is achieved through two main processes:
-
DNA Intercalation: The planar aromatic rings of the anthracycline molecule insert themselves between DNA base pairs, distorting the helical structure and interfering with the binding of DNA and RNA polymerases.
-
Topoisomerase II Inhibition: These drugs stabilize the complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands after the enzyme has created a double-strand break to relieve torsional stress. This leads to an accumulation of DNA breaks and the activation of apoptotic pathways.
The downstream signaling cascades triggered by DNA damage are complex and involve key tumor suppressor proteins and apoptosis regulators.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Leukemia cell lines (e.g., MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allowed to attach or stabilize overnight.
-
Drug Treatment: this compound and daunorubicin are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are used to prevent rejection of human cells.
-
Cell Preparation: Primary AML patient cells are thawed and prepared for injection.
-
Engraftment: A specified number of viable leukemia cells are injected intravenously into the mice.
-
Monitoring: Engraftment is monitored by periodic analysis of peripheral blood for the presence of human leukemia cells (e.g., by flow cytometry for human CD45 marker).
-
Drug Administration: Once engraftment is established, mice are randomized into treatment groups. This compound or daunorubicin (often in combination with other agents like cytarabine) are administered according to a predetermined schedule and dosage.
-
Efficacy Assessment: Treatment efficacy is assessed by monitoring leukemia burden in the peripheral blood, bone marrow, and spleen. Overall survival is also a key endpoint.
-
Toxicity Assessment: Drug toxicity is monitored by tracking body weight changes and observing for signs of distress.
Conclusion
Both this compound and daunorubicin are potent anti-leukemic agents with a shared mechanism of action. In preclinical leukemia models, their efficacy is well-established, although subtle differences in potency and therapeutic index may exist depending on the specific model and leukemia subtype. The choice between these two agents in a research setting should be guided by the specific experimental goals and the characteristics of the leukemia model being utilized. Further head-to-head comparative studies, particularly those employing advanced techniques like proteomics and transcriptomics, will be invaluable in elucidating the nuanced differences in their cellular responses and in guiding the development of more effective and personalized leukemia therapies.
References
Validating Biomarkers of Doxorubicin Sensitivity in Patient-Derived Xenografts: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biomarkers—Estrogen Receptor α (ERα), Tumor Protein p53 (p53), and ATP Binding Cassette Subfamily B Member 1 (ABCB1)—for predicting doxorubicin sensitivity in patient-derived xenograft (PDX) models of breast cancer. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies aimed at validating predictive biomarkers for this compound response.
Biomarker Performance Comparison
The following tables summarize the predictive value of ERα, p53, and ABCB1 for this compound sensitivity based on evidence from preclinical studies, primarily in breast cancer models.
| Biomarker | Mechanism of Action in this compound Response | Predicted Response in PDX Models | Supporting Evidence |
| Estrogen Receptor α (ERα) | ERα-positive breast cancers are often less sensitive to this compound. The presence of ERα can lead to the upregulation of anti-apoptotic pathways and may influence the expression of drug resistance-related genes. | ERα-negative PDX models are more likely to respond to this compound treatment, exhibiting greater tumor growth inhibition. ERα-positive models tend to show more resistance. | Studies have shown that ERα-negative breast cancer cells are more susceptible to the cytotoxic effects of this compound than ERα-positive cells[1]. This differential sensitivity has been observed in both in vitro and in vivo models[1][2]. |
| Tumor Protein p53 (p53) | Wild-type p53 is a tumor suppressor that mediates apoptosis in response to DNA damage induced by this compound. Mutations in the TP53 gene can lead to a loss of this pro-apoptotic function, thereby conferring resistance. | PDX models with wild-type p53 are more likely to be sensitive to this compound, showing increased apoptosis and tumor regression. Models with mutant p53 often exhibit resistance. | Mutations in the TP53 gene have been linked to de novo resistance to this compound in breast cancer patients[3][4]. In preclinical models, functional p53 is often required for this compound-induced apoptosis. |
| ABCB1 (P-glycoprotein) | ABCB1 is an ATP-dependent drug efflux pump that actively transports a wide range of chemotherapeutic agents, including this compound, out of cancer cells. Overexpression of ABCB1 reduces intracellular drug accumulation, leading to multidrug resistance. | PDX models with high ABCB1 expression are predicted to be resistant to this compound, showing minimal tumor growth inhibition. Conversely, models with low ABCB1 expression are expected to be more sensitive. | Overexpression of ABCB1 is a well-established mechanism of this compound resistance. Increased ABCB1 expression has been observed in this compound-resistant breast cancer cell lines and is associated with poor response to chemotherapy. |
Quantitative Comparison of Biomarker Performance in PDX Models
| Biomarker Status | Expected this compound Response in PDX Models | Representative Quantitative Data |
| ERα-negative | High Sensitivity | Higher rates of tumor growth inhibition. For example, ERα-negative cell lines show significantly lower IC50 values for this compound compared to ERα-positive lines (e.g., 0.49-0.69 µM vs. 9.9-13.4 µM). |
| ERα-positive | Lower Sensitivity / Resistance | Lower rates of tumor growth inhibition and a higher likelihood of tumor progression despite treatment. |
| Wild-type p53 | High Sensitivity | Increased apoptosis and significant tumor regression in response to this compound. |
| Mutant p53 | Lower Sensitivity / Resistance | Reduced apoptotic response and continued tumor growth. Certain p53 mutations are strongly associated with a lack of response to this compound-based chemotherapy. |
| Low ABCB1 Expression | High Sensitivity | Significant tumor growth inhibition and prolonged survival in PDX models. |
| High ABCB1 Expression | Lower Sensitivity / Resistance | Minimal to no response to this compound, with rapid tumor regrowth after treatment. High ABCB1 expression is correlated with poor overall survival in patients receiving chemotherapy. |
Experimental Protocols
Detailed methodologies for key experiments in the validation of this compound sensitivity biomarkers in PDX models are provided below.
Establishment and Treatment of Breast Cancer PDX Models
Protocol for Orthotopic Implantation and this compound Administration
-
PDX Tissue Implantation:
-
Surgically implant fresh or cryopreserved patient tumor fragments (approximately 2-3 mm³) into the mammary fat pad of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor mice for tumor growth by caliper measurements twice weekly.
-
Once tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
This compound Treatment Regimen:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound intravenously (i.v.) via the tail vein at a dose of 4-8 mg/kg body weight, once a week for 3-4 weeks.
-
The control group should receive an equivalent volume of sterile saline.
-
Continue to monitor tumor volume and mouse body weight throughout the treatment period.
-
-
Assessment of Treatment Efficacy:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.
-
At the end of the study, euthanize mice and excise tumors for downstream analysis.
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
Protocol for Ki-67 and Cleaved Caspase-3 Staining in FFPE PDX Tissue
-
Tissue Preparation:
-
Fix excised PDX tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed the fixed tissue in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections from the FFPE blocks and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 1 hour.
-
Deparaffinize sections by immersing in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution for 20 minutes.
-
Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) at appropriate dilutions overnight at 4°C.
-
Wash with a wash buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Quantification:
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of Ki-67 positive cells and the apoptotic index (percentage of cleaved caspase-3 positive cells) using image analysis software.
-
RT-qPCR for Biomarker Gene Expression
Protocol for ERα, TP53, and ABCB1 mRNA Quantification in FFPE PDX Tissue
-
RNA Extraction from FFPE Samples:
-
Use a commercially available kit specifically designed for RNA extraction from FFPE tissues.
-
Deparaffinize 10-20 µm FFPE sections with xylene and ethanol washes.
-
Lyse the tissue and reverse the formalin cross-linking by heating with a specialized buffer.
-
Purify the RNA using spin columns.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT) primers.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan Gene Expression Assays for ESR1 (ERα), TP53, and ABCB1.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an endogenous control for normalization.
-
Perform the qPCR reaction on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
This compound Action and Resistance Pathways
Caption: Signaling pathways of this compound action and resistance.
Experimental Workflow for Biomarker Validation in PDX Models
Caption: Experimental workflow for validating this compound sensitivity biomarkers.
References
- 1. Estrogen Receptor α Mediates this compound Sensitivity in Breast Cancer Cells by Regulating E-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor α Mediates this compound Sensitivity in Breast Cancer Cells by Regulating E-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific P53 mutations are associated with de novo resistance to this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Doxorubicin Resistance: A Comparative Guide to Cross-Resistance Profiles in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of many chemotherapy regimens. However, its efficacy is often thwarted by the development of resistance, a phenomenon that frequently extends to other chemotherapeutic agents, a concept known as cross-resistance. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound-resistant cancer cells, supported by experimental data and detailed methodologies.
Unraveling the Resistance Landscape: A Quantitative Look at Cross-Resistance
The development of resistance to this compound is a complex process that can render cancer cells insensitive not only to this compound itself but also to a spectrum of structurally and mechanistically unrelated drugs. This cross-resistance is a major clinical challenge, limiting second-line treatment options for patients. The following table summarizes the quantitative cross-resistance profiles of various this compound-resistant cancer cell lines to a panel of commonly used chemotherapeutics. The data, presented as fold resistance, highlights the degree of decreased sensitivity in resistant cells compared to their parental, sensitive counterparts.
| Cell Line (Cancer Type) | Chemotherapeutic Agent | Fold Resistance (Resistant vs. Parental) |
| MCF-7/Dox (Breast) | Paclitaxel | 109-fold |
| Docetaxel | 10-fold | |
| Vincristine | 6-fold | |
| Tamoxifen | 2-fold | |
| All-trans Retinoic Acid (ATRA) | 3-fold | |
| A2780/ADR (Ovarian) | Cisplatin | Cross-resistant |
| Carboplatin | Cross-resistant | |
| NCI-H69/ADR (Small Cell Lung) | Vincristine | Cross-resistant |
| Etoposide | Cross-resistant | |
| A549 (Non-Small Cell Lung) | This compound | 24.5-fold (in 3D culture) |
| Etoposide | 22.6-fold (in 3D culture) | |
| Vinblastine | 3.1-fold (in 3D culture) |
Note: Fold resistance is calculated by dividing the IC50 value of the resistant cell line by the IC50 value of the parental cell line. "Cross-resistant" indicates that a significant increase in resistance was observed, though the exact fold-change was not always specified in the cited literature.
The "How-To": Key Experimental Protocols
The generation of reliable and reproducible data is the bedrock of scientific advancement. Below are detailed methodologies for two key experiments central to studying this compound resistance and cross-resistance.
Generation of this compound-Resistant Cancer Cell Lines
This protocol outlines the common method of developing this compound-resistant cell lines through continuous, stepwise exposure to the drug.
Principle: By gradually increasing the concentration of this compound in the cell culture medium, a subpopulation of cells with inherent or acquired resistance mechanisms will be selected for and expanded.
Protocol:
-
Initial Seeding: Plate the parental cancer cell line at a low density in a culture flask.
-
Initial this compound Exposure: Once the cells have attached and are in the logarithmic growth phase, introduce a low concentration of this compound (typically starting at the IC10 or IC20, the concentration that inhibits 10% or 20% of cell growth).
-
Monitoring and Subculture: Monitor the cells for signs of cytotoxicity. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells demonstrate stable growth at a given this compound concentration, increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation over a period of several months.
-
Verification of Resistance: Regularly assess the resistance phenotype by determining the IC50 value of the selected cell population and comparing it to the parental cell line using a cell viability assay such as the MTT assay. A significant increase in the IC50 value confirms the development of resistance.[1]
-
Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve vials of the resistant cells for future experiments.
Workflow for generating this compound-resistant cell lines.
MTT Assay for Determining IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed the parental and this compound-resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agents to be tested. Remove the old medium from the wells and add the medium containing the different drug concentrations. Include control wells with no drug.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.[2][3]
Experimental workflow of the MTT assay.
The Molecular Underpinnings: Key Signaling Pathways in this compound Resistance
The development of this compound resistance is not a random event but is driven by specific molecular alterations within the cancer cells. Two of the most critical signaling pathways implicated in this process are the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways can lead to increased cell survival, proliferation, and drug efflux, all of which contribute to the resistant phenotype.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In the context of this compound resistance, hyperactivation of the MAPK/ERK pathway can protect cancer cells from drug-induced apoptosis.
The MAPK/ERK signaling pathway in this compound resistance.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers and is strongly associated with resistance to chemotherapy, including this compound.[4] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic proteins, thereby promoting cell survival in the presence of cytotoxic drugs.
The PI3K/Akt signaling pathway in chemotherapy resistance.
References
- 1. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin and Immunotherapy: A Synergistic Alliance in Cancer Treatment
A comprehensive evaluation of the enhanced efficacy achieved by combining the chemotherapeutic agent doxorubicin with modern immunotherapies, supported by experimental data from preclinical and clinical studies.
The convergence of traditional chemotherapy and contemporary immunotherapy is paving a new path for cancer treatment. At the forefront of this evolution is the combination of this compound, a long-standing anthracycline chemotherapy drug, with various immunotherapeutic agents. This guide provides an in-depth comparison of the efficacy of this combination therapy against monotherapy, detailing the synergistic mechanisms, experimental evidence, and relevant signaling pathways for researchers, scientists, and drug development professionals.
The Core Synergy: Immunogenic Cell Death
This compound's efficacy in combination with immunotherapy stems largely from its ability to induce a specific form of cancer cell death known as immunogenic cell death (ICD). Unlike apoptotic cell death, which is often immunologically silent, ICD alerts and activates the immune system. This compound-induced ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which act as "eat me" signals for dendritic cells (DCs), key antigen-presenting cells of the immune system. This process enhances the recognition of tumor antigens and promotes a robust anti-tumor immune response. Several studies have highlighted that anthracyclines, including this compound, are potent inducers of ICD.[1][2][3]
This compound in Combination with Immune Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs) are a class of immunotherapy drugs that block proteins that cancer cells use to evade the immune system. The most studied ICIs in combination with this compound are anti-programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) and anti-cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibodies.
Preclinical Evidence
Preclinical studies in various mouse models have consistently demonstrated the synergistic anti-tumor effects of combining this compound with ICIs. In a CT26 colon carcinoma model, the combination of this compound or its liposomal formulation (Doxil) with anti-PD-1 or anti-CTLA-4 antibodies resulted in a potent increase in antitumor efficacy compared to either treatment alone.[4] Similarly, in a murine fibrosarcoma model (MCA-205), the triple combination of this compound, anti-PD-1, and anti-CTLA-4 led to reduced tumor growth and improved survival, which correlated with a twofold increase in tumor-infiltrating lymphocytes (TILs).[5]
The proposed mechanism for this synergy involves this compound-induced ICD priming the immune system, followed by ICI-mediated unleashing of the anti-tumor T-cell response. This compound has been shown to increase the infiltration of CD8+ T cells into the tumor microenvironment, transforming it from an "anti-inflammatory" to a "pro-inflammatory" state. This increased T-cell infiltration is partly mediated by the activation of the STAT1-IRF1-CXCL10 signaling axis.
Clinical Trials
The promising preclinical data has led to several clinical trials evaluating the combination of this compound and ICIs in various cancers, particularly in soft tissue sarcomas (STS). A phase 2 trial combining this compound with the anti-PD-1 antibody pembrolizumab for advanced STS showed manageable toxicity and promising anti-tumor activity. Another single-arm phase 2 study of this compound plus the anti-CTLA-4 antibody zalifrelimab and the anti-PD-1 antibody balstilimab in advanced/metastatic STS also reported promising signals of efficacy. While some studies did not meet their primary endpoints for improvement in progression-free survival, the objective response rates and disease control rates warrant further investigation.
Quantitative Data from Preclinical and Clinical Studies
| Study Type | Cancer Model/Patient Population | Treatment Arms | Key Findings | Reference |
| Preclinical | CT26 Colon Carcinoma (Mouse) | This compound + Anti-PD-1/Anti-CTLA-4 | Synergistic antitumor effect observed. | |
| Preclinical | MCA-205 Fibrosarcoma (Mouse) | This compound + Anti-PD-1 + Anti-CTLA-4 | Reduced tumor growth, improved survival, 2-fold increase in TILs. | |
| Preclinical | Triple-Negative Breast Cancer (Mouse) | This compound + Anti-PD-1 | Enhanced efficacy of ICI, increased CD8+ T cell infiltration. | |
| Clinical Trial (Phase 2) | Advanced Soft-Tissue Sarcoma | This compound + Pembrolizumab (Anti-PD-1) | Objective Response Rate (ORR): 36.7%, Disease Control Rate: 80.0%. | |
| Clinical Trial (Phase 2) | Advanced/Metastatic Soft Tissue Sarcomas | This compound + Zalifrelimab (Anti-CTLA-4) + Balstilimab (Anti-PD-1) | Objective Response Rate: 33.3%, Disease Control Rate: 80.0%. |
Experimental Protocols
General Preclinical Study Design for this compound and ICI Combination
A representative experimental workflow for evaluating the combination therapy in a preclinical mouse model is as follows:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26, MCA-205) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, ICI alone, and the combination of this compound and ICI. This compound is typically administered intraperitoneally, while ICIs are given via intraperitoneal or intravenous injection. Dosing schedules can vary, with this compound given either prior to or concurrently with immunotherapy.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry. This typically includes staining for CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), and dendritic cells.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration of immune cells, such as CD8+ T cells, within the tumor microenvironment.
-
Gene Expression Analysis: RNA sequencing of tumor tissue can be performed to identify changes in gene expression related to immune activation pathways.
Signaling Pathways
The synergistic effect of this compound and immunotherapy is underpinned by the modulation of key signaling pathways that bridge chemotherapy-induced cell death and immune activation.
Immunogenic Cell Death (ICD) Pathway
This compound treatment initiates a cascade of events leading to ICD. This involves endoplasmic reticulum (ER) stress, resulting in the translocation of calreticulin (CRT) to the cell surface, which acts as an "eat me" signal for dendritic cells. Dying cells also release ATP, which acts as a "find me" signal, and high mobility group box 1 (HMGB1), which further promotes DC maturation and antigen presentation.
T-Cell Activation and Infiltration Pathway
Following antigen presentation by mature dendritic cells, T-cells are activated. This compound further enhances the anti-tumor immune response by promoting the infiltration of cytotoxic CD8+ T-cells into the tumor. This is mediated by the upregulation of chemokines, such as CXCL10, through the STAT1-IRF1 signaling axis. Immune checkpoint inhibitors then block the inhibitory signals (PD-1/PD-L1 and CTLA-4), allowing for a sustained and potent T-cell-mediated attack on the cancer cells.
Conclusion
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising strategy to enhance anti-tumor responses across a range of cancers. The ability of this compound to induce immunogenic cell death and remodel the tumor microenvironment creates a favorable setting for immunotherapies to exert their full potential. While clinical data is still maturing, the strong preclinical evidence and encouraging early clinical trial results underscore the importance of continued research in this synergistic approach to cancer therapy. Future studies should focus on optimizing dosing and scheduling, identifying predictive biomarkers, and exploring novel combinations to further improve patient outcomes.
References
- 1. rupress.org [rupress.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Induction of enhanced immunogenic cell death through ultrasound-controlled release of this compound by liposome-microbubble complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxil Synergizes with Cancer Immunotherapies to Enhance Antitumor Responses in Syngeneic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Doxorubicin: A Guide for Laboratory Professionals
Doxorubicin, a potent antineoplastic agent, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] Due to its cytotoxic, carcinogenic, mutagenic, and teratogenic properties, all materials contaminated with this compound must be treated as hazardous waste.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste materials in a research setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-resistant nitrile gloves.[3][4] Latex gloves are not recommended.
-
Lab Coat: A disposable gown or dedicated lab coat should be worn.
-
Eye Protection: Chemical safety goggles or a face shield is necessary to protect against splashes.
-
Respiratory Protection: When handling this compound powder or if there is a risk of aerosolization, an N95 or N100 respirator should be used.
Engineering Controls:
-
All handling of this compound, including preparation of solutions, should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.
-
The work surface should be covered with a plastic-backed absorbent pad to contain any potential spills.
This compound Waste Segregation and Disposal
Proper segregation of this compound waste is critical for regulatory compliance and safe disposal. Chemotherapy waste is broadly categorized into trace waste and bulk waste.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume by weight, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in handling. | Yellow, puncture-proof containers labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste". |
| Bulk Waste | Items containing more than 3% of the original drug volume, including partially full vials, syringes, IV bags, and materials used to clean up spills. | Black, puncture-proof, DOT-approved containers labeled as "Hazardous Waste". |
Step-by-Step Disposal Procedures:
-
Segregate at the Point of Generation: Immediately after use, determine if the waste is trace or bulk and place it in the corresponding color-coded container.
-
Sharps Disposal: All sharps, including needles and syringes, must be disposed of in a designated puncture-resistant sharps container for hazardous waste. These containers are typically yellow and marked for chemotherapy waste. Do not recap, bend, or break needles.
-
Liquid Waste: Unused or leftover this compound solutions should be collected as bulk hazardous chemical waste. Do not dispose of liquid this compound down the drain.
-
Solid Waste: Contaminated items such as PPE, absorbent pads, and empty vials are considered trace waste (if less than 3% residue) and should be placed in the yellow chemotherapy waste containers.
-
Animal Waste: Bedding and carcasses from animals treated with this compound are considered hazardous waste and must be disposed of by incineration. Cages should be clearly labeled to indicate the presence of a hazardous chemical.
-
Container Sealing and Labeling: Once a waste container is full, it should be securely sealed. The container must be clearly labeled with "Chemotherapeutic Waste" or "Hazardous Waste," the name of the principal investigator, and the laboratory location.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup.
Decontamination and Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
Decontamination of Reusable Items:
-
Non-porous materials like reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours. Alternatively, a solution like Virusolve can be used for decontamination.
Spill Cleanup Procedures:
-
Alert Personnel and Restrict Access: Immediately alert others in the area and restrict access to the spill location.
-
Don Appropriate PPE: Before cleaning the spill, don the full PPE as described above.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with wet paper towels to avoid aerosolization.
-
Clean the Area: Clean the spill area from the outside in with soap and water or a 1% hypochlorite solution (bleach).
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in the black hazardous waste containers.
-
Final Rinse: After the initial cleanup, the area should be rinsed twice with clean water.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Doxorubicin
Doxorubicin, a potent antineoplastic agent, is a critical tool in cancer research and drug development. However, its cytotoxic, carcinogenic, mutagenic, and teratogenic properties necessitate stringent safety protocols to protect laboratory personnel.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary routes of exposure to this compound are inhalation of aerosols, skin absorption, and accidental ingestion.[3] Therefore, a comprehensive PPE strategy is non-negotiable.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[1][2] Latex gloves are not recommended as this compound can penetrate them. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contaminated. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves. | Protects the torso and arms from splashes and spills. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Safeguards the eyes from splashes and aerosols. |
| Respiratory Protection | An N95 or higher respirator is recommended, especially when handling the powdered form or when there is a risk of aerosol generation. Surgical masks do not offer adequate protection. | Prevents inhalation of hazardous particles. |
Operational Procedures: From Preparation to Disposal
Adherence to standardized procedures is critical to minimize exposure risk during all stages of this compound handling.
Preparation of this compound Solutions:
-
Designated Area: All handling of this compound, especially the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for aerosols.
-
Surface Protection: The work surface should be covered with a plastic-backed absorbent pad. This contains any potential spills and simplifies cleanup.
-
Weighing Powder: If weighing the powdered form, do so on a draft-protected balance within the BSC.
-
Reconstitution: When reconstituting, inject the solvent slowly into the vial to avoid pressurization and aerosol formation.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and hazard warnings.
Administration to Animals:
-
Animal Restraint: Animals should be properly restrained or anesthetized before administration to prevent sudden movements and needlestick injuries.
-
Injection Site: Administer injections within a BSC or a designated fume hood.
-
Sharps Safety: Use Luer-Lok syringes to prevent needle detachment. Do not recap needles; immediately dispose of them in a designated sharps container.
Waste Disposal:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE | Carefully remove and place in a designated cytotoxic waste bag immediately after handling. |
| Sharps | Dispose of in a puncture-resistant, labeled sharps container designated for cytotoxic waste. |
| Animal Bedding & Carcasses | Bedding from treated animals is considered hazardous for at least 7 days post-administration and must be handled as such. Carcasses should be placed in sealed bags and incinerated. |
| Glassware | Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours. |
Emergency Procedures: Spill Management
In the event of a this compound spill, a swift and organized response is crucial to mitigate exposure and contamination.
Minor Spill (less than 10 mL, minimal aerosol generation):
-
Restrict Access: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Containment:
-
Liquid Spill: Cover with absorbent pads, working from the outside in to prevent spreading.
-
Powder Spill: Gently cover with wet paper towels to avoid aerosolization.
-
-
Cleanup: Clean the area with soap and water. Some protocols recommend a detergent solution followed by water.
-
Disposal: Place all cleanup materials in a cytotoxic waste bag.
-
Restock: Replenish the spill kit.
Major Spill:
For larger spills or those involving significant aerosolization, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Below is a workflow for handling a minor this compound spill:
Caption: Workflow for managing a minor this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
